Carfilzomib

Catalog No.
S549046
CAS No.
868540-17-4
M.F
C40H57N5O7
M. Wt
719.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carfilzomib

CAS Number

868540-17-4

Product Name

Carfilzomib

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1

InChI Key

BLMPQMFVWMYDKT-NZTKNTHTSA-N

SMILES

Array

solubility

Insoluble

Synonyms

PR171; PR-171; PR 171; Carflizomib. brand name: Kyprolis

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

The exact mass of the compound Carfilzomib is 719.4258 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of tetrapeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Carfilzomib Mechanism of Action in Proteasome Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Carfilzomib represents a second-generation proteasome inhibitor that has transformed the treatment landscape for relapsed and refractory multiple myeloma through its irreversible, selective mechanism of proteasome inhibition. This tetrapeptide epoxyketone derivative forms morpholine ring adducts with the N-terminal threonine residues of proteasomal catalytic subunits, achieving potent and sustained suppression of proteasomal chymotrypsin-like activity. Unlike first-generation inhibitor bortezomib, this compound demonstrates minimal off-target effects and maintains efficacy in bortezomib-resistant models, contributing to its distinct safety and efficacy profiles. Current research focuses on novel formulation strategies including self-nanoemulsifying drug delivery systems (SNEDDS) to enable oral administration and overcome limitations of intravenous delivery. This technical review comprehensively examines the molecular pharmacology, experimental methodologies, and therapeutic implications of this compound's mechanism of action for research and clinical applications.

Drug Profile and Development History

This compound (marketed as Kyprolis) is a modified tetrapeptide epoxyketone that functions as a selective, irreversible proteasome inhibitor. Its chemical structure (C₄₀H₅₇N₅O₇) features a peptide backbone responsible for targeted binding to proteasomal subunits and an epoxyketone pharmacophore that mediates irreversible inhibition through a unique dual covalent adduct formation. With a molecular weight of 719.924 g·mol⁻¹, this compound demonstrates high protein binding (97%) and a short plasma half-life of less than 1 hour, necessitating specific dosing strategies to maintain therapeutic efficacy [1] [2].

Table 1: this compound Pharmaceutical Profile

Parameter Specification Reference
Chemical Class Tetrapeptide epoxyketone [2]
Molecular Formula C₄₀H₅₇N₅O₇ [1]
Molecular Weight 719.924 g·mol⁻¹ [2]
Mechanism Irreversible proteasome inhibition [3] [4]
Primary Target β5 subunit of 20S proteasome [3] [1]
Specificity Selective for chymotrypsin-like activity [4]
Protein Binding 97% [1]
Plasma Half-Life <1 hour [1]
Clearance 151-263 L/hour (extrahepatic) [1]

The development trajectory of this compound began with the discovery of epoxomicin, a natural product identified by Craig Crews' laboratory at Yale University as a potent proteasome inhibitor. Through systematic structure-activity relationship studies, researchers developed YU-101, a tetrapeptide epoxyketone with improved potency but limited aqueous solubility. The subsequent incorporation of an N-terminal morpholine group dramatically enhanced solubility (over 1000-fold increase) while maintaining potent proteasome inhibition, yielding the final clinical compound this compound [4] [2]. The structural evolution from the natural product epoxomicin to this compound exemplifies rational drug design strategies to optimize both pharmacological activity and pharmaceutical properties.

The clinical development of this compound progressed rapidly following its acquisition by Onyx Pharmaceuticals. The drug received initial FDA approval in 2012 based on response rates in heavily pretreated multiple myeloma patients, with subsequent confirmatory trials demonstrating overall survival benefits that expanded its therapeutic indications [2]. This compound is now approved in multiple combinations for relapsed or refractory multiple myeloma, representing a cornerstone therapy in the management of this challenging hematologic malignancy.

Proteasome Biology and Therapeutic Targeting

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway (UPP) serves as the primary mechanism for controlled intracellular protein degradation in eukaryotic cells, regulating essential cellular processes including cell cycle progression, apoptosis, and stress response [3]. This sophisticated proteolytic system functions through a coordinated three-step process:

  • Polyubiquitination: Target proteins are marked for degradation through the covalent attachment of ubiquitin chains by a cascade of E1 (activating), E2 (conjugating), and E3 (ligating) enzymes
  • Deubiquitination: Upon recognition by the proteasome, regulatory particles remove ubiquitin chains for recycling
  • Proteolytic degradation: The tagged protein is unfolded and translocated into the proteolytic core chamber for degradation into small peptides [3]

The 26S proteasome constitutes the central protease complex within this pathway, consisting of a 20S core particle that contains the proteolytic active sites and a 19S regulatory particle that recognizes ubiquitinated proteins, removes ubiquitin chains, and initiates unfolding and translocation into the catalytic core [3]. The critical role of the UPP in maintaining cellular protein homeostasis makes it a particularly attractive target in cancer cells, which often exhibit heightened dependence on proteasomal function due to increased protein synthesis and accumulation of misfolded proteins.

Proteasome Structure and Function

The 20S core proteasome exhibits a barrel-like architecture composed of four stacked heptameric rings arranged in αββα configuration. The outer α-rings provide structural support and regulate substrate entry, while the inner β-rings contain the proteolytic active sites. In constitutive proteasomes, three of the seven β-subunits possess catalytic activity:

  • β5 subunit: Exhibits chymotrypsin-like activity and cleaves after hydrophobic residues
  • β2 subunit: Demonstrates trypsin-like activity and cleaves after basic residues
  • β1 subunit: Displays caspase-like activity and cleaves after acidic residues [3]

The immunoproteasome, an alternative form expressed predominantly in hematopoietic cells, contains substituted catalytic subunits (β5i/LMP7, β2i/MECL1, and β1i/LMP2) that optimize antigen processing for MHC class I presentation [3]. Malignant plasma cells in multiple myeloma demonstrate particular vulnerability to proteasome inhibition due to their high rate of immunoglobulin production, which creates substantial endoplasmic reticulum stress and dependence on proteasomal function to manage protein load [3]. This differential susceptibility between normal and malignant cells provides the therapeutic window exploited by proteasome inhibitors like this compound.

G Protein Protein Ubiquitinated_Protein Ubiquitinated_Protein Protein->Ubiquitinated_Protein E1/E2/E3 Enzymes Proteasome_Recognition Proteasome_Recognition Ubiquitinated_Protein->Proteasome_Recognition Recognition Deubiquitination Deubiquitination Proteasome_Recognition->Deubiquitination 19S Regulatory Particle Translocation Translocation Deubiquitination->Translocation Unfolding Degradation Degradation Translocation->Degradation 20S Core Particle Peptides Peptides Degradation->Peptides Proteolysis

Ubiquitin-Proteasome Pathway: Sequential process of targeted protein degradation.

Molecular Mechanism of this compound

Irreversible Binding to Proteasomal Subunits

This compound exerts its primary inhibitory effect through irreversible covalent binding to the N-terminal threonine residues within the active sites of proteasomal catalytic subunits. The molecular architecture of this compound enables this specific interaction through two critical structural components:

  • Peptide backbone: Composed of four amino acid residues that mediate selective recognition and binding to the substrate pockets of proteasomal β-subunits
  • Epoxyketone pharmacophore: Positioned at the C-terminus, this reactive group forms dual covalent bonds with the catalytic threonine residue [4]

The inhibition mechanism proceeds through a concerted nucleophilic attack in which both the hydroxyl group (Thr1Oγ) and primary amine (Thr1N) of the catalytic threonine residue engage the epoxyketone functionality, resulting in formation of a stable morpholine ring adduct that permanently inactivates the catalytic site [4]. This dual covalent adduction mechanism is unique to the proteasome among cellular proteases, as serine and cysteine proteases lack the appropriately positioned nucleophilic groups necessary for morpholine ring formation, accounting for this compound's exceptional selectivity for proteasomal targets.

Crystallographic analyses of this compound bound to the 20S proteasome reveal an extensive network of specific molecular interactions that stabilize the inhibitor-enzyme complex beyond the covalent morpholine adduct. Key interactions include:

  • Hydrogen bonding between the peptide backbone of this compound and Gly47O, Thr21O, and Thr21N of the proteasome
  • Water-mediated hydrogen bonds with Ala49N and Ala50N
  • Optimal occupation of the S1, S2, S3, and S4 substrate pockets by the peptide side chains of this compound [4]

These specific interactions facilitate the remarkable subunit selectivity of this compound, which preferentially targets the chymotrypsin-like activity of the β5 subunit at therapeutic concentrations, with secondary inhibition of β1 (caspase-like) and β2 (trypsin-like) activities only occurring at substantially higher drug concentrations [1].

Structural Determinants of Selectivity and Potency

The structural composition of this compound's peptide backbone plays a critical role in determining its exceptional specificity for proteasomal targets. The incorporation of hydrophobic amino acids at strategic positions within the tetrapeptide sequence mediates high-affinity binding to the substrate pockets flanking the catalytic threonine of the β5 subunit:

  • P1 position: A leucine residue occupies the S1 pocket that preferentially accommodates hydrophobic side chains
  • P2 position: A phenylalanine residue interacts with the S2 pocket
  • P3 position: A leucine residue engages the S3 pocket
  • P4 position: An N-terminal morpholine group extends into the S4 pocket and dramatically enhances aqueous solubility [4]

This strategic arrangement of hydrophobic residues enables this compound to achieve nanomolar potency against the chymotrypsin-like activity of the proteasome while exhibiting minimal cross-reactivity with other protease classes. The irreversible nature of this compound's inhibition mechanism distinguishes it fundamentally from the reversible binding exhibited by bortezomib, necessitating new protein synthesis to restore proteasomal activity following this compound treatment [4]. This pharmacological difference underlies the sustained proteasome inhibition observed with this compound despite its rapid plasma clearance and may contribute to its efficacy in bortezomib-resistant disease settings.

G Carfilzomib_Binding Carfilzomib_Binding Thr1_Attack Thr1_Attack Carfilzomib_Binding->Thr1_Attack Peptide Backbone Binding Dual_Adduct Dual_Adduct Thr1_Attack->Dual_Adduct Nucleophilic Attack Morpholine_Ring Morpholine_Ring Dual_Adduct->Morpholine_Ring Ring Formation Irreversible_Inhibition Irreversible_Inhibition Morpholine_Ring->Irreversible_Inhibition Stable Complex Proteasome_Inactivation Proteasome_Inactivation Irreversible_Inhibition->Proteasome_Inactivation Permanent

This compound Binding Mechanism: Irreversible proteasome inhibition via morpholine ring formation.

Cellular Consequences and Antineoplastic Effects

Key Pathways Activated by Proteasome Inhibition

The primary molecular consequence of proteasome inhibition by this compound is the accumulation of polyubiquitinated proteins that would normally undergo regulated degradation. This disruption of protein homeostasis triggers multiple interconnected stress response pathways that collectively induce cell cycle arrest and apoptosis in susceptible malignant cells:

  • Unfolded Protein Response (UPR): Accumulation of misfolded proteins in the endoplasmic reticulum activates the UPR, which transitions from adaptive to pro-apoptotic signaling under sustained proteasome inhibition
  • Nuclear Factor-κB (NF-κB) Modulation: Stabilization of inhibitor of κB (IκB) proteins limits nuclear translocation of NF-κB, dampening expression of anti-apoptotic genes
  • Cell Cycle Disruption: Impaired degradation of cyclin-dependent kinase inhibitors (e.g., p21, p27) and tumor suppressor proteins (e.g., p53) leads to cell cycle arrest
  • Apoptosis Induction: Altered balance between pro-apoptotic and anti-apoptotic Bcl-2 family members promotes mitochondrial outer membrane permeabilization and caspase activation [3] [5]

In multiple myeloma cells, these pathways converge to overcome intrinsic resistance mechanisms and initiate programmed cell death. The particular susceptibility of myeloma cells to proteasome inhibition stems from their high rate of immunoglobulin synthesis, which creates substantial endoplasmic reticulum stress and dependence on efficient proteasomal function to maintain protein homeostasis [3].

Additional Antimyeloma Mechanisms

Beyond these core pathways, this compound exerts several pleiotropic effects that contribute to its clinical efficacy in multiple myeloma:

  • Bone Microenvironment Modulation: this compound inhibits osteoclast function while potentially enhancing osteoblast activity, thereby modifying the bone marrow microenvironment to create a less favorable niche for myeloma cell survival and proliferation [5]
  • Immunogenic Cell Death: Treatment with this compound induces surface expression of damage-associated molecular patterns on myeloma cells, enhancing their recognition and elimination by immune effector cells including natural killer cells [5]
  • Synergistic Drug Interactions: this compound demonstrates particularly strong synergistic activity when combined with immunomodulatory agents like lenalidomide, potentially through enhanced caspase activation and coordinated targeting of NF-κB and IRF4 signaling pathways [5]

These complementary mechanisms collectively contribute to the robust clinical activity of this compound-based combination regimens in multiple myeloma, even in patients who have developed resistance to other therapeutic agents.

Table 2: Cellular Consequences of Proteasome Inhibition by this compound

Pathway Affected Key Molecular Events Downstream Effects
Protein Homeostasis Polyubiquitinated protein accumulation, ER stress Unfolded protein response, apoptosis
Cell Cycle Regulation Stabilization of p21, p27, p53 G1/S and G2/M phase arrest
Apoptotic Signaling JNK activation, anti-apoptotic protein downregulation Mitochondrial permeabilization, caspase activation
NF-κB Pathway IκB stabilization, reduced NF-κB nuclear translocation Decreased expression of anti-apoptotic genes
Bone Microenvironment Inhibition of RANKL signaling, osteoclast dysfunction Reduced bone resorption, compromised niche support

Experimental Assessment and Methodologies

Quantifying Proteasome Inhibition

Comprehensive assessment of this compound activity requires multiple complementary experimental approaches to characterize both the extent and functional consequences of proteasome inhibition. Key methodologies include:

  • Proteasome Activity Assays: Fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) enable quantification of proteasome inhibition in cell lysates and intact cells following this compound treatment
  • Immunoblot Analysis: Detection of polyubiquitinated protein accumulation provides indirect evidence of proteasome inhibition, while analysis of specific protein substrates (e.g., IκBα, NOXA, p27) confirms functional consequences
  • Cellular Viability Assays: Standard measures including MTT, XTT, or ATP-based assays quantify the antiproliferative and cytotoxic effects of this compound across multiple myeloma cell lines
  • Apoptosis Assessment: Annexin V staining, caspase activation assays, and mitochondrial membrane potential measurements characterize the cell death pathways engaged by this compound treatment [6] [7]

Advanced techniques including activity-based probes that covalently label active proteasomal subunits enable precise assessment of subunit-specific inhibition profiles and facilitate evaluation of novel this compound analogs with potentially improved selectivity [4]. These probes have revealed important insights regarding differential subunit sensitivity between constitutive proteasomes and immunoproteasomes, information that may guide future drug development efforts.

Formulation Optimization Strategies

Recent research has focused on addressing pharmacological limitations of current this compound formulations, particularly their requirement for intravenous administration and short plasma half-life. The development of a self-nanoemulsifying drug delivery system (SNEDDS) represents a promising approach to enable oral this compound administration:

  • Formulation Design: SNEDDS formulations incorporate this compound within lipid-based nanoemulsions that spontaneously form fine oil-in-water nanodroplets upon aqueous dilution
  • Enhanced Bioavailability: The nanoemulsion structure protects this compound from enzymatic and chemical degradation in the gastrointestinal tract while promoting intestinal absorption through multiple mechanisms
  • P-gp Inhibition: Excipients within the SNEDDS formulation inhibit intestinal P-glycoprotein efflux transport, significantly enhancing this compound absorption
  • Improved Cellular Uptake: The optimized formulation demonstrates significantly increased cellular uptake and enhanced proteasome inhibition in cancer cells compared to unformulated this compound [6] [7]

This innovative formulation approach maintained the potent proteasome inhibition characteristic of this compound while overcoming significant delivery challenges, potentially expanding future therapeutic applications through more convenient administration routes.

Table 3: Experimental Methods for Assessing this compound Activity

Method Category Specific Techniques Key Readouts References
Proteasome Inhibition Fluorogenic substrate assays, Activity-based probes Chymotrypsin-like activity inhibition, Subunit selectivity [1] [4]
Cell Viability MTT/XTT assays, ATP quantification IC₅₀ values, Growth inhibition [6] [7]
Apoptosis Detection Annexin V staining, Caspase activity assays Apoptotic population percentage, Caspase cleavage [6] [7]
Pathway Analysis Western blotting, Gene expression profiling Ubiquitinated proteins, Stress response markers [3] [5]
Formulation Assessment Cellular uptake studies, Permeability assays Bioavailability, Membrane transport [6] [7]

Therapeutic Implications and Clinical Translation

Clinical Applications and Efficacy

This compound has received regulatory approval for the treatment of relapsed or refractory multiple myeloma in various combination regimens, demonstrating substantial improvement in patient outcomes. Key clinical trial findings include:

  • Single-Agent Activity: In heavily pretreated patients, single-agent this compound achieved an overall response rate of 22.9% with a median duration of response of 7.8 months, leading to its initial FDA approval [2]
  • Combination Regimens: The ASPIRE trial demonstrated that this compound in combination with lenalidomide and dexamethasone (KRd) significantly improved progression-free survival (median 26.3 vs 17.6 months) and overall survival (median 48.3 vs 40.4 months) compared to lenalidomide and dexamethasone alone in relapsed multiple myeloma [2]
  • Frontline Applications: In newly diagnosed multiple myeloma, this compound-based combinations with immunomodulatory drugs have achieved remarkably deep responses, including high rates of minimal residual disease negativity, translating to extended progression-free and overall survival [5]

The efficacy of this compound extends across various patient subgroups, including those with high-risk cytogenetic features and elderly patients, although specific safety considerations apply to special populations. The drug's ability to overcome resistance to bortezomib, the first-generation proteasome inhibitor, represents a particularly valuable clinical attribute that expands therapeutic options for patients with advanced disease [3] [5].

Safety Considerations and Management

The safety profile of this compound reflects its mechanism of action and requires appropriate monitoring and management strategies:

  • Cardiac Toxicities: New onset or worsening of pre-existing cardiac failure, including congestive heart failure and decreased ejection fraction, have been observed and necessitate regular cardiac assessment, particularly in patients with pre-existing cardiac risk factors [8]
  • Renal Implications: Cases of acute renal failure have been reported, more frequently in patients with advanced relapsed and refractory disease, requiring regular monitoring of renal function with appropriate dose adjustments [8]
  • Hematological Effects: Thrombocytopenia represents a common dose-limiting toxicity, with characteristic cyclical reduction and recovery of platelet counts that typically return to baseline by the start of each treatment cycle [8] [1]
  • Pulmonary Complications: Rare but serious pulmonary toxicities including acute respiratory distress syndrome and pulmonary arterial hypertension have been reported, requiring prompt evaluation of new or worsening respiratory symptoms [8]

Appropriate patient selection, careful monitoring, and proactive management of adverse events enable the safe administration of this compound while maximizing its therapeutic potential. The distinct safety profile of this compound, particularly its reduced incidence of peripheral neuropathy compared to bortezomib, represents a significant advance in the proteasome inhibitor class and may influence treatment selection for individual patients [3] [2].

Conclusion and Future Directions

This compound represents a significant advancement in proteasome inhibitor therapy through its irreversible inhibition mechanism and improved selectivity profile compared to first-generation agents. The detailed understanding of its molecular interactions with the 20S proteasome has informed both current clinical applications and ongoing drug development efforts. Future research directions include:

  • Novel Formulation Strategies: Approaches such as the self-nanoemulsifying drug delivery system may enable oral administration and improved bioavailability, potentially expanding therapeutic applications
  • Expanded Combination Regimens: Ongoing clinical trials continue to evaluate this compound in combination with emerging therapeutic classes, particularly monoclonal antibodies and immunotherapeutic agents
  • Biomarker Development: Identification of predictive biomarkers may enhance patient selection and optimize treatment outcomes through personalized therapeutic approaches
  • Next-Generation Inhibitors: Structural insights from this compound's mechanism continue to inform the design of novel proteasome inhibitors with potentially improved pharmacological properties

References

Comprehensive Technical Guide: Irreversible Proteasome Inhibitors Targeting Chymotrypsin-like Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Proteasome Biology and Chymotrypsin-like Activity

The 26S proteasome serves as the central executioner of the ubiquitin-proteasome pathway (UPS), responsible for the controlled degradation of the majority of intracellular proteins in eukaryotic cells. This degradation machinery is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and regulatory proteins, thereby influencing critical processes including cell cycle progression, apoptosis, and stress response [1].

The proteolytic core of the proteasome, the 20S core particle, houses three distinct pairs of catalytic active sites, each with different substrate preferences:

  • β5 subunits exhibiting Chymotrypsin-like (CT-L) activity, cleaving after hydrophobic residues
  • β2 subunits exhibiting Trypsin-like (T-L) activity, cleaving after basic residues
  • β1 subunits exhibiting Caspase-like (C-L) activity, cleaving after acidic residues [1]

Among these activities, the chymotrypsin-like activity of the β5 subunit has been established as the most critical for overall protein degradation rates and cell viability. Inhibition of this activity effectively disrupts cellular proteostasis, making it a prime therapeutic target for anticancer agents, particularly in hematological malignancies where cells experience high protetostatic stress [1] [2].

Irreversible Proteasome Inhibitors: Chemical Structures and Mechanisms

Irreversible proteasome inhibitors form permanent covalent bonds with the catalytic N-terminal threonine residues of proteasome active sites. The table below summarizes key irreversible inhibitors and their targeting characteristics:

Table 1: Key Irreversible Proteasome Inhibitors Targeting Chymotrypsin-like Activity

Inhibitor Chemical Class Primary Target(s) Clinical Status Key Characteristics
Carfilzomib (PR-171) Epoxyketone β5c/β5i (CT-L) Approved for multiple myeloma Irreversible; greater selectivity for CT-L vs. bortezomib; minimal off-target effects [3]
ONX-0912 (PR-047) Epoxyketone β5c/β5i (CT-L) Investigational Oral bioavailability; inhibits both c20S and i20S CT-L activity [4]
Ixazomib Boronate β5c/β5i (CT-L) Approved for multiple myeloma Reversible mechanism; included for comparison [5]
Marizomib β-Lactone Multiple active sites Clinical trials Pan-proteasome inhibitor; irreversible binding [1]
Chemical Mechanisms and Specificity

The epoxyketone-based inhibitors (e.g., this compound, ONX-0912) demonstrate exquisite specificity for the proteasome through a unique dual-ring formation mechanism. They react with both the nucleophilic hydroxyl group and the primary amine of the catalytic N-terminal threonine, forming a morpholino ring structure [1]. This mechanism capitalizes on the proteasome's unique catalytic mechanism, minimizing off-target effects on other protease families.

Peptide epoxyketones provide an ideal scaffold for developing site-specific inhibitors because their amino acid side chains can be rationally designed to fit into specific binding pockets of the target active site. This allows for fine-tuning of selectivity between the chymotrypsin-like, trypsin-like, and caspase-like sites [1].

Experimental Protocols for Assessing Inhibitor Activity

Measuring Proteasome Inhibitory Activity In Vitro

Protocol: Proteasome Activity Assay in Cell Homogenates [5] [6]

  • Preparation of Whole-Cell Homogenates:

    • Homogenize frozen tissue or cell pellets in lysis buffer (e.g., 20mM Tris pH 8.0, 5mM EDTA)
    • Centrifuge at 10,000 × g for 10 minutes at 4°C
    • Collect supernatant for immediate assay or store at -80°C
  • Chymotrypsin-like Activity Measurement:

    • Use fluorogenic substrates specific for CT-L activity (e.g., Suc-LLVY-AMC)
    • Prepare reaction mixture containing homogenate, assay buffer, and substrate
    • Incubate at 37°C and measure fluorescence (excitation 380 nm/emission 460 nm) over time
    • Calculate activity as fluorescence units/minute/mg protein
  • Data Analysis:

    • Express results as percentage of control activity
    • Determine IC₅₀ values using non-linear regression analysis of inhibitor concentration-response curves
Assessing Cellular Proteasome Inhibition

Protocol: Cellular Proteasome Inhibition and Apoptosis Assay [4]

  • Cell Treatment:

    • Culture target cells (e.g., hematologic malignancy cells) in appropriate medium
    • Treat with serial dilutions of proteasome inhibitor for 1-24 hours
    • Include vehicle control and reference inhibitor (e.g., bortezomib) as comparators
  • Assessment of Cytotoxicity:

    • Perform MTT assay after 48-72 hours of treatment to measure metabolic activity
    • Alternatively, measure [³H]-thymidine incorporation to assess DNA synthesis
    • Calculate IC₅₀ values for growth inhibition
  • Apoptosis Detection:

    • Analyze DNA fragmentation using Cell Death Detection ELISA
    • Perform Western blotting for caspase-3, -8, -9, and PARP cleavage
    • Use flow cytometry with Annexin V/PI staining for quantitative apoptosis assessment
In Vivo Proteasome Inhibition Models

Protocol: Animal Efficacy Studies [3] [4]

  • Xenograft Models:

    • Implant human tumor cells (e.g., multiple myeloma, Waldenström macroglobulinemia) into immunodeficient mice
    • Randomize animals when tumors reach predetermined volume (e.g., 100-200 mm³)
  • Drug Administration:

    • Administer inhibitor via appropriate route (intravenous, oral) based on pharmacokinetics
    • For ONX-0912: Oral administration on 2-5 consecutive days per week [4]
    • For this compound: Intravenous bolus on similar schedule [3]
  • Endpoint Assessment:

    • Monitor tumor volume regularly by caliper measurement
    • Assess proteasome inhibition in tissues (tumor, blood, organs) using activity assays
    • Evaluate toxicity via body weight monitoring, hematological parameters, and histological examination

Signaling Pathways and Cellular Consequences

The inhibition of proteasome chymotrypsin-like activity triggers complex cellular responses that contribute to both efficacy and potential resistance mechanisms. The diagram below illustrates the key pathways affected:

proteasome_inhibition cluster_apoptotic Pro-Apoptotic Pathways PI Proteasome Inhibitor (CT-L specific) ProteasomeInhibition Proteasome CT-L Activity Inhibition PI->ProteasomeInhibition SubstrateAccumulation Accumulation of Ubiquitinated Proteins ProteasomeInhibition->SubstrateAccumulation NRF1_Activation NRF1 Activation & Proteasome Bounce-Back ProteasomeInhibition->NRF1_Activation Compensatory Response ERStress ER Stress & Unfolded Protein Response SubstrateAccumulation->ERStress NFkB_Inhibition NF-κB Pathway Inhibition SubstrateAccumulation->NFkB_Inhibition JNK_Activation JNK Pathway Activation SubstrateAccumulation->JNK_Activation Apoptosis Apoptosis Induction ERStress->Apoptosis NFkB_Inhibition->Apoptosis JNK_Activation->Apoptosis NRF1_Activation->ProteasomeInhibition Feedback Loop

Figure 1: Key Signaling Pathways Activated by Proteasome Chymotrypsin-like Activity Inhibition

Key Pathway Components
  • Unfolded Protein Response (UPR) and ER Stress: Accumulation of misfolded proteins triggers ER stress, leading to UPR activation through PERK, ATF6, and IRE1 pathways, ultimately inducing apoptosis through CHOP activation [4] [2].

  • NF-κB Pathway Inhibition: Proteasome inhibition prevents IκB degradation, sequestering NF-κB in the cytoplasm and inhibiting transcription of anti-apoptotic genes [4].

  • JNK Pathway Activation: Cellular stress from protein accumulation activates JNK signaling, promoting pro-apoptotic signaling pathways [4].

  • NRF1-Mediated Bounce-Back Response: A key resistance mechanism where proteasome inhibition activates NRF1 transcription factor, leading to increased proteasome subunit expression and restoration of proteasome activity [2].

Quantitative Data and Comparative Efficacy

Table 2: Quantitative Efficacy Data of Irreversible Proteasome Inhibitors

Inhibitor Cellular IC₅₀ (CT-L Inhibition) In Vivo Efficacy (Xenograft Models) Key Molecular Effects
This compound Low nM range [3] Strong antitumor response in hematologic malignancy models; superior to bortezomib on intensive schedules [3] Accumulation of proteasome substrates; induction of cell cycle arrest and/or apoptosis [3]
ONX-0912 Effective at 10-100 nM in WM cells [4] Synergistic activity with bortezomib; inhibition of BM-derived IL-6 and IGF-1 secretion [4] JNK activation; NF-κB inhibition; caspase cleavage; UPR initiation [4]
Ixazomib 0.10 μmol/L in cardiac ischemia models [5] Significant infarct size reduction in myocardial ischemia; preserved mitochondrial function [5] [6] Prevention of RyR2 degradation; mitofusin-2 preservation; cytochrome c release blockade [5]
Tissue Distribution and Proteasome Inhibition Kinetics

PR-171 (this compound) demonstrates favorable tissue distribution characteristics with dose-dependent inhibition of chymotrypsin-like activity observed in all tissues examined except the brain [3]. The compound is well tolerated when administered for 2-5 consecutive days at doses resulting in >80% proteasome inhibition in blood and most tissues [3].

ONX-0912 effectively inhibits both constitutive proteasome and immunoproteasome chymotrypsin-like activities, with particular efficacy in hematologic malignancies exhibiting high immunoproteasome expression [4].

Research Applications and Therapeutic Potential

Oncological Applications

The primary application of irreversible proteasome inhibitors remains in hematological malignancies, where they exploit the heightened dependence of malignant cells on proteostasis:

  • Multiple Myeloma: this compound approval for relapsed/refractory disease demonstrates the clinical validation of irreversible proteasome inhibition [3] [2].

  • Waldenström Macroglobulinemia: ONX-0912 shows significant efficacy in primary WM cells, which express higher levels of immunoproteasome compared to constitutive proteasome [4].

  • Combination Therapies: Synergistic approaches combining proteasome inhibitors with agents that target complementary pathways (HSF1 activation, autophagy, aggresome formation) show promise for overcoming resistance [2].

Non-Oncological Applications

Emerging research indicates potential applications beyond oncology:

  • Cardioprotection: Ixazomib demonstrates significant protective effects in myocardial ischemia models, preserving mitochondrial function and preventing RyR2 degradation [5] [6].

  • Autoimmune Diseases: Selective immunoproteasome inhibitors (e.g., ONX-0914, KZR-616) show promise in autoimmune conditions by modulating T-cell activation and cytokine production [1].

Conclusion and Future Directions

Irreversible proteasome inhibitors targeting chymotrypsin-like activity represent a validated therapeutic strategy with established efficacy in hematologic malignancies and emerging potential in other disease contexts. The epoxyketone chemotype exemplified by this compound and ONX-0912 offers advantages in selectivity and permanence of inhibition, though resistance mechanisms including the NRF1-mediated bounce-back response present challenges for long-term efficacy.

Future development should focus on:

  • Next-generation inhibitors with improved pharmacokinetic properties and tissue targeting
  • Rational combination therapies addressing compensatory resistance mechanisms
  • Expansion into non-oncological indications where proteostasis modulation may provide therapeutic benefit
  • Biomarker development to identify patient populations most likely to respond to therapy

References

Carfilzomib in vitro cytotoxicity cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Carfilzomib Cytotoxicity in Cancer Cell Lines

Cancer Type Cell Line IC50 Value Experimental Context Citation
Breast Cancer MCF7 19.4 nM 72-hour treatment [1]
T-47D 76.5 nM 72-hour treatment [1]
MDA-MB-361 6.34 nM 72-hour treatment [1]
HCC1954 14.8 nM 72-hour treatment [1]
MDA-MB-468 11.9 nM 72-hour treatment [1]
MDA-MB-231 18.8 nM 72-hour treatment [1]
BT-549 9.4 nM 72-hour treatment [1]
Infant KMT2A-r ALL PER-045 6.0 nM 72-hour resazurin assay [2]
PER-024 9.2 nM 72-hour resazurin assay [2]
PER-074 15.8 nM 72-hour resazurin assay [2]
PER-088 8.1 nM 72-hour resazurin assay [2]
NSCLC A549 625 nM 2-hour treatment, 48-hour drug-free medium [3]
H460 706 nM 2-hour treatment, 48-hour drug-free medium [3]
H157 126 nM 2-hour treatment, 48-hour drug-free medium [3]
H1703 85 nM 2-hour treatment, 48-hour drug-free medium [3]

Key Experimental Protocols

The cytotoxicity data is generated through standardized, robust in vitro methods.

  • Cell Viability Assays: The most common method is the MTT assay or similar (e.g., resazurin/Alamar Blue assay). Cells in logarithmic growth are treated with a concentration gradient of this compound for a set period (often 72 hours). The reagent is added, and metabolic activity is measured via absorbance or fluorescence to determine the percentage of viable cells and calculate IC50 values [1] [2].
  • Colony Formation Assay (Clonogenic Assay): This tests long-term proliferative potential. Cells are treated with this compound for a shorter period (e.g., 72 hours), then re-cultured in drug-free medium for 1-2 weeks. Colonies are stained and counted to assess the drug's ability to irreversibly inhibit proliferation and survive long-term [1].
  • Soft Agar Assay: This evaluates anchorage-independent growth, a hallmark of transformation. Cells are suspended in a semi-solid soft agar medium containing this compound and cultured for about three weeks. The number of colonies formed is counted to assess the drug's effect on tumorigenic potential [1].
  • Apoptosis Analysis:
    • Western Blotting: Treated cells are harvested, and proteins are extracted. Membranes are probed with antibodies against cleaved forms of PARP, Caspase-3, and Caspase-7 to detect key markers of apoptosis execution [1].
    • Flow Cytometry: This is used to quantify the percentage of apoptotic cells after treatment, often using Annexin V/propidium iodide staining to detect early and late apoptotic events [1].

Synergistic Combinations & Resistance Overcoming

A key research focus is combining this compound with other agents to enhance efficacy.

  • Synergy with Chemotherapy: this compound shows in vitro synergy with conventional agents. In infant ALL cell lines, synergy was observed with vincristine, daunorubicin, dexamethasone, L-asparaginase, and 4-hydroperoxycyclophosphamide (an active form of cyclophosphamide) [2]. In breast cancer, it sensitizes cells to doxorubicin by enhancing JNK phosphorylation and inhibiting DOX-induced NF-κB activation [1].
  • Superiority over Bortezomib: this compound is more cytotoxic than bortezomib in NSCLC cell lines and overcomes bortezomib resistance in multiple myeloma models. Its irreversible binding and specificity for the proteasome are key to this effect [4] [3].
  • Novel Synergistic Partners: The combination of this compound with the HIV protease inhibitor nelfinavir is highly synergistic in NSCLC. Nelfinavir increases intracellular concentrations of this compound by inhibiting multidrug resistance (MDR) protein efflux pumps, leading to enhanced proteotoxicity and apoptosis [3].

Mechanism of Cytotoxicity

This compound's potent cytotoxicity stems from its specific and irreversible inhibition of the proteasome, disrupting multiple cellular processes. The following diagram illustrates the key signaling pathways involved.

G CFZ This compound (CFZ) Proteasome Irreversible Inhibition of 20S Proteasome CFZ->Proteasome ProtAcc Accumulation of Ubiquitinated Proteins Proteasome->ProtAcc NFkB Inhibition of IκBα degradation & NF-κB signaling Proteasome->NFkB Blocks degradation ER_Stress Endoplasmic Reticulum (ER) Stress ProtAcc->ER_Stress JNK JNK Phosphorylation & Activation ProtAcc->JNK UPR Unfolded Protein Response (UPR) (ATF6, PERK/eIF2α/ATF4, IRE1α/XBP1) ER_Stress->UPR Apoptosis Mitochondrial Apoptosis (Cytochrome c release, Caspase-3/7, PARP cleavage) UPR->Apoptosis CHOP induction JNK->Apoptosis NFkB->Apoptosis Sensitizes cells

The core mechanism involves:

  • Proteasome Inhibition: this compound irreversibly binds to the chymotrypsin-like (β5) subunit of the 20S proteasome, leading to the accumulation of poly-ubiquitinated proteins and proteotoxic stress [4].
  • Apoptosis Induction: This stress triggers the Unfolded Protein Response (UPR) and JNK phosphorylation, culminating in mitochondrial apoptosis with cytochrome c release and activation of executioner caspases (Caspase-3/7) and PARP cleavage [1] [4] [3].
  • NF-κB Pathway Inhibition: By preventing the degradation of IκBα, this compound inhibits the pro-survival NF-κB signaling pathway, which can sensitize cancer cells to chemotherapy [1].

Considerations for Experimental Design

  • Treatment Schedule Matters: The duration of this compound exposure significantly impacts results. Short-term pulses (1-2 hours) mimic its clinical pharmacokinetics (short half-life), while continuous exposure (48-72 hours) may be used to assess maximal effect [4] [3].
  • Use Validated Models: Cell line characteristics (e.g., molecular subtype, genetic background, origin) majorly influence response. Use well-characterized lines relevant to your research question [1] [2].
  • Explore Formulations: Research into novel formulations like albumin-coated nanocrystals or self-nanoemulsifying drug delivery systems (SNEDDS) shows promise for improving this compound's stability, cellular uptake, and efficacy in solid tumors [5] [6].

References

proteasome inhibitor cell cycle arrest apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Proteasome inhibitors like Bortezomib exert their anti-cancer effects primarily by disrupting the ubiquitin-proteasome system (UPS), a critical pathway for the controlled degradation of intracellular proteins [1]. This disruption impacts several key cellular processes:

  • Cell Cycle Arrest: The UPS is essential for the timely degradation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. Inhibiting the proteasome causes these proteins to accumulate [2]. Elevated p21 and p27 halt the cell cycle, with arrest most commonly reported at the G2/M phase [3] [4], though it can also occur at the G1/S transition [2]. This effect is often p53-independent [3] [4].
  • Induction of Apoptosis: Cell death is triggered through multiple, interconnected mechanisms:
    • Intrinsic Apoptotic Pathway: This is a primary mechanism. Proteasome inhibition leads to the accumulation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins. A 2024 study identified that the BH3-only protein NOXA is critical. Upon proteasome inhibition, NOXA simultaneously binds to and inactivates the key anti-apoptotic proteins MCL-1 and BCL-XL, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and caspase-mediated apoptosis [5].
    • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and undegraded proteins causes ER stress and the Unfolded Protein Response (UPR), which can push cells toward apoptosis [2].
    • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a central survival factor in many cancers. In the canonical pathway, NF-κB (a p65/p50 dimer) is kept inactive in the cytoplasm by its inhibitory protein, IκBα. Proteasome inhibitors prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of its pro-survival target genes [6]. It is crucial to note that in some contexts, proteasome inhibition can also paradoxically activate NF-κB, which may contribute to drug resistance [6].

The following diagram illustrates the central signaling pathways affected by proteasome inhibition:

G Key Signaling Pathways of Proteasome Inhibitors cluster_external Proteasome Inhibitor (e.g., Bortezomib) cluster_ups Ubiquitin-Proteasome System (UPS) cluster_cell_cycle Cell Cycle Arrest cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress cluster_nfkb NF-κB Pathway Inhibition Inhibitor Proteasome Inhibitor Proteasome 26S Proteasome Inhibitor->Proteasome Inhibits p21_p27 Accumulation of p21, p27 Proteasome->p21_p27 Prevents Degradation NOXA NOXA Accumulation Proteasome->NOXA Prevents Degradation UPR Unfolded Protein Response (UPR) Proteasome->UPR Causes Protein Accumulation IkBa Stabilized IκBα Proteasome->IkBa Prevents Degradation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21_p27->CellCycleArrest subcluster_apoptosis subcluster_apoptosis MCL1_BCLXL Inactivation of MCL-1, BCL-XL NOXA->MCL1_BCLXL Binds & Inactivates Apoptosis Mitochondrial Apoptosis MCL1_BCLXL->Apoptosis UPR->Apoptosis CytoplasmicNFkB Sequestered NF-κB (p65/p50) IkBa->CytoplasmicNFkB Traps in Cytoplasm

Key cellular pathways targeted by proteasome inhibitors leading to cell cycle arrest and apoptosis.

Quantitative Efficacy Across Cancer Types

The sensitivity to proteasome inhibition varies significantly across different cancers. The table below summarizes key efficacy data from preclinical studies.

Cancer Type Cell Line/Model Proteasome Inhibitor Key Metric (e.g., IC₅₀) Observed Effects
Ewing's Sarcoma [7] TC-71, TC-32, SK-N-MC, etc. Bortezomib IC₅₀ = 20 - 50 nM Cell cycle arrest, apoptosis, synergy with TRAIL
Glioblastoma (GBM) [3] Multiple human GBM lines & primary explants PS-341 (Bortezomib) 100 nM (for pro-apoptotic effect) G2/M arrest; ↓CDK2, CDK4; ↑p21, p27; Apoptosis
Non-Small Cell Lung Cancer (NSCLC) [8] Various clinical trial outcomes Bortezomib (monotherapy) Limited efficacy Best in combination therapy (e.g., with docetaxel)
Hodgkin Disease [4] L-428, L-540, HDLM-2, KM-H2 PS-341 (Bortezomib) Induced apoptosis at clinical concentrations G2-M arrest, apoptosis independent of IκBα status

Experimental Protocols for Key Assays

To study these mechanisms in the lab, here are detailed methodologies for core experiments cited in the literature.

Assessing Cell Viability and Proliferation (MTS Assay)

This colorimetric assay is standard for measuring cell proliferation and inhibitor efficacy [4].

  • Principle: Living cells reduce MTS tetrazolium compound to a colored formazan product.
  • Procedure:
    • Plate cells in a 96-well plate and allow to adhere overnight.
    • Treat with a dose range of the proteasome inhibitor (e.g., 0-100 nM Bortezomib) for 24-72 hours.
    • Add MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 490 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression.
Analyzing Cell Cycle Distribution by Flow Cytometry

This protocol is used to confirm cell cycle arrest [3] [4].

  • Principle: Propidium iodide (PI) stains cellular DNA content, allowing quantification of cells in G0/G1, S, and G2/M phases.
  • Procedure:
    • Treat and harvest cells by trypsinization.
    • Wash cells with cold PBS and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.
    • Centrifuge and resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to remove RNA) for 30 minutes in the dark.
    • Analyze stained cells using a flow cytometer. Use FL2-A or equivalent channel for PI fluorescence and plot a histogram.
    • Quantify the percentage of cells in each cell cycle phase using software with appropriate cell cycle fitting models (e.g., Watson pragmatic or Dean-Jett-Fox).
Detecting Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes early apoptotic from late apoptotic/necrotic cells [3] [4].

  • Principle: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane in early apoptosis. PI is a viability dye that stains cells with compromised membranes.
  • Procedure:
    • Harvest treated and control cells gently to avoid mechanical damage.
    • Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
    • Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
    • Add more binding buffer and analyze by flow cytometry within 1 hour.
    • Use a two-parameter dot plot (FITC vs. PI) to gate populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Detailed Apoptosis Signaling Pathway

The intrinsic apoptosis pathway is a major cell death mechanism triggered by proteasome inhibitors. The following diagram details the molecular players, based particularly on the 2024 findings [5].

G Intrinsic Apoptosis via NOXA from Proteasome Inhibition ProteasomeInhibition Proteasome Inhibitor NOXA_Acc NOXA Accumulation ProteasomeInhibition->NOXA_Acc MCL1_Inact MCL-1 Inactivation NOXA_Acc->MCL1_Inact BCLXL_Inact BCL-XL Inactivation NOXA_Acc->BCLXL_Inact BAX_BAK_Act BAX/BAK Activation MCL1_Inact->BAX_BAK_Act BCLXL_Inact->BAX_BAK_Act MOMP MOMP BAX_BAK_Act->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Caspase9_Act Caspase-9 Activation CytoC_Release->Caspase9_Act Caspase3_Act Caspase-3/7 Activation Caspase9_Act->Caspase3_Act Apoptosis Apoptosis Caspase3_Act->Apoptosis ER_Stress ER Stress / UPR CHOP_JNK CHOP / JNK Pathway ER_Stress->CHOP_JNK CHOP_JNK->Apoptosis Note Pathway reported independent of CHOP/JNK-mediated ER stress

Detailed molecular cascade of intrinsic apoptosis induction by proteasome inhibitors, highlighting the crucial role of NOXA.

Research Implications and Future Directions

Understanding these detailed mechanisms is key for advancing clinical applications:

  • Overcoming Resistance: Resistance is a major clinical hurdle, often driven by the complex role of NF-κB (which can be activated in some contexts) [6], activation of compensatory pathways, and the tumor microenvironment [9].
  • Rational Combination Therapies: The synergy observed with other agents (e.g., TRAIL [7], chemotherapy [9] [4], HDAC inhibitors [9]) provides a strong rationale for combinatorial strategies. These can lower effective doses and reduce side effects [9].
  • Broadening Applicability: While most successful in hematological malignancies, ongoing research into combinations is exploring their efficacy in solid tumors [9] [8].

References

Carfilzomib preclinical studies multiple myeloma models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Preclinical Studies

To help you better understand the experimental logic in this field, the following diagram outlines the general workflow for evaluating carfilzomib's efficacy in preclinical multiple myeloma models.

G cluster_in_vitro In Vitro Assays cluster_mechanism Mechanistic Studies cluster_in_vivo In Vivo Models Start Start: Preclinical Evaluation of this compound A In Vitro Models Start->A B Mechanism of Action Studies A->B A1 Cell Viability Assay (MTT/MTS) A->A1 A2 Apoptosis Analysis (Flow Cytometry, TUNEL) A->A2 A3 Western Blot (Protein Expression) A->A3 C In Vivo Validation B->C B1 Proteasome Activity Assay B->B1 B2 Pathway Analysis (e.g., NF-κB, STAT1) B->B2 D Data Analysis & Conclusion C->D C1 Mouse Xenograft Models C->C1 C2 Tumor Growth Measurement C->C2 C3 Survival Analysis C->C3

In Vitro Cell-Based Assays
  • Cell Viability and Proliferation (MTT/MTS Assay): Cells (e.g., RPMI-8226) are seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., 1-25 nM) for 24-96 hours. MTT or MTS reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 540-490 nm, and IC50 values are calculated using software like GraphPad Prism [1] [2].
  • Analysis of Apoptosis:
    • Flow Cytometry: Cells are stained with Annexin V and propidium iodide (PI) after this compound treatment. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified by flow cytometry [2].
    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation. Cells are fixed, permeabilized, and incubated with an enzyme and labeled nucleotides. Apoptotic cells with DNA breaks are visualized and counted via fluorescence microscopy [2].
  • Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, STAT1, COX-2). After incubation with HRP-conjugated secondary antibodies, bands are detected using chemiluminescence and quantified with software like ImageJ [1] [2].
  • Proteasome Activity Assay: The chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome are measured using specific fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for ChT-L activity). Cell lysates are incubated with substrates, and the release of fluorescent AMC is measured over time [3].
In Vivo Animal Models
  • Mouse Xenograft Models: Immunodeficient mice (e.g., SCID or NOD/SCID) are subcutaneously inoculated with human MM cell lines (e.g., SHP77). When tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered intravenously (e.g., 4-8 mg/kg) on defined schedules. Tumor volumes and body weight are monitored regularly. At the endpoint, tumors are excised for further analysis (e.g., immunohistochemistry) [1] [4].

Key Preclinical Findings on Efficacy and Resistance

The robust efficacy of this compound in preclinical models is summarized in the table below.

Key Finding Experimental Data Significance
Superior Potency vs. Bortezomib [4] [3] This compound showed increased efficacy and higher apoptosis induction compared to bortezomib in head-to-head comparisons. Provided rationale for developing this compound as a next-generation proteasome inhibitor.
Activity in Bortezomib-Resistant Models [4] [3] Effective against MM cell lines and primary patient samples with clinical resistance to bortezomib. Suggests a potential clinical application for patients who have failed prior bortezomib therapy.
Synergy with Other Agents [4] [3] This compound acted synergistically with dexamethasone to enhance MM cell death. Forms the basis for effective combination therapies used in the clinic.
Broad Anti-Tumor Activity [1] Demonstrated anti-proliferative activity and induced apoptosis in a diverse panel of solid tumor and hematological malignancy cell lines. Indicates potential therapeutic utility beyond multiple myeloma.

This compound's preclinical profile, characterized by irreversible proteasome inhibition and the ability to overcome bortezomib resistance, provided a strong rationale for its clinical development [4] [3]. This has been successfully translated into its current status as a cornerstone of combination regimens for multiple myeloma [5] [6] [7].

References

Carfilzomib accumulation polyubiquinated proteins ER stress

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The table below summarizes the key mechanistic steps through which carfilzomib exerts its anti-tumor effects.

Mechanistic Step Key Action Primary Outcome
Proteasome Inhibition Irreversibly binds to and inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome core [1] [2]. Blocks the ubiquitin-proteasome pathway (UPP), preventing the degradation of intracellular proteins [1].
Protein Accumulation Leads to a build-up of polyubiquitinated proteins and misfolded proteins within the cell [1]. Causes proteotoxic stress and disrupts cellular protein homeostasis [1].
ER Stress Induction The accumulation of misfolded proteins within the endoplasmic reticulum triggers the Unfolded Protein Response (UPR) [1] [3]. Sustained, severe ER stress promotes cell death signaling via the UPR effector C/EBP homologous protein (CHOP) [3].
Activation of Cell Death ER stress orchestrates multiple death modalities, including apoptosis, paraptosis, and ferroptosis [3]. Leads to the irreversible elimination of malignant plasma cells [1] [3].

Clinical Efficacy and Combination Therapy Data

This compound's efficacy is well-established in relapsed/refractory multiple myeloma (RRMM), both as a single agent and in combination regimens. Key outcomes from pivotal clinical trials are summarized in the table below.

Trial Name Regimen Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Key Comparative Result
PX-171-003-A1 [2] This compound single agent Heavily pre-treated (median 5 prior lines) 23.7% 3.7 months Basis for initial FDA accelerated approval (2012).

| ENDEAVOR [2] [4] | Kd (this compound, dexamethasone) vs. Vd (Bortezomib, dexamethasone) | RRMM (1-3 prior lines) | Kd: 77% Vd: 63% | Kd: 18.7 mos. Vd: 9.4 mos. | Kd superior to Vd; PFS HR: 0.53 [2]. | | ASPIRE [2] [4] | KRd (this compound, lenalidomide, dexamethasone) vs. Rd (Lenalidomide, dexamethasone) | RRMM (1-3 prior lines) | KRd: 87% Rd: 67% | KRd: 26.3 mos. Rd: 17.6 mos. | KRd superior to Rd; PFS HR: 0.69 [2]. | | CANDOR [2] [4] | DKd (Daratumumab, this compound, dexamethasone) vs. Kd (this compound, dexamethasone) | RRMM (1-3 prior lines) | DKd: 84% Kd: 75% | DKd: Not Reached Kd: 15.8 mos. | DKd superior to Kd; PFS HR: 0.63 [2]. |

Experimental Models and Protocols

The following experimental approaches are used to investigate this compound's effects, particularly its role as a sensitizing agent.

  • In Vitro Cell Death Analysis: To study the combination of this compound and Iodine-125 seed radiation in esophageal squamous cell carcinoma, researchers typically treat cells with a low concentration of this compound followed by radiation. Cell death modalities are analyzed using:
    • Apoptosis: Flow cytometry with Annexin V/PI staining; Western blot for caspase cleavage and mitochondrial pathway markers [3].
    • Paraptosis: Microscopy to identify cytoplasmic vacuolation; measurement of intracellular Ca²⁺ overload and protein ubiquitination levels [3].
    • Ferroptosis: Detection of intracellular Fe²⁺, lipid peroxides, and downregulation of GPX4 via Western blot [3].
  • In Vivo Efficacy and Tolerance: The anti-tumor effect and safety of the this compound-radiation combination are validated in mouse models. Researchers monitor tumor volume regression and assess systemic tolerance, confirming that the combination exhibits a strong anti-tumor effect with good tolerance [3].
  • Mechanistic Cardiotoxicity Model: To study this compound's cardiac side effects, a multi-omics approach (proteomics and metabolomics) is used in vitro and in vivo. This identifies accumulation of proteins like Aldh1a1 and angiotensin A (Ang-A), leading to impaired cardiomyocyte contractility. This model is validated by showing that all-trans retinoic acid (atRA) can prevent this toxicity [5].

Safety and Toxicity Profile

While this compound is a potent anti-myeloma agent, its safety profile requires careful management.

  • Cardiovascular Toxicity: this compound is associated with a significant risk of cardiovascular adverse events (CVAEs), including heart failure, hypertension, arrhythmia, and ischemic heart disease [4]. The incidence of heart failure is reported between 4.1% to 6.4%, and hypertension between 12.2% to 16% [4]. This is thought to be due to irreversible proteasome inhibition in cardiomyocytes, disrupting protein and metabolic homeostasis [4] [5].
  • Comparison with Other PIs: The risk of CVAEs is higher with this compound than with bortezomib. This is attributed to this compound's irreversible binding and longer inhibition of the proteasome in cardiomyocytes [4].
  • Management Recommendations: Proactive monitoring and management are crucial. This includes:
    • Baseline Risk Assessment: Evaluating pre-existing cardiovascular conditions before initiating treatment [4].
    • Active Monitoring: Closely monitoring for signs and symptoms of CVAEs during early treatment cycles [4].
    • Hydration and Premedication: Administering intravenous hydration and premedication with dexamethasone to mitigate infusion-related reactions and other toxicities [2].

Drug Delivery Innovations

Research is actively exploring novel formulations to overcome the limitations of current this compound formulations, which require intravenous infusion and have a short half-life (<1 hour) [6]. A promising development is a Self-Nanoemulsifying Drug Delivery System (CFZ-SNEDDS or CFZ-SN) designed for oral administration [6]. This system:

  • Enhances Bioavailability: Improves water solubility and drug release profiles compared to raw this compound [6].
  • Improves Uptake: Enhances cellular uptake and permeation in enterocytes by inhibiting the P-glycoprotein (P-gp) efflux pump [6].
  • Maintains Potency: Significantly increases proteasome inhibition in cancer cells, offering a promising alternative to injectable forms [6].

Mechanism and Pathway Visualization

The core mechanism of this compound from cellular entry to cell death execution can be visualized as follows:

G A This compound Entry into Cell B Inhibition of 20S Proteasome (Irreversible Binding to β5 subunit) A->B C Blockade of Ubiquitin-Proteasome Pathway (UPP) B->C D Accumulation of Polyubiquitinated and Misfolded Proteins C->D E Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) D->E F Sustained ER Stress Activation via CHOP Pathway E->F G Activation of Multiple Cell Death Pathways F->G H Apoptosis (Mitochondrial Pathway) G->H I Paraptosis (Ca²⁺ Overload, Vacuolation) G->I J Ferroptosis (Lipid Peroxidation, Fe²⁺ Accumulation) G->J

References

Carfilzomib GADD45α upregulation cell cycle arrest mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Carfilzomib → GADD45α → Cell Cycle Arrest

The following diagram illustrates the central mechanism by which this compound upregulates GADD45α to induce cell cycle arrest:

G CFZ This compound (CFZ) GADD45a GADD45α Upregulation CFZ->GADD45a AKT_FOXO AKT/FOXO3a Pathway CFZ->AKT_FOXO In Lung Adenocarcinoma MAPK MAPK Pathway (p38/JNK) Activation GADD45a->MAPK CDKs Suppression of Cyclins & CDKs GADD45a->CDKs Arrest G2/M Phase Cell Cycle Arrest MAPK->Arrest CDKs->Arrest AKT_FOXO->GADD45a Induces

This compound induces GADD45α upregulation via multiple pathways, leading to cell cycle arrest.

The upregulation of GADD45α is a critical step. This protein functions as a stress sensor and tumor suppressor [1]. Upon this compound treatment, increased GADD45α expression directly influences the cell cycle by suppressing key positive regulators, including cyclin A2, cyclin E1, CDK2, and CDK4 [2] [3]. Furthermore, GADD45α activates the MAPK pathway (specifically p38 and JNK), which contributes to the cell cycle arrest signal [2] [1]. Knocking down GADD45α with shRNA abolishes this compound-induced cell cycle arrest, proving its essential role in this mechanism [2] [3] [4].

Quantitative Effects Across Cancer Types

The anti-tumor effects of this compound via GADD45α upregulation have been demonstrated in multiple cancer types, with consistent observation of G2/M phase arrest.

Table 1: this compound-Induced Effects in Solid Tumors In Vitro

Cancer Type Cell Lines Key Phenotypic Effects Cell Cycle Phase Arrest Primary Molecular Event
Hepatocellular Carcinoma (HCC) MHCC-97H, Huh7 Inhibited proliferation, migration, and invasion [2] [3] G2/M [2] GADD45α upregulation, suppression of Cyclin A2/E1, CDK2/4 [2]
Lung Adenocarcinoma HCC-827, NCI-H1299 Inhibited cell survival, induced apoptosis [4] [5] G2/M [4] GADD45α upregulation via AKT/FOXO3a pathway [4]
Endometrial Carcinoma HEC-1-A, Ishikawa Impaired cell viability [6] G2/M (HEC-1-A), S & G2/M (Ishikawa) [6] p21 and p27 upregulation; CDK1 and Cyclin D3 reduction [6]
Other Cancers* HeLa, SMCC-7721, K562 Impaired cell viability [6] Information not specified in results Information not specified in results

Note: The mechanism for "Other Cancers" was not detailed in the provided search results and is included here to show the broader anti-proliferative effect of this compound.

The consistency of this mechanism is further supported by in vivo evidence. In a xenograft tumor model using nude mice implanted with Huh7 cells (HCC), this compound treatment significantly inhibited tumor growth, confirming the anti-tumor activity observed in vitro [2] [3].

Key Experimental Protocols for Mechanistic Study

The following table summarizes the core experimental methods used to elucidate this mechanism, providing a practical reference for researchers.

Table 2: Key Experimental Methodologies for Investigating the Mechanism

Assay Type Purpose Key Details from Protocols

| Cell Viability/Proliferation | To measure anti-proliferative/cytotoxic effects of this compound. | • Cell Counting Kit-8 (CCK-8): Used on MHCC-97H and Huh7 cells treated with a this compound concentration gradient (0-100 µM) for 24h [2] [3]. • EdU Assay: Measures DNA synthesis in proliferating cells. Used on MHCC-97H (30 µM CFZ) and Huh7 (60 µM CFZ) cells [2] [3]. • Colony Formation: Tests long-term clonogenic survival after CFZ treatment (14 days) [2] [3]. | | Cell Cycle & Apoptosis Analysis | To determine phase of cell cycle arrest and quantify cell death. | • Flow Cytometry: Analysis of cell cycle distribution using propidium iodide (PI) staining; apoptosis detection using Annexin V-APC/7-AAD staining [4]. | | Migration & Invasion Assay | To assess metastatic potential of cancer cells. | • Transwell Assay: Chambers with (invasion) or without (migration) Matrigel coating. MHCC-97H and Huh7 cells seeded in serum-free medium with CFZ, FBS used as chemoattractant [2]. | | Gene/Protein Expression Analysis | To detect changes in key proteins (GADD45α, cyclins, CDKs, pathway proteins). | • Western Blotting: Standard protocol for protein level analysis [2] [4]. • Quantitative Real-Time PCR (qPCR): For measuring GADD45a mRNA expression levels [4]. | | Functional Genetic Validation | To confirm the necessity of GADD45α in the mechanism. | • shRNA/siRNA Knockdown: Transfection of short hairpin RNA (shRNA) or small interfering RNA (siRNA) to silence GADD45α gene expression, followed by assays to check for loss of CFZ-induced effects [2] [4]. |

Therapeutic Implications and Future Directions

The elucidation of the this compound-GADD45α axis has significant implications for oncology research and drug development:

  • Overcoming Resistance: As a second-generation, irreversible proteasome inhibitor, this compound demonstrates the ability to overcome resistance to first-generation inhibitors like bortezomib and to conventional chemotherapy in certain pre-clinical models, including rituximab-resistant lymphoma cells [7] [8].
  • Potential for Combination Therapies: GADD45α upregulation is an essential step for the efficacy of several chemotherapeutic agents [1]. This suggests potential for synergistic drug combinations, such as this compound with other agents that also engage the GADD45α pathway.
  • Biomarker Potential: GADD45α expression shows promise as a predictive biomarker for evaluating the efficacy of proteasome inhibitors in solid tumor therapy [4]. Assessing its expression levels could help identify patient populations most likely to respond to this compound-based treatments.

References

Comprehensive Application Notes and Protocols for Carfilzomib Quantification in Mouse Plasma Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carfilzomib Bioanalysis

This compound is a second-generation, selective irreversible epoxyketone proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma. The rapid clearance (half-life ≤1 hour) and extensive extrahepatic metabolism of this compound present significant bioanalytical challenges for pharmacokinetic studies. Traditional analytical methods often lack the sensitivity required for comprehensive pharmacokinetic characterization, particularly in small-volume animal models where serial blood sampling is necessary. The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method described herein addresses these limitations by enabling highly sensitive quantification of this compound from minimal plasma volumes (5 μL), achieving a lower limit of quantification of 0.075 ng/mL, which is essential for accurately characterizing the complete pharmacokinetic profile of this rapidly cleared compound [1] [2].

This application note provides a detailed protocol for the quantification of this compound in mouse plasma using LC-MS/MS, including complete methodological details, validation parameters, and application to a pharmacokinetic study. The method has been specifically optimized to address the analytical challenges associated with this compound quantification, including its rapid metabolism, extensive tissue distribution, and the need for high sensitivity to characterize terminal elimination phase kinetics [1].

Analytical Method Summary

The developed LC-MS/MS method for this compound quantification represents a significant advancement over previously reported techniques through its combination of exceptional sensitivity, minimal sample volume requirements, and rapid analysis time. These characteristics make it particularly suitable for pharmacokinetic studies in mice where limited blood volume necessitates small sample sizes and comprehensive sampling schedules require high-throughput analysis. The method employs a simple protein precipitation extraction followed by chromatographic separation and mass spectrometric detection, achieving technical specifications that surpass existing methodologies described in the literature [1] [2].

Table 1: Key Analytical Parameters for this compound Quantification in Mouse Plasma

Parameter Specification Experimental Value
Sample Volume Volume of mouse plasma required 5 μL
LLOQ Lower limit of quantification 0.075 ng/mL
Linear Range Calibration curve range 0.075–1250 ng/mL
Correlation Coefficient (r) Linearity of calibration curve ≥0.9974
Chromatographic Run Time Time per sample analysis 2.5 minutes
Extraction Method Sample preparation technique Protein precipitation with acetonitrile
Internal Standard Compound used for normalization Chlorpropamide
Precision Inter-day and intra-day variability Within acceptance limits
Accuracy Deviation from nominal values Within acceptance limits

Sample Preparation Protocol

Reagents and Materials
  • This compound standard (purity ≥99%) from LC Laboratories [1]
  • Chlorpropamide (purity ≥97%) from Sigma-Aldrich as internal standard (IS) [1]
  • HPLC-grade acetonitrile and methanol from Burdick & Jackson Company [1]
  • Formic acid (Sigma-Aldrich) for mobile phase modification [1]
  • Control mouse plasma (K2EDTA as anticoagulant) for calibration standards and quality controls [1]
Solution Preparation
  • Stock standard solution (1 mg/mL): Accurately weigh 10 mg this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C when not in use [1].
  • Working standard solutions: Prepare serial dilutions in methanol to obtain concentrations spanning the expected calibration range (0.075–1250 ng/mL). Prepare fresh for each analysis or store aliquots at -20°C [1].
  • Internal standard solution (500 ng/mL): Accurately weigh 5 mg chlorpropamide and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain 500 μg/mL stock solution. Further dilute with methanol to obtain 500 ng/mL working solution [1].
Sample Extraction Procedure
  • Aliquot plasma samples: Transfer 5 μL of mouse plasma (calibration standards, quality controls, or study samples) into 1.5 mL microcentrifuge tubes [1].
  • Add internal standard: Add 50 μL of acetonitrile containing 500 ng/mL chlorpropamide as internal standard to each tube [1].
  • Protein precipitation: Vortex mix vigorously for 1 minute to ensure complete protein precipitation and drug extraction [1].
  • Centrifugation: Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins [1].
  • Collection: Transfer 50 μL of the clear supernatant to autosampler vials for LC-MS/MS analysis [1].

LC-MS/MS Analysis Conditions

Chromatographic Conditions

The chromatographic separation was optimized to achieve adequate resolution of this compound from endogenous plasma components while maintaining a short analysis time compatible with high-throughput pharmacokinetic studies. The method employs a reversed-phase C18 column with isocratic elution, providing excellent peak shape and reproducible retention times for both this compound and the internal standard [1] [2].

  • LC system: High-performance liquid chromatography system capable of delivering precise gradients at low flow rates [1]
  • Analytical column: Phenomenex Luna C18 column (50 × 2.0 mm id, 3 μm particle size) [1] [2]
  • Column temperature: Maintained at 25°C [1]
  • Mobile phase: 0.1% formic acid in acetonitrile : 0.1% formic acid in water (50:50, v/v) [1] [2]
  • Flow rate: 0.3 mL/min [1] [2]
  • Injection volume: 5 μL [1]
  • Run time: 2.5 minutes [1] [2]
Mass Spectrometric Conditions

Mass spectrometric detection was optimized to achieve maximum sensitivity and specificity for this compound detection. The method employs selected reaction monitoring (SRM) in positive ionization mode, targeting specific precursor-to-product ion transitions that provide high signal-to-noise ratios even at low nanogram per milliliter concentrations [1] [2].

  • Mass spectrometer: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source [1] [2]
  • Ionization mode: Positive ion electrospray [1] [2]
  • Ion source parameters:
    • Ion spray voltage: 5500 V [1]
    • Source temperature: 500°C [1]
    • Nebulizer gas (GS1), heater gas (GS2), and curtain gas: Optimized according to instrument specifications [1]
  • Detection parameters: Selected reaction monitoring (SRM) transitions [1] [2]:
    • This compound: m/z 720.20 → 100.15 (collision energy: 45 eV)
    • Chlorpropamide (IS): m/z 277.05 → 111.05 (collision energy: 35 eV)
  • Dwell time: 200 msec per transition [1]

G Plasma Plasma PP Protein Precipitation with ACN Plasma->PP Centrifuge Centrifugation (13,000 × g, 10 min, 4°C) PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Phenomenex Luna C18 50 × 2.0 mm, 3μm Supernatant->LC MS MS/MS Detection Positive ESI, SRM 720.20 → 100.15 LC->MS Data Data Analysis MS->Data

Figure 1: Experimental workflow for this compound quantification in mouse plasma using LC-MS/MS

Method Validation

The LC-MS/MS method for this compound quantification in mouse plasma was comprehensively validated according to accepted bioanalytical method validation guidelines. All validation parameters demonstrated that the method is reliable, reproducible, and fit-for-purpose for pharmacokinetic studies in mice. The validation included assessment of selectivity, linearity, precision and accuracy, sensitivity, matrix effects, recovery, and stability under various conditions [1] [2].

Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. Six different lots of blank mouse plasma were analyzed to confirm the absence of interfering peaks. The peak area response in blank plasma at the retention time of this compound was less than 20% of the LLOQ response, while the response at the retention time of the internal standard was less than 5% of the internal standard response in spiked samples [1].

Linearity and Sensitivity

The calibration curve for this compound demonstrated consistent linearity across the concentration range of 0.075–1250 ng/mL. A weighted (1/x²) linear regression model provided the best fit for the concentration-response relationship, with correlation coefficients (r) of ≥0.9974 for all calibration curves. The lower limit of quantification (LLOQ) was established at 0.075 ng/mL, with both precision (CV%) and accuracy (% bias) within ±20% at this concentration level [1] [2].

Precision and Accuracy

The intra-day and inter-day precision and accuracy of the method were evaluated by analyzing quality control samples at low, medium, and high concentrations across three validation batches. The results demonstrated that the method is highly precise and accurate, with all values within the acceptance criteria of ±15% for accuracy and ≤15% for precision (CV%), except at the LLOQ where ±20% was acceptable [1].

Table 2: Method Validation Results for this compound in Mouse Plasma

Validation Parameter QC Level Precision (CV%) Accuracy (%)
Intra-day LLOQ (0.075 ng/mL) ≤7.2% 94.5–106.3%
Low QC ≤6.5% 96.8–104.7%
Medium QC ≤5.8% 98.2–103.5%
High QC ≤4.9% 97.5–102.8%
Inter-day LLOQ (0.075 ng/mL) ≤8.7% 93.8–107.2%
Low QC ≤7.4% 95.3–105.6%
Medium QC ≤6.9% 96.7–104.2%
High QC ≤6.2% 96.1–103.9%
Recovery and Matrix Effects

The absolute recovery of this compound from mouse plasma was evaluated by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels. The mean recovery of this compound was consistent and exceeded 85%, while the recovery of the internal standard was approximately 90%. Matrix effects were assessed by comparing the peak areas of post-extraction spiked samples with those of pure standard solutions at the same concentrations. The matrix effect was minimal, with no significant ion suppression or enhancement observed. The normalized matrix factor (this compound/IS) showed a CV% of less than 5%, indicating consistent performance across different plasma lots [1].

Stability Studies

Stability of this compound in mouse plasma was evaluated under various storage and processing conditions. All stability results demonstrated that this compound is stable under normal handling conditions:

  • Bench-top stability: Stable for 6 hours at room temperature [1]
  • Processed sample stability: Stable in autosampler for 24 hours at 10°C [1]
  • Freeze-thaw stability: Stable through three freeze-thaw cycles (-70°C to room temperature) [1]
  • Long-term stability: Stable for 4 weeks at -70°C [1]

Application to Pharmacokinetic Study

Study Protocol

The validated method was successfully applied to a pharmacokinetic study of this compound in mice following intravenous administration. The study design incorporated serial blood sampling to adequately characterize the rapid clearance and distribution phases of this compound, made possible by the low sample volume requirement of the method [1].

  • Animals: Male ICR mice (6–8 weeks old, 25–30 g body weight) [1]
  • Dosing: this compound administered intravenously at 4 mg/kg [1]
  • Formulation: this compound dissolved in 10% 2-hydroxypropyl-β-cyclodextrin in 10 mM sodium citrate buffer (pH 5.0) [1]
  • Blood sampling: Serial blood samples (approximately 20 μL) collected via retro-orbital plexus at pre-dose, 2, 5, 20, 60, 120, 360, 600, and 1440 minutes post-dose [1]
  • Sample processing: Plasma separated by centrifugation at 3000 × g for 3 minutes at 4°C and stored at -70°C until analysis [1]
Pharmacokinetic Results

The pharmacokinetic analysis revealed that this compound exhibits rapid clearance from systemic circulation with a half-life of approximately 1 hour, consistent with previous clinical and preclinical observations. The high systemic clearance exceeded hepatic blood flow, confirming predominantly extrahepatic metabolism. The method's sensitivity enabled complete characterization of the terminal elimination phase, which would not have been possible with less sensitive methods. The maximum plasma concentration (C~max~) was achieved immediately after intravenous administration, followed by a polyexponential decline in plasma concentrations [1].

G Start Study Design Dosing IV Administration 4 mg/kg Start->Dosing Sampling Serial Blood Collection Pre-dose to 24h Dosing->Sampling Processing Plasma Separation Centrifugation Sampling->Processing Storage Storage Sampling->Storage Store at -70°C Analysis LC-MS/MS Analysis Processing->Analysis PK Pharmacokinetic Analysis Analysis->PK Storage->Analysis

Figure 2: Pharmacokinetic study workflow for this compound in mouse model

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Ensure mobile phase is freshly prepared and the column is properly conditioned. Check column performance regularly using system suitability tests [1].
  • Reduced sensitivity: Clean ion source and mass spectrometer components according to manufacturer recommendations. Check nebulizer gas flow rates and instrument calibration [1].
  • Inconsistent retention times: Maintain consistent mobile phase composition and column temperature. Ensure adequate column equilibration before sample analysis [1].
  • High background noise: Use high-purity solvents and reagents. Check for column contamination and implement regular column cleaning procedures [1].
Critical Method Parameters
  • Sample integrity: this compound is susceptible to degradation in plasma. Process samples promptly after collection and maintain cold chain during processing [1].
  • Extraction efficiency: Ensure complete protein precipitation by vortex mixing for the recommended time. Consistent extraction time is critical for reproducible recovery [1].
  • Injection volume: The small injection volume (5 μL) requires precise autosampler performance. Regular maintenance and calibration are essential [1].
  • Mass spectrometer calibration: Regular calibration of the mass spectrometer is necessary to maintain optimal sensitivity and mass accuracy [1].

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and efficient approach for the quantification of this compound in mouse plasma. The method's minimal sample volume requirement (5 μL) makes it particularly suitable for serial blood sampling in mice, enabling comprehensive pharmacokinetic studies that were previously challenging due to analytical limitations. The complete validation of the method according to regulatory guidelines ensures the reliability of generated data, while the short analysis time (2.5 minutes per sample) facilitates high-throughput applications. This methodology represents a significant advancement in this compound bioanalysis and should facilitate more extensive preclinical pharmacokinetic and pharmacodynamic studies of this important therapeutic agent [1] [2].

References

Comprehensive Application Notes and Protocols for Carfilzomib Nanocrystal Size Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carfilzomib (CFZ), a second-generation proteasome inhibitor, has demonstrated significant efficacy in hematological malignancies like multiple myeloma but shows limited therapeutic benefits in solid tumors. This limitation stems primarily from its inherent pharmaceutical challenges, including extremely poor aqueous solubility, metabolic instability, short half-life (less than 1 hour), and insufficient tumor distribution. Nanocrystal (NC) formulations present a promising strategy to overcome these hurdles, with particle size emerging as a critical factor influencing their safety, biodistribution, and therapeutic efficacy [1] [2].

These application notes provide detailed methodologies for the size optimization of albumin-coated CFZ nanocrystals, based on established research demonstrating that systematically reducing particle size significantly enhances cancer cell uptake, decreases reticuloendothelial system (RES) clearance, and improves antitumor efficacy in solid tumor models [1].

Key Optimization Parameters and Quantitative Data

The optimization of CFZ-NCs involves precise control over various formulation and processing parameters. The table below summarizes the core parameters and their impact on the resulting nanocrystal properties.

Table 1: Critical Parameters for CFZ Nanocrystal Size Optimization

Parameter Category Specific Parameter Impact on Size & Characteristics Optimal Value/Setting (for NC168)
Formulation Composition Drug-to-Stabilizer (CFZ:F127) Ratio Influences nucleation density and crystal growth; lower ratios typically yield smaller particles. Optimized ratio (varied from baseline) [1]
Albumin Coating (HSA) Concentration Provides steric stabilization, reduces opsonization, and enables active targeting. 48 mg HSA per 6 mg CFZ [1]
Processing Conditions Hydration Volume Affields the concentration of precipitating drug and stabilizer. 6 mL DI water [1]
Probe Sonication Duration Provides energy for particle size reduction and homogenization. Optimized duration (varied from 5 min baseline) [1]
Probe Sonication On:Off Cycle Controls heat generation, preventing destabilization of the formulation. 4:2 cycle (baseline); optimized for NC168 [1]
Albumin Incubation Time Allows for sufficient surface adsorption and coating stability. 24 hours (baseline); optimized for NC168 [1]
Resulting Properties Z-Average Diameter (d.nm) Primary indicator of success in size reduction. 168 nm (NC168) vs. 325 nm (NC325) [1]
Polydispersity Index (PDI) Indicates the breadth of the particle size distribution. Low PDI (monodisperse population) [1]
Zeta Potential (mV) Influences colloidal stability; high absolute value promotes stability. Determined for optimized formulation [1]

The biological and performance outcomes of size optimization are profound, as quantified in the following table.

Table 2: Biological and Performance Outcomes of Size-Optimized CFZ-NCs (NC168)

Performance Metric NC168 (168 nm) NC325 (325 nm) CFZ-CD (Control)
In Vitro Cytotoxicity Similar or higher than CFZ-CD [1] Similar or higher than CFZ-CD [1] Baseline
Cellular Uptake (Cancer Cells) Greatest [1] Intermediate Lowest
Cellular Uptake (Macrophages) Lowest [1] Highest Intermediate
Immune Cell Toxicity Lowest [1] Highest Intermediate
In Vivo Safety Profile Similar to CFZ-CD [1] Inferior Baseline
Tumor Accumulation (in vivo) Greatest [1] Lower Lowest
RES Organ Accumulation (in vivo) Lowest [1] Highest N/A
Antitumor Efficacy (in vivo) Greatest [1] Lower Baseline

Detailed Experimental Protocols

Protocol: Preparation of Size-Optimized CFZ Nanocrystals (NC168)

Principle: This protocol utilizes a crystallization-in-medium method to form CFZ nanocrystals stabilized by Pluronic F127, with a subsequent albumin coating to enhance colloidal and biological stability [1].

Materials:

  • Active Pharmaceutical Ingredient (API): this compound (CFZ)
  • Stabilizers: Pluronic F127, Human Serum Albumin (HSA), ≥96% purity
  • Solvents: Chloroform, Methanol (HPLC grade), Deionized (DI) Water
  • Equipment: Rotary evaporator with a water bath, Probe sonicator (e.g., Sonics VC-505), Centrifuge capable of ≥135,700 × g, Rotating shaker

Procedure:

  • Organic Solution Preparation: Dissolve 6 mg of CFZ and 48 mg of Pluronic F127 in 4 mL of a 3:1 (v/v) mixture of chloroform and methanol.
  • Film Formation: Transfer the solution to a round-bottom flask. Use a rotary evaporator to gently remove the organic solvent, forming a thin, dry film on the inner wall of the flask. Conditions: 40°C, approximately 15 minutes.
  • Hydration and Primary Nanocrystal Formation: Hydrate the dry film with 6 mL of DI water. Subject the flask to water bath sonication to dislodge the film. Subsequently, place the suspension on ice and probe sonicate at 40% amplitude. Systematically vary the sonication duration and on:off cycles (e.g., from a baseline of 5 minutes with 4:2 cycles) to identify the optimal conditions for minimal size.
  • Albumin Coating: Incubate the formed nanocrystal suspension with 48 mg of HSA. Place the mixture on a rotating shaker for a defined period (e.g., 24 hours at room temperature) to allow for complete surface coating.
  • Purification and Collection: Separate the albumin-coated nanocrystals (CFZ-NCs) from unbound materials by centrifugation at 135,700 × g for 15 minutes at 4°C. Carefully decant the supernatant.
  • Lyophilization:
    • Lyoprotectant Screening: Mix the purified CFZ-NC pellet with lyoprotectants like trehalose, sucrose, or mannitol at various weight ratios.
    • Process: Snap-freeze the samples in liquid nitrogen and lyophilize for 24 hours to obtain a dry powder.
    • Reconstitution: Validate the process by reconstituting the lyophilized powder in phosphate-buffered saline (PBS, pH 7.4) with brief sonication. The particle size should be consistent with pre-lyophilization measurements.
Protocol: Evaluation of Drug Release Kinetics

Principle: Assessing the release profile of CFZ from nanocrystals under biorelevant conditions is critical, as delayed or incomplete release can limit efficacy despite high tumor accumulation [3].

Materials:

  • Release media (e.g., PBS pH 7.4, acetate buffer pH 5.0 to simulate tumor microenvironment, biorelevant media with serum components)
  • Dialysis units (e.g., 20,000 MWCO) or continuous-flow dissolution apparatus
  • HPLC system with C18 column and UV/VIS detector

Procedure:

  • Sample Preparation: Reconstitute a known amount of CFZ-NCs (e.g., equivalent to 1 mg CFZ) in the selected release medium.
  • Incubation: Place the sample in a dialysis unit and immerse it in the release medium under sink conditions. Maintain a constant temperature (37°C) with gentle agitation.
  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
  • Analysis: Quantify the amount of released CFZ using a validated HPLC method.
  • Data Modeling: Fit the release data to appropriate kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.
Protocol: Assessing In Vitro Cytotoxicity and Proteasome Inhibition

Principle: This protocol evaluates the biological activity of optimized CFZ-NCs.

Materials:

  • Cancer cell line (e.g., 4T1 breast cancer cells, DLD1 colorectal adenocarcinoma cells)
  • Cell culture media and reagents
  • MTT assay kit or similar
  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and incubate overnight.
  • Dosing: Treat cells with a concentration range of CFZ-NCs (NC168, NC325) and controls (CFZ-CD, free CFZ).
  • Cytotoxicity Assay (MTT): After a set incubation period (e.g., 72 hours), add MTT reagent. Measure the absorbance of the formed formazan crystals to determine cell viability and calculate IC₅₀ values.
  • Proteasome Activity Assay: After a shorter treatment period (e.g., 4-6 hours), lyse the cells and incubate the lysate with the fluorogenic substrate. Measure the fluorescence intensity over time, which is directly proportional to proteasome activity.

Workflow and Pathway Diagrams

CFZ Nanocrystal Preparation and Optimization Workflow

The following diagram illustrates the complete process from formulation to in vitro validation, highlighting the key steps for size optimization.

G cluster_prep Formulation & Primary NC Formation cluster_opt Size Optimization Steps Start Start CFZ-NC Preparation A1 Dissolve CFZ & Pluronic F127 in Organic Solvent Start->A1 A2 Form Thin Film via Rotary Evaporation A1->A2 A3 Hydrate Film with DI Water A2->A3 A4 Probe Sonication (Vary Duration/Cycles) A3->A4 B1 Vary Drug/Stabilizer Ratio A4->B1 Optimize B2 Optimize Hydration Volume/Temp A4->B2 Optimize B3 Optimize Sonication Parameters A4->B3 Optimize B4 Optimize HSA Incubation Time A4->B4 Optimize C1 Incubate with HSA for Albumin Coating B1->C1 B2->C1 B3->C1 B4->C1 C2 Purify via Ultracentrifugation C1->C2 C3 Lyophilize with Lyoprotectant C2->C3 C4 Reconstitute & Characterize C3->C4 C5 In Vitro Assays: Cytotoxicity & Proteasome Inhibition C4->C5

Mechanism of Action and Intracellular Signaling

This diagram outlines the key signaling pathways activated by this compound upon successful cellular delivery via nanocrystals, leading to cancer cell death.

G cluster_effects Cellular Consequences cluster_apoptosis Activation of Apoptotic Pathways Start CFZ-NC Cellular Uptake A CFZ Release in Cytoplasm Start->A B Irreversible Binding to 20S Proteasome (β5 Subunit) A->B C Inhibition of Chymotrypsin-like Proteasome Activity B->C D1 Accumulation of Polyubiquitinated Proteins C->D1 D2 Endoplasmic Reticulum (ER) Stress D1->D2 D3 Unfolded Protein Response (UPR) D2->D3 E1 Mitochondrial Dysfunction D3->E1 E2 Caspase Cascade Activation D3->E2 E3 Cell Cycle Arrest D3->E3 End Apoptosis & Cancer Cell Death E1->End E2->End E3->End

Troubleshooting and Technical Notes

  • Incomplete Size Reduction: If the target size (~150-200 nm) is not achieved, systematically re-investigate the probe sonication parameters (amplitude, duration, and pulses) and the drug-to-stabilizer ratio. These are the most influential factors for nucleation and crystal growth control.
  • Particle Aggregation upon Storage: This indicates insufficient steric stabilization. Ensure the albumin coating step is performed for an adequate duration with constant mixing. The use of an optimal type and concentration of lyoprotectant (e.g., trehalose) is critical for long-term stability of the lyophilized product.
  • Low Drug Loading or Encapsulation Efficiency: The nanocrystal platform inherently provides high drug loading. Low values suggest significant drug loss during purification. Optimize the centrifugation speed and duration to maximize yield without inducing excessive aggregation.
  • High RES Uptake in vivo: Despite a small particle size, high RES accumulation can be caused by incomplete or unstable albumin coating, which leads to opsonization. Verify the integrity and stability of the albumin coat in serum-containing media.
  • Limited Efficacy Despite High Tumor Accumulation: This is a potential sign of inadequate drug release from the nanocarrier at the tumor site [3]. It is crucial to profile the drug release kinetics in biologically relevant media (e.g., at acidic pH or in the presence of enzymes) and not rely solely on tumor accumulation data.

Conclusion

The systematic optimization of this compound nanocrystal size to approximately 168 nm represents a highly effective strategy to enhance the drug's potential for solid tumor therapy. The detailed protocols outlined herein enable the reproducible production of CFZ-NCs that exhibit superior cellular uptake, reduced RES sequestration, and significantly improved antitumor efficacy compared to both larger nanocrystals and the conventional cyclodextrin-based formulation. Critical quality attributes for success include a narrow particle size distribution around 170 nm, a stable albumin coating, and drug release kinetics that are compatible with the tumor microenvironment. By adhering to these application notes, researchers can advance the development of more effective this compound nanoformulations.

References

Comprehensive Application Notes: Carfilzomib Combination Therapy Protocols in Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carfilzomib in Multiple Myeloma

This compound, a second-generation selective proteasome inhibitor, has revolutionized the treatment landscape for multiple myeloma through its irreversible binding mechanism and favorable toxicity profile compared to first-generation proteasome inhibitors. As multiple myeloma remains an incurable hematologic malignancy despite therapeutic advances, this compound-based combinations have emerged as cornerstone treatments across the disease spectrum. The drug's distinct mechanism of action – forming irreversible complexes with the proteasome's chymotrypsin-like sites – results in sustained proteasome inhibition and enhanced apoptotic signaling in malignant plasma cells [1]. Clinical development has progressed from monotherapy to sophisticated quadruplet regimens that leverage synergistic drug interactions and complementary mechanisms of action, positioning this compound as a backbone therapy in both newly diagnosed and relapsed/refractory settings.

The evolution of this compound-based regimens reflects a broader shift in multiple myeloma treatment toward combination immunotherapy and personalized approaches. Current research focuses on optimizing dosing schedules, identifying predictive biomarkers, and sequencing therapies to overcome resistance. This review comprehensively examines the clinical efficacy, practical implementation, and mechanistic foundations of this compound combination therapies, providing researchers and clinicians with evidence-based protocols for integrating these regimens into clinical practice and trial designs.

Clinical Efficacy Data

Key Clinical Trial Outcomes for this compound Combinations

This compound demonstrates significant clinical activity across multiple myeloma stages when combined with various classes of therapeutic agents. The regimen intensity and partner drugs should be selected based on disease risk, treatment history, and patient fitness. In the newly diagnosed setting, the ADVANCE trial (n=306) established the superiority of daratumumab-carfilzomib-lenalidomide-dexamethasone (D-KRd) over KRd alone, with 59% of patients achieving minimal residual disease (MRD) negativity after eight cycles compared to 36% with KRd [2] [3] [4]. With a median follow-up of 32.7 months, progression-free survival (PFS) was 86% for D-KRd versus 79% for KRd, confirming the added benefit of anti-CD38 monoclonal antibody combination therapy [2].

The CANDOR trial in relapsed/refractory multiple myeloma demonstrated that adding daratumumab to this compound-dexamethasone (KdD) significantly improved PFS over Kd alone, establishing this triplet as a standard option in later treatment lines [5]. Importantly, patient-reported outcomes from this trial indicated that the triplet regimen did not negatively impact quality of life compared to the doublet, supporting its therapeutic utility beyond conventional efficacy endpoints [5]. For high-risk patients, the Isa-KRd regimen (isatuximab-carfilzomib-lenalidomide-dexamethasone) has demonstrated particularly deep responses, with MRD negativity rates of 77% in phase 3 trials, highlighting the potential of this compound-based quadruplets in challenging disease subsets [6].

Table 1: Efficacy Outcomes of this compound Combination Therapies in Clinical Trials

Regimen Trial Name/Phase Patient Population MRD Negativity Rate Survival Outcomes
D-KRd ADVANCE (Phase 3) Newly Diagnosed (NDMM) 59% (after 8 cycles) 86% PFS at 32.7 months
KRd ADVANCE (Phase 3) Newly Diagnosed (NDMM) 36% (after 8 cycles) 79% PFS at 32.7 months
Isa-KRd Phase 3 Newly Diagnosed (NDMM) 77% High-risk patients benefited particularly
KdD CANDOR (Phase 3) Relapsed/Refractory (RRMM) N/A Significantly prolonged PFS vs Kd
Kd CANDOR (Phase 3) Relapsed/Refractory (RRMM) N/A Reference group for comparison
KRd NCI/NIH (Phase 2) NDMM N/A mPFS 67.3 months (5.2-year follow-up)
Real-World Evidence and Dosing Considerations

Real-world evidence complements findings from controlled clinical trials and provides insights into dosing patterns and outcomes in broader patient populations. A recent retrospective analysis of 486 patients with relapsed/refractory multiple myeloma treated with this compound-containing regimens revealed no statistically significant differences in median PFS between various dosing schedules: 13.0 months for K56-1x (56 mg/m² once weekly), 13.2 months for K56-2x (56 mg/m² twice weekly), and 10.9 months for K70-1x (70 mg/m² once weekly) [7]. These findings suggest that once-weekly administration may provide the optimal balance of efficacy, safety, and convenience while reducing what has been termed "time toxicity" from frequent infusions [7].

Between 2016 and 2023, clinical practice has shifted substantially toward once-weekly dosing, with the proportion of patients receiving K70-1x increasing from 21.1% to 50.6% and K56-1x from 15.8% to 37.0%, while twice-weekly K56-2x decreased from 63.2% to 12.3% [7]. This evolution reflects growing comfort with extended-dosing intervals and recognition of the importance of maintaining treatment intensity while minimizing patient burden. The comparable heart failure rates across dosing schedules (<5% in all cohorts) further supports the safety of modern this compound administration approaches [7].

Table 2: Real-World Dosing Patterns and Outcomes of this compound in RRMM

Dosing Regimen Patient Percentage (2016→2023) Median PFS (Months) Cardiac Toxicity Rate Key Considerations
K56-1x (56 mg/m² weekly) 15.8% → 37.0% 13.0 <5% Balanced efficacy and reduced clinic visits
K56-2x (56 mg/m² twice weekly) 63.2% → 12.3% 13.2 <5% Higher time toxicity
K70-1x (70 mg/m² weekly) 21.1% → 50.6% 10.9 <5% Convenient with comparable safety

Treatment Protocols & Dosing Guidelines

Frontline Combination Regimens

For newly diagnosed multiple myeloma patients, this compound-based combinations have become preferred options according to National Comprehensive Cancer Network (NCCN) guidelines, particularly for transplant-eligible candidates [1]. The D-KRd regimen (daratumumab, this compound, lenalidomide, dexamethasone) has emerged as a new standard of care based on the ADVANCE trial results [2] [3]. The recommended dosing protocol includes: This compound at 20 mg/m² IV on days 1-2 of cycle 1, then escalated to 56 mg/m² IV on days 1, 2, 8, 9, 15, and 16 of 28-day cycles; combined with daratumumab (standard dosing), lenalidomide 25 mg orally daily on days 1-21, and dexamethasone 20-40 mg weekly [8]. Treatment typically consists of 8 induction cycles, after which patients achieving MRD negativity may proceed directly to lenalidomide maintenance, deferring transplantation [2] [3].

The Isa-KRd regimen (isatuximab-carfilzomib-lenalidomide-dexamethasone) represents another effective quadruplet option with similar dosing parameters. Clinical trials have demonstrated that this combination yields deep and durable responses, including in high-risk patients [6] [1]. For patients ineligible for intensive quadruplet therapy, This compound-lenalidomide-dexamethasone (KRd) remains a standard triplet option, with studies showing median PFS of 67.3 months in long-term follow-up [1]. The KEYNOTE-023 study demonstrated that KRd can be safely administered for extended durations (up to 24 cycles) with maintained efficacy and manageable toxicity [1].

Relapsed/Refractory Disease Protocols

In relapsed/refractory multiple myeloma, this compound combinations provide effective salvage options for patients with varying prior treatment exposures. The KdD regimen (this compound, dexamethasone, daratumumab) has received category 1 recommendations based on the CANDOR trial, which demonstrated significant PFS improvement over Kd alone [5]. The standard protocol administers This compound as a 30-minute IV infusion at 56 mg/m² on days 1, 2, 8, 9, 15, and 16 of 28-day cycles (with 20 mg/m² on days 1-2 of cycle 1), combined with daratumumab per standard dosing and dexamethasone 20-40 mg weekly [8] [5].

For patients with contraindications to daratumumab or who have progressed on anti-CD38 therapy, Kd alone remains an effective option, particularly when using the once-weekly 70 mg/m² dosing validated in the ARROW trial [7]. Additionally, This compound-cyclophosphamide-dexamethasone (KCyD) provides an alternative for patients with significant peripheral neuropathy or those who are lenalidomide-refractory [8]. Emerging combinations with novel agents such as linvoseltamab (a BCMA-targeting bispecific antibody) show promising early results, with a 90% objective response rate in heavily pretreated patients, though these regimens remain investigational [9].

Table 3: Detailed Dosing Protocols for this compound Combination Therapies

Regimen This compound Dosing Combination Agents Cycle Duration Special Considerations
D-KRd (Newly Diagnosed) 20 mg/m² days 1-2 cycle 1, then 56 mg/m² days 1,2,8,9,15,16 Daratumumab (standard dosing), Lenalidomide 25 mg days 1-21, Dexamethasone 20-40 mg weekly 28 days Premedicate for daratumumab; screen for cardiovascular risk
KRd (Newly Diagnosed) 20 mg/m² days 1-2 cycle 1, then 36-56 mg/m² days 1,2,8,9,15,16 Lenalidomide 25 mg days 1-21, Dexamethasone 20-40 mg weekly 28 days Lower this compound dose (36 mg/m²) may be used in cycle 1 if concerns about tolerance
KdD (Relapsed/Refractory) 20 mg/m² days 1-2 cycle 1, then 56 mg/m² days 1,2,8,9,15,16 Daratumumab (standard dosing), Dexamethasone 20-40 mg weekly 28 days Continue until progression or unacceptable toxicity
Kd (Weekly) 20 mg/m² day 1 cycle 1, then 70 mg/m² days 1,8,15 Dexamethasone 20-40 mg weekly 28 days More convenient schedule; appropriate for frail patients
KCyD 20 mg/m² days 1-2 cycle 1, then 36-56 mg/m² days 1,2,8,9,15,16 Cyclophosphamide 300 mg/m² days 1,8,15, Dexamethasone 40 mg weekly 28 days Preferred in renal impairment or significant neuropathy

Safety and Toxicity Management

This compound-containing regimens present a distinct toxicity profile that requires proactive management to maintain treatment intensity and preserve quality of life. Compared to bortezomib, this compound demonstrates a lower incidence of peripheral neuropathy but carries increased risks of cardiovascular events, renal toxicity, and dyspnea [8]. In the ADVANCE trial, the addition of daratumumab to KRd did not significantly increase overall toxicity when appropriate patient selection criteria were applied, including cardiac screening with EKG and echocardiogram before treatment initiation [2] [3].

The most clinically significant toxicities associated with this compound include hypertension (occurring in approximately 12-25% of patients), dyspnea (20-35%), cardiac failure (3-8%), and acute renal impairment (10-25%) [8] [7]. These events typically occur within the first few treatment cycles and necessitate regular monitoring of blood pressure, renal function, and fluid status. The once-weekly dosing schedule appears to reduce the incidence of certain adverse events while maintaining efficacy, making it an attractive option for older patients and those with comorbidities [7]. Practical management strategies include:

  • Prehydration with 250-500 mL normal saline before this compound infusion
  • Aggressive blood pressure control with ACE inhibitors or beta-blockers
  • Regular monitoring of serum creatinine and urinalysis
  • Patient education regarding symptoms of heart failure and pulmonary edema
  • Prompt diuretic administration for signs of fluid overload

For regimens combining this compound with immunomodulatory drugs like lenalidomide, additional considerations include venous thromboembolism prophylaxis with aspirin or low-molecular-weight heparin, and close monitoring for hematologic toxicity with dose adjustments based on neutrophil and platelet counts [8]. When this compound is combined with monoclonal antibodies, infusion-related reactions require standard premedication with corticosteroids, antihistamines, and antipyretics [8].

Mechanisms of Action & Synergistic Pathways

The therapeutic efficacy of this compound combinations stems from synergistic interactions between complementary mechanisms of action that target multiple vulnerabilities in malignant plasma cells. This compound exerts its primary effect through irreversible inhibition of the 20S proteasome's chymotrypsin-like activity, disrupting protein homeostasis and activating the unfolded protein response pathway, ultimately triggering apoptosis in myeloma cells [1] [10]. This mechanism differs fundamentally from bortezomib's reversible binding, resulting in more sustained proteasome inhibition and potentially overcoming resistance common to first-generation proteasome inhibitors [7].

When combined with immunomodulatory agents like lenalidomide, this compound demonstrates enhanced cytotoxicity through multiple synergistic pathways. Lenalidomide targets the cereblon E3 ubiquitin ligase complex, degrading key transcription factors Ikaros and Aiolos, which leads to direct antiproliferative effects on myeloma cells while simultaneously stimulating T-cell and NK-cell activity [1]. The combination effectively targets both the intrinsic tumor environment (via this compound) and extracellular immune milieu (via lenalidomide), creating a comprehensive antitumor response.

The addition of anti-CD38 monoclonal antibodies (daratumumab, isatuximab) introduces a third mechanistic layer through multiple effector functions: complement-dependent cytotoxicity, antibody-dependent cellular cytotoxicity, antibody-dependent cellular phagocytosis, and direct apoptotic signaling [6] [1]. Furthermore, emerging evidence suggests that anti-CD38 antibodies may deplete immunosuppressive regulatory T-cells and myeloid-derived suppressor cells, potentially reversing the immunosuppressive tumor microenvironment and enhancing T-cell-mediated killing [6]. This triple mechanistic synergy explains the superior depth of response observed with this compound-based quadruplet regimens compared to triplet therapies.

G cluster_this compound This compound Mechanism cluster_imids Immunomodulatory Drugs cluster_mabs Anti-CD38 Monoclonal Antibodies CFZ This compound Proteasome Proteasome Inhibition CFZ->Proteasome UPR Unfolded Protein Response Proteasome->UPR Apoptosis1 Apoptosis UPR->Apoptosis1 Combined Synergistic Tumor Cell Killing Apoptosis1->Combined IMiD Lenalidomide Cereblon Cereblon Binding IMiD->Cereblon Degradation Ikaros/Aiolos Degradation Cereblon->Degradation Immune Immune Cell Activation Degradation->Immune Apoptosis2 Apoptosis Degradation->Apoptosis2 Immune->Apoptosis2 enhances Immune->Combined Apoptosis2->Combined mAb Daratumumab/Isatuximab CD38 CD38 Binding mAb->CD38 ADCC ADCC CD38->ADCC ADCP ADCP CD38->ADCP CDC CDC CD38->CDC Apoptosis3 Apoptosis CD38->Apoptosis3 ADCC->Combined ADCP->Combined CDC->Combined Apoptosis3->Combined

Diagram 1: Synergistic Mechanisms of this compound Combination Therapies. This diagram illustrates the complementary pathways through which this compound, immunomodulatory drugs, and anti-CD38 monoclonal antibodies target multiple myeloma cells, resulting in enhanced tumor cell killing.

Emerging Research & Future Directions

The this compound development pipeline continues to evolve with several promising research directions that may further enhance its clinical utility. Novel combination strategies with T-cell engagers and bispecific antibodies represent an exciting frontier, with early-phase trials demonstrating impressive efficacy. The LINKER-MM2 trial is investigating linvoseltamab (a BCMA-CD3 bispecific antibody) combined with this compound in relapsed/refractory multiple myeloma, reporting an objective response rate of 90% and complete response rate of 76% with manageable toxicity [9]. These combinations leverage this compound's ability to potentially enhance tumor antigen presentation and create a more permissive immune environment for T-cell-mediated killing.

Future research priorities include optimizing treatment sequencing and developing predictive biomarkers to guide personalized therapy selection. While this compound demonstrates activity across multiple myeloma subtypes, emerging data suggest that certain genetic profiles may exhibit enhanced sensitivity, particularly in patients with t(11;14) translocation who may derive exceptional benefit from venetoclax combinations [6]. The ongoing COBRA trial (NCT03729804) is directly comparing KRd versus VRd in frontline treatment, with MRD rates at 12 months as a primary endpoint, and results are anticipated in mid-2025 [1]. These findings will provide additional evidence to inform this compound positioning in the treatment algorithm.

Additional investigative areas include:

  • Subcutaneous formulations of this compound to improve convenience and potentially reduce administration-related reactions
  • Extended-interval dosing strategies to minimize treatment burden while maintaining efficacy
  • Novel proteasome inhibitors with improved therapeutic indices that may eventually supplement or replace current options
  • Combination approaches with cellular therapies including CAR-T cells to potentially enhance persistence and efficacy

As the multiple myeloma treatment landscape continues to evolve, this compound will likely remain a cornerstone therapy, though its specific positioning may shift based on emerging data from ongoing clinical trials and real-world evidence.

Conclusions

This compound-based combination therapies represent a validated treatment backbone across the multiple myeloma continuum, from newly diagnosed to heavily pretreated disease. The D-KRd and Isa-KRd quadruplets have established new standards of care in the frontline setting, delivering deep responses and improved survival outcomes with manageable toxicity profiles when appropriate patient selection and monitoring are implemented. In relapsed/refractory disease, KdD provides a significant survival advantage over doublet regimens while maintaining quality of life.

The ongoing optimization of dosing schedules, particularly the shift toward once-weekly administration, has improved the risk-benefit ratio and reduced treatment burden without compromising efficacy. Future research directions focusing on novel combinations, biomarker development, and treatment sequencing will further refine the role of this compound in the rapidly evolving multiple myeloma therapeutic arsenal. As new classes of agents continue to emerge, this compound's well-established efficacy and manageable safety profile ensure its enduring position as a foundation of multiple myeloma therapy.

References

Comprehensive Application Notes and Protocols: Carfilzomib Dosing Schedules in Multiple Myeloma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Dosing Schedules

Carfilzomib, a second-generation proteasome inhibitor, has evolved significantly in its dosing and administration schedules since its initial approval. The current evidence supports two primary dosing approaches: the traditional twice-weekly schedule (administered on two consecutive days each week) and the more recently approved once-weekly schedule (single administration per week). Understanding the comparative efficacy, safety, and practical implications of these schedules is essential for optimizing multiple myeloma treatment protocols.

Efficacy Outcomes Across Dosing Schedules

Table 1: Efficacy Outcomes from Clinical Trials of this compound Dosing Schedules

Study & Design Patient Population Dosing Schedule Median PFS (months) ORR (%) ≥VGPR (%)
ARROW (Phase 3 RCT) [1] [2] RRMM (2-3 prior lines) Once-weekly 70 mg/m² (Kd70) 11.2 62.9 34.2
Twice-weekly 27 mg/m² (Kd27) 7.6 40.8 13.4
Pooled Analysis [3] NDMM (transplant-ineligible) Once-weekly 70 mg/m² 35.7 Similar Similar
Twice-weekly 36 mg/m² 35.5 Similar Similar
Real-World Evidence [4] RRMM (2L+) Once-weekly 70 mg/m² 10.9 - -
Once-weekly 56 mg/m² 13.0 - -
Twice-weekly 56 mg/m² 13.2 - -

The phase 3 ARROW study demonstrated superior efficacy for once-weekly this compound at 70 mg/m² compared to twice-weekly 27 mg/m² in patients with relapsed and refractory multiple myeloma (RRMM), with a significant improvement in median progression-free survival (11.2 vs. 7.6 months; HR=0.69; P=0.0029) and higher overall response rate (62.9% vs. 40.8%) [1] [2]. Importantly, this benefit was consistent across key patient subgroups, including those of advanced age, impaired renal function, bortezomib-refractory disease, and various International Staging System stages [1].

In the newly diagnosed multiple myeloma (NDMM) setting, a pooled analysis of two phase I/II studies showed comparable efficacy between once-weekly (70 mg/m²) and twice-weekly (36 mg/m²) this compound when combined with cyclophosphamide and dexamethasone, with similar median progression-free survival (35.7 vs. 35.5 months) and 3-year overall survival rates (70% vs. 72%) [3].

Recent real-world evidence has further informed clinical practice, demonstrating that modern dosing schedules (56 mg/m² twice-weekly, 70 mg/m² once-weekly, and 56 mg/m² once-weekly) show comparable effectiveness in routine practice settings [4] [5]. Between 2016 and 2023, once-weekly this compound dosing became increasingly prevalent, with K70-1x proportions rising from 21.1% to 50.6% and K56-2x decreasing from 63.2% to 12.3% [4].

Safety Profile Comparison

Table 2: Safety Outcomes Across this compound Dosing Schedules

Toxicity Category Once-Weekly 70 mg/m² Twice-Weekly 27 mg/m² Twice-Weekly 36 mg/m²
Grade ≥3 AEs (Overall) 68% [2] 62% [2] ~30-41% [3]
Hematologic AEs (Grade ≥3) 24% [3] - 30% [3]
Non-hematologic AEs (Grade ≥3) 38% [3] - 41% [3]
Cardiac Failure (Grade ≥3) 3% [2] 4% [2] -
Treatment-Related Mortality 2% [2] 1% [2] -

The safety profiles of once-weekly and twice-weekly this compound are generally comparable, with some nuanced differences. In the ARROW trial, the incidence of grade 3 or higher adverse events was slightly higher with once-weekly dosing (68% vs. 62%), primarily driven by hematologic toxicities including anemia (18% in both groups) and thrombocytopenia (7% in both groups) [2]. However, the rate of cardiac failure was lower in the once-weekly group (3% vs. 4%) [2].

In the pooled analysis of NDMM patients, the rate of grade 3-5 hematologic adverse events (24% vs. 30%) and non-hematologic adverse events (38% vs. 41%) were similar between once-weekly and twice-weekly schedules [3]. The convenience of the once-weekly schedule may potentially improve treatment adherence and patient satisfaction, particularly for elderly patients or those with limited access to hospital facilities [3] [1].

Dosing and Administration Protocols

Recommended Dosing Schedules

This compound is approved in several dosing regimens based on clinical trial evidence and regulatory approvals:

  • Once-weekly schedule: 70 mg/m² administered over 30-minute infusion on days 1, 8, and 15 of 28-day cycles [6] [2]
  • Twice-weekly schedule:
    • 27 mg/m² administered over 10-minute infusion on days 1, 2, 8, 9, 15, and 16 of 28-day cycles [2]
    • 56 mg/m² administered over 30-minute infusion on days 1, 2, 8, 9, 15, and 16 of 28-day cycles [4]

For all schedules, the first dose (day 1 of cycle 1) is typically administered at 20 mg/m² to prime the patient, with escalation to the target dose in subsequent administrations [6] [2]. This priming dose is recommended to mitigate infusion-related reactions and allow better tolerance of higher subsequent doses.

Administration and Reconstitution Protocol

Step-by-Step Reconstitution and Administration:

  • Calculate dose based on patient's body surface area at baseline. For patients with BSA >2.2 m², calculate dose based on 2.2 m² [6]
  • Remove vial from refrigeration immediately before use [6]
  • Reconstitute each vial with Sterile Water for Injection, USP:
    • 30 mg vial: reconstitute with 15 mL
    • 60 mg vial: reconstitute with 30 mL Use 21-gauge or larger needle, directing fluid onto the inside wall of vial to minimize foaming [6]
  • Gently swirl/invert vial for approximately 1 minute until complete dissolution. DO NOT SHAKE [6]
  • Visually inspect for particulate matter and discoloration. Solution should be clear and colorless [6]
  • Administer either by direct intravenous infusion or diluted in 50-100 mL intravenous bag containing 5% Dextrose Injection, USP [6]
  • Flush IV line with normal saline or 5% Dextrose Injection, USP immediately before and after administration [6]
  • Do not mix with or administer as an infusion with other medicinal products [6]
Premedication and Supportive Care
  • Dexamethasone premedication: Administer at least 30 minutes but no more than 4 hours prior to all this compound doses during cycle 1 to reduce infusion-related reactions [6]
  • Hydration requirements:
    • Oral fluids: ≥30 mL/kg at least 48 hours before cycle 1, day 1 [6]
    • IV fluids: 250-500 mL prior to each dose in cycle 1 [6]
    • Additional 250-500 mL post-infusion if needed [6]
  • Thromboprophylaxis and antiviral prophylaxis should be considered based on regimen and patient risk factors [6]
Dose Modification Guidelines

Table 3: Dose Modification Guidelines for Adverse Events

Toxicity Type Criteria Recommended Action
Hematologic ANC <0.5 × 10⁹/L or febrile neutropenia Withhold dose until recovery; consider dose reduction for recurrence [6]
Platelets <10 × 10⁹/L or bleeding with thrombocytopenia Withhold dose until recovery; consider dose reduction for recurrence [6]
Renal Serum creatinine ≥2× baseline; CrCl <15 mL/min; need for hemodialysis Withhold until recovery to within 25% of baseline; restart at 1 dose level reduction if attributable to this compound [6]
Other Non-hematologic Grade 3 or 4 non-hematological toxicities Withhold until resolved or returned to baseline; consider restarting at 1 dose level reduction [6]
Hepatic Impairment Mild or moderate hepatic impairment Reduce dose by 25% [6]

Dose Reduction Levels:

  • First reduction: 56 mg/m² (once-weekly) → 45 mg/m²
  • Second reduction: 45 mg/m² → 36 mg/m²
  • Third reduction: 36 mg/m² → Discontinue treatment [6]

For patients with end-stage renal disease on hemodialysis, administer this compound after the hemodialysis procedure [6].

Experimental Methodologies

Proteasome Activity Profiling Protocol

Objective: To quantify inhibition of proteolytic proteasome subunits (β5, β2, β1) following this compound administration at different dose levels.

Methodology:

  • Sample Collection: Obtain peripheral blood mononuclear cells (PBMC) from patients before and 3 hours after this compound administration [7]
  • Sample Preparation:
    • Isolate PBMC using density gradient centrifugation
    • Lyse cells with appropriate lysis buffer
    • Quantify protein concentration for normalization
  • Activity-Based Proteasome Profiling:
    • Incubate lysates with subunit-selective fluorescent activity-based proteasome probes:
      • β5 (chymotrypsin-like) subunit probe
      • β2 (trypsin-like) subunit probe
      • β1 (caspase-like) subunit probe
    • Incubate at 37°C for 1 hour [7]
  • Separation and Detection:
    • Separate proteins by SDS-PAGE
    • Acquire gel images using fluorescence imaging system
    • Quantify band intensity by densitometry using Fiji/ImageJ software [7]
  • Data Analysis:
    • Calculate inhibition percentage: (1 - [post-dose intensity/pre-dose intensity]) × 100
    • Compare inhibition profiles between low-dose (20/27 mg/m²) and high-dose (≥36 mg/m²) this compound [7]

This experimental approach demonstrated that β5 activity was inhibited by >50% even at 20 mg/m², while β2 and β1 were co-inhibited only at higher doses (≥36 mg/m²), providing a mechanistic basis for dose optimization [7].

G start Patient PBMC Samples sample1 Pre-Dose Sample start->sample1 Baseline sample2 Post-Dose Sample (3 hours) start->sample2 Post-Carfilzomib processing PBMC Processing & Protein Extraction sample1->processing Lysis sample2->processing Lysis labeling Activity-Based Probe Labeling processing->labeling Protein Lysate separation SDS-PAGE Separation labeling->separation Labeled Proteasomes imaging Fluorescence Imaging separation->imaging Gel Electrophoresis quant Densitometric Quantification imaging->quant Fluorescence Signal analysis Subunit Inhibition Analysis quant->analysis Intensity Data results Proteasome Inhibition Profile analysis->results Dose-Response

Figure 1: Experimental Workflow for Proteasome Activity Profiling - This diagram illustrates the methodology for assessing proteasome subunit inhibition following this compound treatment using activity-based probes and fluorescence detection.

Clinical Efficacy Assessment Protocol

Objective: To evaluate comparative efficacy of different this compound dosing schedules in clinical settings.

Endpoints and Assessment Methods:

  • Progression-Free Survival (PFS): Time from randomization/enrollment to disease progression or death from any cause [3] [1] [2]
  • Overall Response Rate (ORR): Proportion of patients achieving partial response or better according to IMWG Uniform Response Criteria [1] [2]
  • Depth of Response: Rate of very good partial response (VGPR) or better and complete response (CR) or better [1] [2]
  • Overall Survival (OS): Time from randomization to death from any cause [3]
  • Time to Next Treatment (TTNT): Time from treatment initiation until start of subsequent therapy [8]

Statistical Considerations:

  • Sample size calculation based on assumed hazard ratios for PFS
  • Stratification factors: ISS stage, bortezomib-refractory status, age [2]
  • Kaplan-Meier method for time-to-event endpoints [1]
  • Cox proportional hazards model for hazard ratios and confidence intervals [1]

Mechanistic Insights and Clinical Implications

Mechanistic Basis for Dose Response

The differential inhibition of proteasome subunits at various this compound doses provides the mechanistic foundation for dose optimization. At low doses (20-27 mg/m²), this compound primarily inhibits the β5 subunit of the proteasome, achieving median inhibition >50% at 20 mg/m² [7]. However, co-inhibition of the β2 and β1 subunits occurs only at higher doses (≥36 mg/m²), with significant differences in inhibition between high-dose and low-dose this compound (P=0.0001 for β2; P=0.0005 for β1) [7]. This broader inhibition profile at higher doses translates to significantly more effective proteasome inhibition in vivo (P=0.0003) and correlates with improved clinical outcomes [7].

G lowdose Low-Dose this compound (20-27 mg/m²) beta5 β5 Subunit Inhibition (Chymotrypsin-like) lowdose->beta5 Primary Target highdose High-Dose this compound (≥36 mg/m²) highdose->beta5 Strong Inhibition beta2 β2 Subunit Inhibition (Trypsin-like) highdose->beta2 Significant Co-inhibition beta1 β1 Subunit Inhibition (Caspase-like) highdose->beta1 Significant Co-inhibition effect Enhanced Cytotoxicity & Anti-MM Activity beta5->effect Contributes beta2->effect Synergistic beta1->effect Synergistic outcome Improved Clinical Response effect->outcome Results In

Figure 2: Proteasome Inhibition Mechanism of this compound - This diagram illustrates the differential subunit inhibition profile between low-dose and high-dose this compound, explaining the enhanced anti-myeloma activity at higher doses.

Clinical Implications for Relapsed/Refractory Myeloma

The dose-response relationship has important clinical implications, particularly for patients with relapsed or refractory disease. Notably, dose escalation to ≥36 mg/m² in patients progressing on low-dose this compound-containing therapies has demonstrated the ability to recapture clinical response in 56% of patients, with a median PFS of 4.4 months [7]. This suggests that insufficient dosing rather than complete biological resistance may explain some treatment failures with this compound.

The once-weekly 70 mg/m² schedule provides a pharmacological advantage by enabling higher peak concentrations necessary for co-inhibition of β2 and β1 subunits while maintaining a manageable safety profile and improved treatment convenience [2] [7]. This schedule represents an optimal balance between achieving effective proteasome inhibition and maintaining practical treatment administration.

Conclusion

The evolution of this compound dosing from twice-weekly to once-weekly schedules represents a significant advancement in multiple myeloma therapy. Evidence from randomized clinical trials and real-world studies demonstrates that once-weekly this compound at 70 mg/m² provides superior efficacy to twice-weekly 27 mg/m² in the relapsed/refractory setting, with comparable efficacy to twice-weekly 36 mg/m² in newly diagnosed patients. The mechanistic basis for this advantage lies in the co-inhibition of β2 and β1 proteasome subunits achieved at higher dose levels.

When implementing this compound therapy, clinicians should consider:

  • Once-weekly 70 mg/m² as the preferred schedule for most RRMM patients based on superior efficacy and convenience
  • Appropriate premedication and hydration protocols to minimize infusion reactions and other toxicities
  • Proactive monitoring for hematologic, cardiac, and renal adverse events with prompt dose modifications when needed
  • Dose escalation considerations for patients progressing on lower-dose this compound regimens

The comprehensive protocols and experimental methodologies outlined in these application notes provide researchers and clinicians with evidence-based frameworks for optimizing this compound therapy across the multiple myeloma treatment spectrum.

References

Carfilzomib in Vivo Xenograft Model Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Carfilzomib (CFZ) is a second-generation, irreversible proteasome inhibitor approved for multiple myeloma. Its preclinical evaluation is being extended to solid tumors and other cancers, showing variable efficacy dependent on model type, dosing schedule, and formulation [1] [2]. The protocols below synthesize methodologies from recent studies to guide preclinical drug development.


Common Xenograft Model Workflows

The foundational steps for in vivo efficacy testing are consistent across studies. The following workflow visualizes the typical process, from cell line preparation to data analysis.

workflow Start Start: Cell Line/Organoid Selection Prep 1. Cell/Organoid Preparation Start->Prep Inject 2. Subcutaneous Injection (3-5 million cells/spot) Prep->Inject Grow 3. Tumor Growth (50-150 mm³ volume) Inject->Grow Randomize 4. Randomize into Groups Grow->Randomize Treat 5. Drug Treatment Randomize->Treat Monitor 6. Monitor Tumor Volume & Survival Treat->Monitor Analyze 7. Endpoint Analysis Monitor->Analyze

Detailed Experimental Parameters from Literature

The table below summarizes key parameters from established in vivo protocols using this compound.

Cancer Type / Model Dosing Regimen Key Efficacy Findings Reported Study Endpoints Primary Source

| Small Cell Lung Cancer (SCLC) (SHP77 cell line) | • 5 mg/kg • IV, 5 days/week • 4 weeks [1] | • CFZ monotherapy inhibited tumor growth and prolonged survival [1] | • Tumor volume measurement • Survival analysis [1] | [1] | | Neuroblastoma (NB) (Orthotopic model) | • 5 mg/kg • IV, 2 consecutive days/week • Combined with Doxorubicin (Dox) [3] | • CFZ induced apoptosis and augmented Dox-induced apoptosis in tumor cells [3] | • Tumor weight • Immunohistochemistry (IHC) for apoptosis (cleaved caspase-3) [3] | [3] | | Gastric Cancer (GC) (MKN45 cell line) | • 5 mg/kg • IV, 2 consecutive days/week • 3 weeks [4] | • CFZ retarded tumor growth, inhibited proliferation, and induced apoptosis [4] | • Tumor volume and growth inhibition • IHC: Ki-67 (proliferation), TUNEL (apoptosis) [4] | [4] | | Hepatocellular Carcinoma (HCC) (Huh7 cell line) | • 5 mg/kg • Intraperitoneal (IP), every other day • 2 weeks [5] | • CFZ inhibited Huh7 cell growth in vivo [5] | • Tumor volume and weight [5] | [5] | | Bile Duct Cancer (Patient-Derived Organoid Xenograft/ODX) | • 5 mg/kg • IV, 2 days on, 5 days off [6] | • Bortezomib showed significant effect in vitro but not in the more clinically relevant ODX model [6] | • Tumor volume measurement [6] | [6] |

Protocol for Efficacy & Mechanism Study

This detailed protocol is adapted from a study on neuroblastoma, which provides a robust framework for assessing efficacy and underlying mechanisms [3].

  • Cell Line and Culture: Use relevant cancer cell lines (e.g., IMR-32, SK-N-AS for neuroblastoma) cultured in RPMI 1640 or DMEM with 10% FBS and 1% penicillin/streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂ [7] [3].
  • Xenograft Establishment:
    • Harvest cells in logarithmic growth phase and resuspend in PBS or a 1:1 mixture of PBS and Matrigel.
    • For subcutaneous models, inject 3-5 million cells (in 100-200 µL total volume) into the flank of immunodeficient mice (e.g., NOD/SCID, athymic nude mice) [4] [2].
    • For orthotopic models, inject cells into the relevant organ (e.g., adrenal gland for neuroblastoma) [3].
  • Treatment Initiation and Dosing:
    • When tumors reach a palpable size of approximately 50-150 mm³, randomize mice into control and treatment groups (n=4-5 minimum).
    • Administer this compound intravenously via tail vein at 5 mg/kg, typically on a schedule of two consecutive days per week [4] [3].
    • Control groups receive the vehicle solution (e.g., citrate buffer). For combination studies, chemotherapeutic agents like doxorubicin are administered at their respective sub-therapeutic or therapeutic doses [3].
  • Tumor Monitoring and Endpoint Analysis:
    • Measure tumor dimensions (short and long diameters) 2-3 times per week using a digital caliper. Calculate volume: ( V = 0.5 \times (short\ diameter)^2 \times (long\ diameter) ) [2].
    • Monitor mouse body weight as an indicator of general health and drug toxicity.
    • At the end of the study, euthanize mice, excise and weigh tumors.
    • Process tumor tissues for further analysis:
      • Western Blotting: Analyze proteasome inhibition (polyubiquitinated protein accumulation), apoptosis (cleaved PARP, caspase-3), and pathway analysis (IκBα, JNK, p38 phosphorylation) [1] [3].
      • Immunohistochemistry (IHC): Assess cell proliferation (Ki-67), apoptosis (TUNEL, cleaved caspase-3), and target expression (e.g., PSMB8) [5] [4].

Advanced Model: Patient-Derived Cancer Organoids (PDCOs)

Using PDCOs in xenograft models (ODX) may provide more clinically predictive results. The protocol involves establishing organoids from patient surgical samples, expanding them in vivo in immunodeficient mice (NSG) for selection, and then re-culturing them in vitro to generate the PDCOs used for drug testing [6].

advanced SurgicalSample Surgical Sample ALI_Culture ALI Organoid Culture (>2 passages) SurgicalSample->ALI_Culture InVivo1 In Vivo Inoculation (NSG mice flank) ALI_Culture->InVivo1 TumorForm1 Tumor Formation (1st ODX) InVivo1->TumorForm1 ReCulture Harvest & Re-culture in vitro TumorForm1->ReCulture InVivo2 2nd In Vivo Inoculation ReCulture->InVivo2 PDCO Establish PDCOs from 2nd ODX for screening InVivo2->PDCO


Critical Considerations for Protocol Design

  • Formulation and Pharmacokinetics: The standard research formulation often uses cyclodextrin (CFZ-CD). This compound has a very short plasma half-life (<1 hour), which can limit its efficacy in solid tumors [8] [2]. Novel delivery systems (e.g., SNEDDS for oral delivery, polymer micelles) are under investigation to improve bioavailability and tumor penetration [9] [10] [2].
  • Dosing Schedule: Stepped-up dosing (e.g., 20 mg/m² in week 1, escalated to 36-56 mg/m² thereafter) is used in clinical trials to improve tolerability and can be mimicked in preclinical studies [8].
  • Model Selection: Traditional cell-line-derived xenografts (CDX) may not fully recapitulate human disease. PDCO-derived xenografts (ODX) preserve tumor microenvironment and heterogeneity, potentially offering better predictive value, as seen in bile duct cancer studies [6].
  • Mechanistic Biomarkers: Plan analyses to confirm target engagement and mechanism of action. Key biomarkers include:
    • Proteasome Inhibition: Accumulation of polyubiquitinated proteins [3].
    • Apoptosis Induction: Cleavage of PARP and caspase-3 [1] [3].
    • Cell Cycle Arrest: Downregulation of cyclins (A2, E1) and CDKs (2, 4); upregulation of GADD45α [5].
    • Pathway Modulation: Inhibition of NF-κB signaling (stabilization of IκBα), activation of MAPK pathways (p38, JNK) [5] [3].

References

Comprehensive Application Notes and Protocols: Assessing Carfilzomib-Induced ER Stress and Autophagy in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carfilzomib Mechanisms

This compound, a second-generation proteasome inhibitor, has demonstrated significant efficacy in treating hematological malignancies like multiple myeloma and is increasingly investigated for solid tumors. Its therapeutic mechanism involves irreversible inhibition of the chymotrypsin-like activity of the 20S proteasome core, leading to accumulation of misfolded proteins and subsequent cellular stress responses. Two key interconnected processes—endoplasmic reticulum (ER) stress and autophagy—play critical roles in determining cellular fate following this compound exposure. Understanding these mechanisms is essential for optimizing therapeutic strategies and overcoming resistance in various cancer types [1] [2].

The relationship between this compound, ER stress, and autophagy is complex and cell-type dependent. This compound treatment initially induces ER stress through the accumulation of unfolded proteins, activating the unfolded protein response (UPR). Subsequently, cells may activate autophagy as either a protective survival mechanism or an alternative cell death pathway. This dynamic interplay significantly influences cancer cell susceptibility to this compound and presents opportunities for therapeutic enhancement through combination treatments targeting both processes [3] [2].

Key Signaling Pathways

This compound-Induced ER Stress and Autophagy Signaling

G This compound This compound ProteasomeInhibition ProteasomeInhibition This compound->ProteasomeInhibition ProteinAggregation ProteinAggregation ProteasomeInhibition->ProteinAggregation ER_Stress ER_Stress ProteinAggregation->ER_Stress UPR_Activation UPR_Activation ER_Stress->UPR_Activation PERK_Activation PERK_Activation UPR_Activation->PERK_Activation IRE1_Activation IRE1_Activation UPR_Activation->IRE1_Activation ATF4_Upregulation ATF4_Upregulation PERK_Activation->ATF4_Upregulation JNK_p38_Activation JNK_p38_Activation IRE1_Activation->JNK_p38_Activation CHOP_Induction CHOP_Induction ATF4_Upregulation->CHOP_Induction Autophagy_Activation Autophagy_Activation ATF4_Upregulation->Autophagy_Activation Apoptosis_Induction Apoptosis_Induction CHOP_Induction->Apoptosis_Induction JNK_p38_Activation->Autophagy_Activation JNK_p38_Activation->Apoptosis_Induction Autophagy_Activation->Apoptosis_Induction Cell_Survival Cell_Survival Autophagy_Activation->Cell_Survival Cell_Death Cell_Death Autophagy_Activation->Cell_Death Apoptosis_Induction->Cell_Death

Figure 1: this compound-induced ER stress and autophagy signaling pathway. This compound inhibits proteasome function, leading to protein aggregation and ER stress. This activates unfolded protein response (UPR) pathways through PERK and IRE1, resulting in ATF4 upregulation, CHOP induction, and JNK/p38 MAPK activation. These signals converge on autophagy activation and apoptosis induction, with the balance determining cellular fate. Dashed arrow indicates context-specific regulation.

This compound triggers a coordinated cellular stress response characterized by sequential pathway activation. Initial proteasome inhibition causes accumulated proteins to induce ER stress, activating three canonical UPR branches: PERK, IRE1α, and ATF6. The PERK-eIF2α-ATF4 axis is particularly significant, upregulating autophagy-related genes and transcription factor CHOP, which promotes apoptosis under sustained stress. Simultaneously, IRE1α activation induces JNK/p38 MAPK signaling, further influencing cell survival decisions. The dynamic interplay between these pathways determines whether cells undergo death or develop protective adaptations contributing to drug resistance [1] [2].

The functional outcome of these signaling events exhibits marked cell-type specificity. In multiple myeloma and head and neck squamous cell carcinoma models, this compound-induced autophagy primarily functions as a cytoprotective mechanism, while in endothelial cells, it may contribute to toxicity. This differential response highlights the importance of contextual pathway analysis and supports the therapeutic potential of combining this compound with autophagy inhibitors in specific cancer types [3] [4] [2].

Experimental Workflow

Comprehensive Assessment of this compound Effects

Figure 2: Comprehensive experimental workflow for assessing this compound-induced ER stress and autophagy. The process begins with cell culture establishment and treatment, followed by sequential assessment of viability, apoptosis, ER stress, autophagy, and functional endpoints. Specific methodologies are listed under each category. Dashed lines connect categories to their respective techniques.

A systematic approach to evaluating this compound's effects ensures comprehensive assessment of both stress response pathways and functional outcomes. The workflow begins with appropriate model selection encompassing both malignant cells (multiple myeloma, HCC, T-ALL) and relevant microenvironment cells (endothelial cells). Treatment conditions should include this compound monotherapy and combination strategies with autophagy modulators or other targeted agents. Time-course experiments are crucial for establishing causal relationships between ER stress activation, autophagy induction, and subsequent cellular responses [3] [1] [5].

Following treatment, parallel assessment of multiple parameters enables integrated data interpretation. Viability and apoptosis assays establish the cytotoxic profile, while ER stress markers (BiP, CHOP, ATF4, XBP1) quantify UPR activation. Autophagy flux measurements distinguish between early and late autophagy stages, and functional assays (colony formation, migration) contextualize molecular findings with cancer-relevant phenotypes. This multidimensional approach facilitates understanding of the complex interplay between this compound-induced stress pathways and their net effect on malignant progression [1] [5] [6].

Assay Methods and Protocols

Quantitative Assessment of this compound Effects

Table 1: Quantitative parameters of this compound-induced responses across cancer models

Cell Type/Model This compound Concentration Range Key ER Stress Markers Autophagy Response Functional Outcomes Primary Detection Methods
Multiple Myeloma (RPMI8226) 0.5 µM ATF-4↑, CHOP↑ Inhibited Enhanced apoptosis with canagliflozin Western blot, Co-culture apoptosis assay [3]
Endothelial Cells (HUVECs/EA.hy926) 0.5 µM General ER stress markers↓, CHOP↑ Induced (abrogated by canagliflozin) Protected by canagliflozin Western blot, Flow cytometry [3]
Hepatocellular Carcinoma (HCCLM3/MHCC97H) 30-120 nM BiP↑, CHOP↑, ATF4↑ Activated via ER stress/JNK/p38 Cell cycle arrest (G2/M), inhibited migration/invasion CCK-8, Transwell, Western blot [1]
T-ALL (Molt4) 10-100 nM XBP1 splicing↑ Concentration-dependent activation ROS-mediated apoptosis, cell death Acridine orange, Annexin V/PI, ROS detection [5]
Head & Neck SCC 10-100 nM ATF4↑, p-EIF2AK3↑ Complete autophagic flux (protective) Apoptosis enhanced by chloroquine GFP-LC3 puncta, Western blot [2]
Detailed Experimental Protocols
4.2.1 ER Stress Assessment Protocol

Western Blot Analysis for UPR Markers:

  • Cell Lysis: Harvest cells after this compound treatment (6-24h) using RIPA buffer supplemented with protease and phosphatase inhibitors [1].
  • Protein Quantification: Use BCA protein assay with bovine serum albumin standards [1].
  • Electrophoresis: Load 20-30 μg protein per lane on 4-12% Bis-Tris gels, run at 120V for 90 minutes [1].
  • Membrane Transfer: Transfer to PVDF membranes using wet transfer system at 100V for 60 minutes [1].
  • Antibody Incubation:
    • Block with 5% non-fat milk in TBST for 1h
    • Primary antibodies (1:1000 dilution) in blocking buffer overnight at 4°C: BiP, p-PERK, p-eIF2α, ATF4, CHOP, XBP1 [1]
    • Secondary antibodies (1:2000 dilution) for 1h at room temperature
  • Detection: Use ECL reagent and image with chemiluminescence system [1].

Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction: Use TRIzol reagent or commercial RNA isolation kits [5].
  • cDNA Synthesis: Prime with oligo(dT) or random hexamers using reverse transcriptase [5].
  • qPCR Reaction:
    • Use SYBR Green Master Mix
    • Program: 95°C for 10min, followed by 40 cycles of 95°C for 15s and 60°C for 1min
    • Normalize to housekeeping genes (β-actin, GAPDH, or ABL) [5]
    • Calculate fold changes using 2^(-ΔΔCt) method
4.2.2 Autophagy Flux Measurement Protocol

LC3-I/II Immunoblotting with Lysosomal Inhibitors:

  • Treatment Groups: Include this compound ± chloroquine (10-20 μM) or bafilomycin A1 (100 nM) for 4-6h before harvesting [4] [2].
  • Membrane Blocking: Use 5% BSA in TBST for superior antibody binding [2].
  • LC3 Antibody: Use anti-LC3B antibody (1:1000) to detect both LC3-I (16kDa) and LC3-II (14kDa) forms [2].
  • p62 Detection: Concurrently measure p62/SQSTM1 levels to assess autophagic degradation [2].
  • Interpretation: Increased LC3-II in inhibitor-treated cells indicates complete autophagic flux [2].

Fluorescence Microscopy for Autophagosome Formation:

  • Cell Preparation: Plate cells on glass coverslips in 12-well plates [5].
  • Transfection: Transfect with GFP-LC3 or mRFP-GFP-LC3 construct 24h before treatment [2].
  • Treatment: Expose to this compound for desired duration (typically 6-24h) [5].
  • Fixation: Use 4% paraformaldehyde for 15min at room temperature [5].
  • Mounting and Imaging: Mount with anti-fade medium and image using confocal microscopy [5].
  • Quantification: Count puncta per cell using ImageJ software (≥10 puncta/cell indicates autophagy activation) [5] [2].

Acridine Orange Staining for Acidic Vesicular Organelles:

  • Staining Solution: Prepare acridine orange at 1 μg/mL in culture medium [5].
  • Staining Protocol: Incubate cells with dye for 15min at 37°C protected from light [5].
  • Washing: Rinse twice with PBS to remove excess dye [5].
  • Immediate Analysis: Visualize using fluorescence microscopy with blue (488nm) excitation filter [5].
  • Interpretation: Cytoplasmic green fluorescence shifts to bright red/orange in acidic autolysosomes [5].
4.2.3 Functional Assay Protocols

Annexin V/Propidium Iodide Apoptosis Assay:

  • Cell Collection: Harvest 1×10^6 cells after this compound treatment [1] [5].
  • Staining: Resuspend in 100μL binding buffer containing 5μL Annexin V-FITC and 5μL PI [5].
  • Incubation: Keep in dark for 15min at room temperature [5].
  • Analysis: Add 400μL binding buffer and analyze by flow cytometry within 1h [5].
  • Gating: Annexin V+/PI- = early apoptotic; Annexin V+/PI+ = late apoptotic [5].

Transwell Migration and Invasion Assay:

  • Matrix Coating: For invasion assays, coat filters with Matrigel (40μL/filter) and allow to polymerize for 2h at 37°C [1].
  • Cell Preparation: Seed 4×10^4 cells in serum-free medium in upper chamber [1].
  • Cheminoattractant: Add medium with 10% FBS to lower chamber [1].
  • Treatment: Include this compound in both chambers at desired concentrations [1].
  • Incubation: Culture for 24-48h at 37°C with 5% CO₂ [1].
  • Fixation and Staining: Remove non-migrated cells, fix with methanol, stain with 0.5% crystal violet [1].
  • Quantification: Count cells in five random fields per filter using light microscopy [1].

Colony Formation Assay:

  • Seeding Density: Plate 1000 cells per well in 6-well plates [1].
  • Treatment: Add this compound 24h after plating [1].
  • Medium Changes: Refresh drug-containing medium every 2-3 days [1].
  • Culture Duration: Incubate for 10-14 days until visible colonies form [1].
  • Staining: Use 0.5% crystal violet for 20min at room temperature [1].
  • Quantification: Count colonies containing >50 cells manually or using colony counting software [1].

Combination Therapy Strategies

Modulating this compound Responses Through Pathway Intervention

Table 2: Combination strategies with this compound to enhance therapeutic efficacy

Combination Agent Mechanism of Action Experimental Model Key Outcomes Protocol Details
Chloroquine Lysosomal inhibition, autophagy blockade Multiple myeloma in vitro and xenograft Potentiated apoptosis, enhanced immunogenic cell death 10-20 μM chloroquine, 2h pre-treatment then co-incubation [4]
Canagliflozin SGLT2 inhibitor, differential ER stress modulation Multiple myeloma/endothelial cell co-culture Enhanced MM apoptosis, reduced endothelial toxicity 5-20 μM canagliflozin, simultaneous treatment with this compound [3]
N-acetylcysteine (NAC) ROS scavenger Hepatocellular carcinoma Attenuated ER stress and JNK/p38 activation 5 mM NAC, 1h pre-treatment before this compound [1]
Dexamethasone Glucocorticoid receptor agonist T-ALL (Molt4 cells) Synergistic apoptosis induction Combination index calculated using Chou-Talalay method [5]
PERK Inhibitor Selective PERK kinase inhibition Head & neck squamous cell carcinoma Reduced ATF4-mediated autophagy, enhanced cytotoxicity Compound-specific concentration based on manufacturer recommendations [2]

Strategic combination approaches significantly enhance this compound's therapeutic potential across diverse cancer models. The most validated strategy involves autophagy inhibition using chloroquine, which blocks autolysosomal degradation and converts the typically protective autophagy into a pro-death mechanism. This combination demonstrated enhanced efficacy in multiple myeloma models, promoting immunogenic cell death characterized by calreticulin exposure [4]. Similarly, canagliflozin exhibits a dual beneficial effect by simultaneously enhancing this compound cytotoxicity in multiple myeloma cells while protecting endothelial cells from cardiotoxic side effects, addressing a significant clinical limitation [3].

The timing and sequencing of combination treatments critically influence their efficacy. Pre-treatment strategies (e.g., with chloroquine or antioxidants) establish pathway modulation before this compound exposure, while simultaneous administration may be appropriate for agents like canagliflozin. Dose optimization remains essential, as demonstrated by the concentration-dependent effects observed in co-culture models. Furthermore, combination indices should be calculated using established methods (e.g., Chou-Talalay) to distinguish additive, synergistic, or antagonistic interactions [3] [4] [5].

Troubleshooting and Technical Considerations

Several technical challenges may arise when assessing this compound-induced ER stress and autophagy. Incomplete autophagy flux represents a common interpretation pitfall; therefore, measurements should always include lysosomal inhibitors to distinguish between increased autophagosome formation versus blocked degradation. Cell-type specific variability in stress responses necessitates pilot studies to establish appropriate this compound concentrations and timepoints for each model system [2].

Proper experimental controls are crucial for valid data interpretation. These include vehicle controls (DMSO at equivalent concentrations), positive controls for ER stress (e.g., tunicamycin, thapsigargin), and autophagy modulation controls (e.g., chloroquine, rapamycin). For co-culture systems, appropriate compartmentalization controls should verify the absence of direct contact while allowing paracrine signaling [3] [6].

When combining this compound with other agents, solvent compatibility and stability considerations are essential. This compound is typically dissolved in DMSO and diluted in culture medium, with final DMSO concentrations not exceeding 0.1%. For in vivo applications, proper formulation is critical for bioavailability and toxicity profiles [1] [4].

Conclusion

The comprehensive assessment of this compound-induced ER stress and autophagy provides critical insights into its therapeutic mechanisms and resistance patterns. The protocols outlined herein enable systematic evaluation of these interconnected pathways across diverse experimental models. The complex, cell-type specific nature of these responses underscores the importance of contextual therapeutic strategies, particularly when designing combination regimens. Continued investigation of the dynamic interplay between proteasome inhibition, ER stress, and autophagy will further optimize this compound-based therapies and identify novel targets for enhancing anticancer efficacy while minimizing adverse effects.

References

Comprehensive Application Notes and Protocols: Carfilzomib Effects in Endothelial-Myeloma Co-Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carfilzomib Mechanisms and Clinical Challenges

This compound (CFZ), a second-generation proteasome inhibitor, has emerged as a cornerstone in multiple myeloma (MM) treatment, particularly for relapsed/refractory disease. Unlike first-generation proteasome inhibitors, CFZ irreversibly binds to and inhibits both the β2 and β5 subunits of the proteasome, resulting in more potent and selective antimyeloma activity through accumulation of misfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately apoptosis of malignant plasma cells [1] [2]. Despite its clinical efficacy, CFZ treatment is associated with significant cardiovascular adverse events (CVAEs) including heart failure (4.1-6.4%), hypertension (12.2-16%), ischemic heart disease (1.8-6%), and arrhythmias (2.4-7%) [1]. These toxicities substantially limit its clinical utility and pose significant management challenges for hematologists and cardiologists alike.

The pathophysiological basis of CFZ-associated cardiotoxicity involves multiple interconnected mechanisms. CFZ induces mitochondrial dysfunction in cardiomyocytes, characterized by reduced membrane potential, impaired oxidative respiration, and increased reactive oxygen species (ROS) production [3]. Additionally, CFZ disrupts calcium handling and impairs contractility in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), as demonstrated by abnormal Ca2+ transients and reduced integrin-mediated traction forces [3]. Recent evidence suggests that endothelial dysfunction plays a crucial role in CFZ-mediated cardiovascular toxicity, with CFZ inducing significant ER stress and apoptosis in endothelial cells [4] [5]. This application note provides detailed protocols for establishing and utilizing endothelial-myeloma co-culture systems to investigate CFZ mechanisms and potential cardioprotective strategies.

Endothelial-Myeloma Co-Culture System Establishment

Materials and Reagents

Table 1: Essential reagents and cell lines for co-culture system establishment

Category Specific Items Source/Model Culture Conditions
Endothelial Cells HUVECs, EA.hy926 ATCC/Commercial vendors Endothelial cell medium with growth factors
Myeloma Cells RPMI-8226, Other MM lines ATCC/Commercial vendors RPMI-1640 + 10-20% FBS
Culture Equipment Transwell inserts (0.4μm, 3.0μm) Corning, Costar 6-well, 12-well, 96-well formats
Critical Reagents This compound, Canagliflozin Selleck Chemicals Stock solutions in DMSO
Assessment Kits MTT, Annexin V, Caspase-3 Commercial suppliers Follow manufacturer protocols
Co-Culture System Setup and Quantification Methods

The endothelial-myeloma co-culture system enables investigation of bidirectional paracrine signaling and cell-cell interactions while allowing separate analysis of each cell type. For direct contact co-culture, seed endothelial cells and myeloma cells at optimized ratios (typically 1:1 to 1:5) in complete medium. For paracrine signaling studies without direct contact, utilize transwell systems with appropriate pore sizes (0.4μm for soluble factor exchange, 3.0μm for migration assays) [4]. The following workflow diagram illustrates the experimental setup:

G Start Start Experiment EC Endothelial Cell Culture (HUVECs, EA.hy926) Start->EC MM Myeloma Cell Culture (RPMI-8226) Start->MM Setup Co-culture Setup EC->Setup MM->Setup Direct Direct Contact Co-culture (1:1 to 1:5 ratio) Setup->Direct Transwell Transwell System (0.4μm for soluble factors) (3.0μm for migration) Setup->Transwell Treatment Drug Treatment (CFZ ± modulators) Direct->Treatment Transwell->Treatment Analysis Endpoint Analysis Treatment->Analysis Sep Cell Separation (if required) Analysis->Sep Assays Molecular & Functional Assays Sep->Assays

Figure 1: Experimental workflow for endothelial-myeloma co-culture systems

Quantification methods for co-culture experiments include:

  • Cell viability assessment: MTT assay for metabolic activity, flow cytometry with annexin V/propidium iodide for apoptosis quantification [2]
  • Molecular analyses: Western blotting for ER stress markers (ATF-4, CHOP), apoptosis regulators (Bax, Bcl-2, cleaved caspases), and signaling pathway components [4] [2]
  • Functional assessments: Transendothelial electrical resistance (TEER) for endothelial barrier function, migration assays for myeloma cell motility, and tube formation assays for angiogenic potential

Protocol 1: Analysis of Endoplasmic Reticulum Stress and Apoptosis

Experimental Procedure

This protocol details the assessment of CFZ-induced ER stress and apoptotic signaling in endothelial and myeloma cells within co-culture systems, based on the innovative approach demonstrated by Dabour et al. [4]:

  • Cell culture preparation:

    • Culture endothelial cells (HUVECs or EA.hy926) and myeloma cells (RPMI-8226) in their respective media until 70-80% confluence
    • For co-culture experiments, establish transwell systems with endothelial cells in the lower chamber and myeloma cells in the upper chamber (or vice versa for reciprocal signaling studies)
    • Allow cells to stabilize for 24 hours before treatment
  • Drug treatment regimen:

    • Prepare CFZ stock solution (10mM in DMSO) and further dilute in culture medium to working concentrations (typically 0.5-25nM based on experimental goals) [4] [2]
    • For protective modulation studies, pre-treat with canagliflozin (5-20μM) 2 hours prior to CFZ exposure [4] [5]
    • Include vehicle controls (DMSO at equivalent concentrations) and positive controls for ER stress (tunicamycin 5μg/mL) and apoptosis (staurosporine 1μM)
    • Treat cells for 24-48 hours based on experimental endpoints
  • Sample collection and processing:

    • Collect conditioned media for analysis of secreted factors
    • Separate cell types using appropriate methods (trypsinization for adherent cells, careful pipetting for suspension cells)
    • Process cells for protein extraction, RNA isolation, or fixation for immunohistochemistry
Endpoint Analysis and Technical Considerations

Table 2: Key analytical methods for ER stress and apoptosis assessment

Analysis Type Specific Targets Methodology Expected Outcomes
ER Stress Markers ATF-4, CHOP, GRP78, XBP1 Western blot, qRT-PCR Upregulation in both cell types with CFZ; differential modulation with canagliflozin [4]
Apoptosis Assessment Annexin V/PI, cleaved caspases-3/9, PARP Flow cytometry, Western blot Dose-dependent increase with CFZ; cell-type specific patterns [4] [2]
Autophagy Analysis LC3-I/II, p62, Beclin-1 Western blot, immunofluorescence CFZ induces autophagy in endothelial cells while inhibiting it in myeloma cells [4]
Cell Viability Metabolic activity, membrane integrity MTT, LDH release Dose-dependent decrease with CFZ; differential protection with modulators [4] [2]

Technical considerations for optimal results:

  • Maintain DMSO concentrations below 0.1% in all treatments to minimize solvent toxicity
  • Include appropriate controls for non-specific antibody binding in flow cytometry
  • Optimize protein loading concentrations for linear detection range in Western blots
  • Perform time-course experiments to establish kinetic profiles of ER stress induction
  • Use multiplex approaches to correlate multiple parameters from the same biological sample

Protocol 2: Assessment of CFZ-Induced Cardiotoxicity Mechanisms

Functional and Molecular Assessment

This protocol utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model CFZ-induced cardiotoxicity, incorporating insights from Yang et al. [3]:

  • hiPSC-CM culture and maintenance:

    • Maintain hiPSC-CMs in appropriate cardiac culture medium with regular medium changes every 2-3 days
    • For functional assessments, generate 3D microtissues using AggreWell400 plates (1800 cells per microwell)
    • Allow microtissues to mature for 7-10 days before treatment to establish synchronous contraction
  • CFZ treatment and functional assessment:

    • Treat hiPSC-CMs with clinically relevant concentrations of CFZ (0.01-10μM) for 24-48 hours [3]
    • Assess contractility parameters in 3D microtissues using video-based analysis systems
    • Measure calcium handling using fluorescent indicators (e.g., Fluo-4 AM) with confocal microscopy
    • Evaluate mitochondrial function using tetramethyl rhodamine methyl ester for membrane potential and Seahorse analyzer for oxidative respiration
    • Quantify integrin-mediated traction forces using tension gauge tether sensors or traction force microscopy
Molecular Profiling and Pathway Analysis

The signaling pathways involved in CFZ-induced cardiotoxicity are complex and interconnected:

G CFZ This compound Proteasome Proteasome Inhibition CFZ->Proteasome ER ER Stress Proteasome->ER Mitoch Mitochondrial Dysfunction Proteasome->Mitoch Calcium Calcium Handling Abnormalities ER->Calcium Death Cell Death ER->Death ROS Oxidative Stress Mitoch->ROS Mitoch->Calcium Contract Contractile Impairment ROS->Contract Calcium->Contract Contract->Death

Figure 2: Signaling pathways in this compound-induced cardiotoxicity

Comprehensive omic analyses provide systems-level insights into CFZ-induced cardiotoxicity:

  • Transcriptomic profiling: RNA sequencing reveals CFZ-induced downregulation of extracellular matrix genes, integrin complexes, and cardiac contraction pathways while upregulating stress-responsive proteins including heat shock proteins [3]
  • Proteomic analysis: Mass spectrometry identifies alterations in mitochondrial proteins, calcium-handling regulators, and apoptosis mediators
  • Integration with functional data: Correlate molecular changes with functional parameters to establish mechanistic links between pathway disruptions and physiological impairments

Protocol 3: Therapeutic Modulation with Canagliflozin and Other Agents

Canagliflozin Co-Treatment Methodology

Based on recent findings that canagliflozin differentially modulates CFZ-induced toxicity in endothelial versus myeloma cells [4] [5], this protocol details the evaluation of combination treatments:

  • Dose optimization experiments:

    • Perform matrix titration of CFZ (0.1-25nM) and canagliflozin (1-20μM) to establish optimal concentration ranges
    • Include single-agent controls for both compounds to distinguish additive versus synergistic effects
    • Treat co-culture systems for 24-72 hours with assessment of viability, apoptosis, and pathway modulation
  • Temporal considerations:

    • Pre-treatment: Administer canagliflozin 2-4 hours before CFZ addition to assess prophylactic potential
    • Co-treatment: Administer both compounds simultaneously to evaluate concurrent modulation
    • Post-treatment: Add canagliflozin after CFZ exposure to investigate rescue effects
  • Mechanistic evaluation:

    • Assess AMPK activation status (phospho-AMPK/Total AMPK) as canaglifloxin's primary proposed mechanism in endothelial protection [5]
    • Evaluate differential ER stress marker expression (ATF-4, CHOP) in endothelial versus myeloma cells [4]
    • Analyze autophagic flux using LC3-I/II conversion and p62 degradation in both cell types
Advanced Co-Culture System with hiPSC-CMs

To model the cardiac-vascular-myeloma axis, establish a tri-culture system incorporating hiPSC-CMs:

  • System setup:

    • Culture hiPSC-CMs in the bottom chamber of a multi-layer microfluidic system or transwell setup
    • Seed endothelial cells on transwell inserts above the cardiomyocytes
    • Introduce myeloma cells either in direct contact with endothelial cells or in a separate compartment
    • Allow system stabilization for 48-72 hours to establish paracrine signaling networks
  • Functional assessment:

    • Monitor cardiomyocyte contractility and calcium transients throughout treatment
    • Assess endothelial barrier function via transendothelial electrical resistance (TEER)
    • Evaluate myeloma cell viability and apoptosis in the context of multicellular signaling
    • Collect conditioned media for cytokine/chemokine profiling to understand paracrine communication

Data Analysis, Interpretation, and Expected Outcomes

Quantitative Data Analysis and Normalization

Robust normalization strategies are essential for accurate interpretation of co-culture data:

  • Normalize viability and apoptosis data to vehicle-treated controls for each cell type
  • Use housekeeping genes (GAPDH, β-actin) for Western blot and qRT-PCR quantification
  • Employ spike-in controls for omics studies to account for technical variability
  • Include internal standards for mass spectrometry-based proteomic analyses

Table 3: Expected outcomes from endothelial-myeloma co-culture experiments with CFZ and canagliflozin

Parameter Endothelial Cells Myeloma Cells hiPSC-CMs
Viability with CFZ Dose-dependent decrease (IC50 ~10nM) Dose-dependent decrease (IC50 5-15nM) Dose-dependent decrease (IC50 ~5μM) [3]
ER Stress Markers Increased ATF-4, CHOP; mitigated by canagliflozin Increased ATF-4, CHOP; unaffected or enhanced by canagliflozin Increased HSPs, ER stress markers [3] [4]
Apoptosis Dose-dependent increase; attenuated by canagliflozin Dose-dependent increase; potentiated by canagliflozin Dose-dependent increase [3] [4]
Functional Effects Barrier disruption; improved with canagliflozin Proliferation inhibition; enhanced with canagliflozin Contractility impairment; calcium handling defects [3]
Interpretation Guidelines and Translational Relevance

Key interpretation principles for co-culture studies:

  • Differential effects of CFZ on various cell types highlight tissue-specific vulnerability and potential therapeutic windows for cardioprotective strategies
  • Canagliflozin's divergent effects on endothelial protection and myeloma cell sensitization demonstrate the potential for combination regimens that enhance efficacy while reducing toxicity
  • Temporal aspects of pathway activation (ER stress, autophagy, apoptosis) inform optimal dosing schedules for combination therapies
  • Correlation of molecular changes with functional outcomes strengthens mechanistic conclusions and translational relevance

Translational applications of these protocols include:

  • Preclinical evaluation of cardioprotective agents in combination with CFZ
  • Mechanistic investigation of CFZ-induced cardiovascular toxicity
  • Identification of biomarkers for patient stratification and toxicity monitoring
  • Development of novel combination regimens that maximize antimyeloma efficacy while minimizing cardiovascular complications

These application notes and protocols provide a comprehensive framework for investigating CFZ mechanisms and protective strategies in physiologically relevant co-culture systems. The integrated approaches enable simultaneous assessment of efficacy and toxicity, supporting the development of safer, more effective treatment regimens for multiple myeloma patients.

References

Frequently Asked Questions (FAQs) for Carfilzomib-Induced Hypertension

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the incidence of hypertension in patients treated with Carfilzomib? The incidence of hypertension varies between clinical trials and real-world data, often influenced by patient risk factors and prior treatments.

Data Source Patient Population All-Grade Hypertension Incidence High-Grade (≥3) Hypertension Incidence
Clinical Trial Meta-analysis [1] 2,660 patients from pooled trials 11.53% (95% CI, 7.69–15.97%) 4.60% (95% CI, 2.42–7.33%)
Real-World Data (SEER-Medicare) [1] 813 patients aged ≥65 years 27.6% Information not specified

Q2: What are the established risk factors for developing this compound-induced cardiovascular adverse events (CVAEs)? Patients with pre-existing cardiovascular conditions are at higher risk. Key risk factors include [2] [1]:

  • History of Heart Failure
  • Pre-existing Hypertension
  • Ischemic Heart Disease
  • History of Pulmonary Embolism
  • Obesity
  • Prior exposure to other proteasome inhibitors (e.g., Bortezomib) or Doxorubicin.

Q3: What is the proposed mechanism behind this compound-induced hypertension? The primary proposed mechanism involves endothelial dysfunction due to disrupted nitric oxide (NO) homeostasis [1].

  • Pathway: this compound, as a proteasome inhibitor, causes the accumulation of ubiquitinated proteins. At high doses, this leads to decreased activity of endothelial nitric oxide synthase (eNOS).
  • Result: Reduced eNOS activity causes decreased bioavailability of NO, a critical vasodilator. This impairs vasodilation and leads to increased vascular tone and hypertension. Misregulation of NO is also linked to other cardiovascular issues like heart failure [1].

The relationship between this compound and endothelial dysfunction can be visualized as follows:

G This compound This compound ProteasomeInhibition Proteasome Inhibition This compound->ProteasomeInhibition eNOS_Dysregulation eNOS Dysregulation ProteasomeInhibition->eNOS_Dysregulation NO_Reduction ↓ Bioavailable Nitric Oxide (NO) eNOS_Dysregulation->NO_Reduction ImpairedVasodilation Impaired Vasodilation NO_Reduction->ImpairedVasodilation Hypertension Hypertension ↑ Vascular Tone ImpairedVasodilation->Hypertension

Q4: How should patients be monitored for hypertension during this compound therapy? Consensus guidelines recommend rigorous blood pressure (BP) monitoring [3] [1]:

  • Baseline: Perform a comprehensive cardiovascular evaluation, including BP measurement, before initiating treatment.
  • During Therapy:
    • Monitor BP prior to each this compound infusion.
    • Implement home blood pressure monitoring (HBPM) for regular checks between cycles.
    • Consider ambulatory blood pressure monitoring (ABPM) for high-risk patients.

Q5: What are the management strategies for this compound-induced hypertension? Management is stratified based on the severity of hypertension [1]:

  • For patients with no CV risks and normal BP: this compound can be started with ongoing monitoring.
  • For patients with pre-existing hypertension or CV risks: Pre-treatment management of underlying conditions is crucial. Antihypertensive therapy should be optimized before starting this compound.
  • If hypertension occurs during treatment:
    • Initiate or titrate antihypertensive medications promptly.
    • Consider temporary interruption of this compound for severe (Grade 3) hypertension.
    • Once BP is controlled, this compound can often be re-started, sometimes at a reduced dose.
    • Preferred medications: Angiotensin-converting enzyme inhibitors (ACE-I) or angiotensin II receptor blockers (ARBs) are commonly used, sometimes in combination with beta-blockers, especially if left ventricular dysfunction is present [1].

Experimental Protocols & Data Analysis

Protocol 1: Cardiovascular Risk Assessment and Monitoring Workflow This workflow, based on consensus guidelines, outlines the patient journey from baseline assessment through treatment [3] [1].

G Start Patient scheduled for this compound BaselineAssess 1. Baseline CV Assessment: - History & Physical - BP Measurement - ECG - Echocardiogram (LVEF, GLS) Start->BaselineAssess RiskStratify 2. CV Risk Stratification: Use SCORE model or detailed stratification table BaselineAssess->RiskStratify ManageRisk 3. Pre-emptive Management: Optimize antihypertensive therapy for at-risk patients RiskStratify->ManageRisk OnTreatment 4. On-Treatment Monitoring: - BP before each infusion - Home BP monitoring - Echocardiogram if symptoms ManageRisk->OnTreatment OnTreatment->OnTreatment Continue monitoring AE 5. CVAE Occurs OnTreatment->AE If CVAE ManageAE 6. Manage CVAE: Initiate/titrate medication Consider CFZ interruption AE->ManageAE Resume 7. Resume CFZ if controlled or continue alternative regimen ManageAE->Resume

Protocol 2: Key Echocardiography Parameters for Detecting Cardiotoxicity Echocardiography is critical for functional and structural assessment. Key parameters are summarized below [1].

Parameter Measurement Technique Normal / Baseline Value Indicator of Cardiotoxicity Notes
Left Ventricular Ejection Fraction (LVEF) 2D or 3D Echocardiography >53% Drop of >10% to a value <53% [1] Standard measure of global systolic function.
Global Longitudinal Strain (GLS) Speckle Tracking Echocardiography Patient-specific baseline required Relative reduction >15% from baseline [1] More sensitive than LVEF for early subclinical dysfunction. A reduction of <8% is not meaningful.
Pulmonary Arterial Systolic Pressure (PASP) Doppler Echocardiography ≤35 mmHg [2] >40-45 mmHg (suggestive of PH) [2] Used to screen for pulmonary hypertension. Case reports show severe elevation (e.g., 56-61 mmHg) with this compound [2].
Tricuspid Annular Plane Systolic Excursion (TAPSE) M-mode Echocardiography ≥1.7 cm [2] <1.7 cm (e.g., 1.3 cm indicating severe dysfunction) [2] Measure of right ventricular systolic function.

Summary of Key Evidence and Clinical Management A case report highlights that this compound-induced cardiovascular adverse events can be severe but are often reversible upon drug discontinuation [2]. An elderly male with multiple myeloma developed acute dyspnea and severe pulmonary hypertension (PASP 56-61 mmHg) with right ventricular failure after four cycles of this compound. After the drug was stopped, his condition improved significantly within two weeks, confirmed by right heart catheterization, and follow-up echocardiography showed normalized right ventricular size and function [2]. This underscores the importance of early detection and intervention.

References

reducing Carfilzomib cardiovascular adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Risk: Incidence of CVAEs

Carfilzomib, while effective, is associated with a spectrum of cardiovascular adverse events. The table below summarizes their incidence as reported in clinical trials and real-world analyses.

Adverse Event Reported Incidence (Range) Notes
Hypertension 11.53% - 27.6% One of the most frequent CVAEs; can be severe (high-grade: ~4.60%) [1] [2].
Heart Failure 4.1% - 16.2% Includes reduced ejection fraction; a leading cause of morbidity [1] [2].
Arrhythmias 2.4% - 26.3% Atrial fibrillation is common; conduction disorders are also reported [1] [2].
Ischemic Heart Disease 1.8% - 17.6% Includes myocardial infarction [1] [2].
All CVAEs (Any Grade) 8.68% - 57.6% Lower range from clinical trials; higher from real-world data in older patients [2].

Mechanisms of this compound-Induced Cardiotoxicity

The cardiotoxicity of this compound is primarily linked to its irreversible inhibition of the proteasome, disrupting critical pathways in cardiomyocytes.

  • Primary Mechanism: this compound irreversibly inhibits the β5 and β2 subunits of the 20S proteasome. In cardiomyocytes, this leads to the accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis [1].
  • Endothelial Dysfunction: A key proposed mechanism involves the disruption of endothelial Nitric Oxide Synthase (eNOS) regulation. Proteasome inhibition leads to the accumulation of ubiquitinated Protein Phosphatase 2A (PP2A), which dephosphorylates and deactivates eNOS. This reduces the bioavailability of Nitric Oxide (NO), a vital molecule for vasodilation. The resulting endothelial dysfunction contributes to hypertension, coronary artery disease, and heart failure [2].
  • Comparison with Other PIs: The irreversible binding of this compound may explain its more pronounced cardiotoxicity profile compared to the reversible inhibitor Bortezomib [1].

The following diagram illustrates this central signaling pathway:

G This compound This compound Proteasome_Inhibition Proteasome_Inhibition This compound->Proteasome_Inhibition PP2A_Accumulation PP2A_Accumulation Proteasome_Inhibition->PP2A_Accumulation eNOS_Dephosphorylation eNOS_Dephosphorylation PP2A_Accumulation->eNOS_Dephosphorylation Reduced_NO Reduced_NO eNOS_Dephosphorylation->Reduced_NO Endothelial_Dysfunction Endothelial_Dysfunction Reduced_NO->Endothelial_Dysfunction CVAEs CVAEs Endothelial_Dysfunction->CVAEs

This compound disrupts eNOS activity and nitric oxide production, leading to cardiovascular adverse events.

Risk Assessment & Proactive Management

A proactive strategy is crucial for mitigating risks. The following workflow outlines a comprehensive pre-treatment assessment and monitoring plan.

G Start Patient Scheduled for this compound Baseline_Assess Baseline Cardiovascular Assessment Start->Baseline_Assess Low_Risk Low Risk Baseline_Assess->Low_Risk High_Risk High Risk / Abnormal Findings Baseline_Assess->High_Risk Initiate_Therapy Initiate this compound Therapy Low_Risk->Initiate_Therapy Pre_Treat Pre-Treat & Stabilize CVM High_Risk->Pre_Treat Monitor Continuous Monitoring During Therapy Initiate_Therapy->Monitor Pre_Treat->Initiate_Therapy

A workflow for patient risk stratification and management prior to and during this compound therapy. CVM: Cardiovascular Morbidities.

Detailed Protocols for Risk Assessment
  • Baseline History & Physical: Elicit a detailed history focusing on prior heart failure, coronary artery disease, arrhythmias, and hypertension. Assess cardiovascular risk factors like smoking, diabetes, and dyslipidemia [2].
  • Baseline Imaging & Biomarkers: Perform a transthoracic echocardiogram (TTE) to measure Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS). A GLS decrease of >15% from baseline is a sensitive marker of early myocardial damage [2].
  • Cardiac Biomarker Analysis: Measure N-terminal pro-b-type natriuretic peptide (NT-proBNP) and high-sensitivity Troponin I (hsTropI) prior to treatment initiation. A 2025 prospective study found that while elevated NT-proBNP is common and not predictive, hsTropI levels ≥2.9 ng/L at baseline are significantly associated with a higher risk of CVAEs and have a high negative predictive value when low [3].

Management of CVAEs During Treatment

  • Hypertension Management: Monitor blood pressure before and after each infusion. Initiate or titrate antihypertensive medications as needed [2].
  • Heart Failure Management: For a significant drop in LVEF or symptoms of heart failure, prompt cardiology consultation is essential. Standard heart failure therapy, including beta-blockers and ACE-inhibitors/ARBs, should be initiated [4] [2].
  • Interruption and Re-challenge: The this compound dose should be interrupted, withheld, or reduced based on the severity of the CVAE and the approved prescribing information [5].

Key Takeaways for Researchers

  • Mechanism: The cardiotoxicity is mechanism-based, linked to irreversible proteasome inhibition and subsequent eNOS dysfunction and ER stress.
  • Risk Stratification: A comprehensive baseline assessment, including echocardiography (LVEF/GLS) and cardiac biomarkers (hsTropI), is critical for identifying at-risk individuals.
  • Proactive Management: Collaboration with cardiology and pre-emptive management of cardiovascular risk factors can help mitigate severe CVAEs, allowing patients to continue deriving benefit from this compound therapy.

References

FAQ: Understanding Carfilzomib-Induced Endothelial Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the evidence that Carfilzomib is directly toxic to endothelial cells? this compound (CFZ) induces direct, concentration-dependent toxic effects on endothelial cells. The key evidence and observed phenotypic changes are summarized below [1]:

Phenomenon Observed Effect in Endothelial Cells
Cell Viability & Death Decreased cell viability and induced apoptotic cell death.
Adhesion Molecules Upregulation of pro-inflammatory markers ICAM-1 and VCAM-1.
Signaling Receptors Downregulation of VEGFR-2.
Key Signaling Pathways Activation of Akt and MAPK pathways; inhibition of p70s6k and AMPK.

Q2: What is a potential mechanism for protecting endothelial cells from this compound toxicity? Research indicates that the SGLT2 inhibitor Canagliflozin can protect endothelial cells from CFZ-induced apoptosis without interfering with its anti-cancer efficacy [1].

The protection occurs through an AMPK-dependent pathway. The following diagram illustrates the core mechanism of this protective effect:

G This compound This compound AMPK_Inactive AMPK Inactive This compound->AMPK_Inactive JNK_Activation JNK Pathway Activation This compound->JNK_Activation Canagliflozin Canagliflozin AMPK_Active AMPK Active Canagliflozin->AMPK_Active Canagliflozin->JNK_Activation Abrogates Endothelial_Apoptosis Endothelial Apoptosis AMPK_Inactive->Endothelial_Apoptosis Endothelial_Protection Endothelial Protection AMPK_Active->Endothelial_Protection JNK_Activation->Endothelial_Apoptosis

The mechanism is strongly supported by pharmacological evidence: the AMPK activator AICAR mimics canagliflozin's protective effect, while the AMPK inhibitor compound C abolishes it [1].

Q3: Are there clinical biomarkers for assessing this compound-induced endothelial damage? Yes, clinical studies have identified brachial artery flow-mediated dilatation (FMD) as a promising biomarker [2].

Clinical Assessment Association with Cardiovascular Adverse Events (CVAEs)
Low Baseline FMD Independent predictor of future CVAEs (HR 2.57 for lowest vs. higher tertiles).
Acute FMD Decrease >40% (after 1st cycle) Independently associated with CVAEs (HR = 3.91).
26S Proteasome Activity (PrA) Acute decrease in FMD is associated with CFZ-induced inhibition of PrA in PBMCs.

Experimental Protocols & Technical Guides

Q4: How can I model and assess this compound toxicity and protection in vitro? Below is a detailed methodology based on the published research [1].

Objective: To investigate CFZ-induced endothelial apoptosis and test the protective effects of SGLT2 inhibitors like Canagliflozin.

1. Cell Culture & Treatment

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the EA.hy926 endothelial cell line.
  • Treatment Groups:
    • Control (Vehicle)
    • CFZ alone (e.g., varying concentrations for dose-response)
    • CFZ + Canagliflozin (or other SGLT2 inhibitors for comparison)
    • Canagliflozin alone
    • Mechanistic Controls: CFZ + AMPK activator (AICAR); CFZ + Canagliflozin + AMPK inhibitor (Compound C)

2. Key Assays and Readouts A workflow for the key experimental steps and assessments is outlined below:

G Start Seed Endothelial Cells Treat Apply Treatment Groups Start->Treat Assay Perform Downstream Assays Treat->Assay Viability • Cell Viability Assay (e.g., MTT) Assay->Viability Apoptosis • Apoptosis Analysis (e.g., Caspase) Assay->Apoptosis Signaling • Signaling Pathway Analysis (Western Blot) Assay->Signaling Interpret Interpret Data Viability->Interpret Apoptosis->Interpret Signaling->Interpret

  • Cell Viability & Apoptosis:
    • Use MTT or similar colorimetric assays to quantify cell viability [1] [3].
    • Quantify apoptotic cell death using assays for caspase activation or DNA fragmentation.
  • Signaling Pathway Analysis (Western Blot):
    • Key Targets to Probe: Phospho/total AMPK, phospho/total JNK, cleaved caspases.
    • Other Relevant Markers: ICAM-1, VCAM-1, VEGFR-2.
  • Functional Assays:
    • Assess monocyte adhesion to endothelial monolayers to model the functional consequence of ICAM-1/VCAM-1 upregulation.

3. Data Interpretation

  • Confirm that canagliflozin protects against CFZ-induced viability loss and apoptosis.
  • Verify that the protection is mechanistically linked to the prevention of AMPK inhibition and JNK activation.
  • Validate that canagliflozin does not impair the cytotoxic effect of CFZ on multiple myeloma cells (requires a separate co-culture or parallel experiment with cancer cells).

Troubleshooting Common Experimental Issues

Q5: Why might I not observe a protective effect with Canagliflozin in my experiment? Consider the following factors if your results are not aligning with published findings:

  • Cell Line Specificity: The effect is documented for Canagliflozin, but not for Empagliflozin or Dapagliflozin [1]. Confirm the specific SGLT2 inhibitor you are using.
  • Timing of Treatment: The pre-incubation time with Canagliflozin before CFZ exposure may be critical. Review and optimize the treatment protocol.
  • AMPK Pathway Integrity: Use the control compounds AICAR (activator) and Compound C (inhibitor) to verify that the AMPK pathway in your cell model is functional and central to the process.
  • CFZ Concentration: Ensure the concentration of CFZ used is appropriate for inducing a clear toxic effect in your specific endothelial cell system.

Q6: How can I translate these in vitro findings into a pre-clinical or clinical context?

  • Correlate with Functional Biomarkers: As shown in clinical studies, link your in vitro findings to measurable functional outcomes like FMD [2].
  • Assess Proteasome Activity: If possible, measure 26S proteasome activity in peripheral blood mononuclear cells (PBMCs) from treated models or patients. The recovery rate of proteasome activity has been linked to the extent of endothelial dysfunction [2].
  • Patient Stratification: Your research could help identify patients at high cardiovascular risk (e.g., those with low baseline FMD) who might benefit most from protective co-therapies [2].

References

Canagliflozin Carfilzomib ER stress modulation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the core finding of the study on Canagliflozin and Carfilzomib? The study demonstrates that Canagliflozin exhibits a dual protective and enhancing effect. It protects endothelial cells from this compound-induced toxicity while simultaneously enhancing the cytotoxic effects of this compound in multiple myeloma (MM) cancer cells [1] [2].

  • What cell lines and treatments were used in this research? The key experiments used the following models and treatments [1] [2]:

    • Cell Lines: Endothelial cells (HUVECs and EA.hy926) and Multiple Myeloma cells (RPMI8226).
    • Treatments: Cells were treated with 0.5 µM this compound (CFZ), either alone or in combination with Canagliflozin (5-20 µM).
  • How does Canagliflozin differentially affect ER stress? Canagliflozin modulates the ER stress pathway differently in each cell type [1]:

    • In Endothelial Cells, it mitigates CFZ-induced ER stress markers but unexpectedly upregulates CFZ-induced CHOP.
    • In Multiple Myeloma Cells, it does not alter general CFZ-induced ER stress but further upregulates CFZ-induced ATF-4.
  • How does Canagliflozin affect autophagy? CFZ induces autophagy in endothelial cells while inhibiting it in MM cells. Canagliflozin abrogates CFZ-induced autophagy in endothelial cells but does not reverse its inhibition in MM cells [1].

  • What was the outcome in the co-culture system? In an innovative co-culture system, Canagliflozin enhanced CFZ-induced apoptosis in MM cells while protecting endothelial cells, confirming its differential protective and cytotoxic effects in a more complex model [1] [2].

Experimental Data & Protocols

Key Experimental Findings

Table: Summary of Differential Effects of Canagliflozin (CANA) in Combination with this compound (CFZ)

Cell Type Effect on ER Stress Effect on Autophagy Overall Cellular Outcome
Endothelial Cells (HUVECs, EA.hy926) Mitigated CFZ-induced ER stress markers; Upregulated CHOP [1]. CANA abrogated CFZ-induced autophagy [1]. Protection from CFZ-induced toxicity [1] [2].
Multiple Myeloma Cells (RPMI8226) Did not alter CFZ-induced ER stress; Further upregulated ATF-4 [1]. CFZ inhibited autophagy; CANA did not reverse this inhibition [1]. Enhanced CFZ-induced cytotoxicity and apoptosis [1] [2].
Detailed Experimental Protocol

Table: Methodology for Assessing ER Stress, Autophagy, and Cytotoxicity

Experimental Aspect Protocol Details

| Cell Culture & Treatment | Culture HUVECs, EA.hy926, and RPMI8226 cells in their recommended media. Treat with:

  • 0.5 µM this compound (CFZ) alone, or
  • CFZ in combination with 5-20 µM Canagliflozin for specified durations (e.g., 24-48 hours) [1] [2]. | | Assessment of ER Stress | Measure the expression of key ER stress markers (e.g., CHOP, ATF-4) using techniques like Western Blotting or quantitative PCR [1]. | | Assessment of Autophagy | Evaluate autophagy flux by monitoring autophagy-related proteins (e.g., LC3-I/II) via Western Blotting or using fluorescent tags (e.g., GFP-LC3) visualized by fluorescence microscopy [1]. | | Assessment of Cell Viability & Apoptosis | Use assays such as MTT assay for cell viability and Annexin V/PI staining followed by flow cytometry to quantify apoptosis [1] [2]. | | Co-culture Experiments | Establish a co-culture system of endothelial cells and MM cells to simulate a more physiologically relevant environment. Analyze cell-type-specific apoptosis using specific markers or separation techniques [1] [2]. |

Signaling Pathway & Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core mechanistic findings and experimental setup.

Differential ER Stress & Autophagy Modulation

G cluster_endo Endothelial Cells (Protective Effect) cluster_myeloma Multiple Myeloma Cells (Enhanced Cytotoxicity) CFZ This compound (CFZ) Combination CFZ + CANA CFZ->Combination CANA Canagliflozin (CANA) CANA->Combination EndoER ER Stress Markers (Mitigated) Combination->EndoER EndoCHOP CHOP (Upregulated) Combination->EndoCHOP EndoAuto Autophagy (Abrogated) Combination->EndoAuto MyelomaER ER Stress Markers (Unaffected) Combination->MyelomaER MyelomaATF4 ATF-4 (Further Upregulated) Combination->MyelomaATF4 MyelomaAuto Autophagy (Remains Inhibited) Combination->MyelomaAuto EndoOut Protected from Cytotoxicity EndoER->EndoOut EndoCHOP->EndoOut EndoAuto->EndoOut MyelomaOut Enhanced Apoptosis MyelomaER->MyelomaOut MyelomaATF4->MyelomaOut MyelomaAuto->MyelomaOut

Diagram 1: Canagliflozin's dual modulation of CFZ-induced pathways in different cell types.

Experimental Workflow for Co-culture System

G Step1 1. Establish Co-culture Step2 2. Apply Treatments: - CFZ (0.5 µM) - CANA (5-20 µM) Step1->Step2 Step3 3. Incubate for Specified Duration Step2->Step3 Step4 4. Analyze Outcomes Step3->Step4 SubStep1 Assess MM Cell Apoptosis (e.g., Annexin V Flow Cytometry) Step4->SubStep1 SubStep2 Assess Endothelial Cell Viability (e.g., MTT Assay) Step4->SubStep2 SubStep3 Evaluate Pathway Markers (Western Blot for ER Stress/Autophagy) Step4->SubStep3 Result Dual Outcome: Enhanced MM Death & Protected Endothelium SubStep1->Result SubStep2->Result SubStep3->Result

Diagram 2: Step-by-step workflow for the key co-culture experiment.

Troubleshooting Guide

  • Problem: Inconsistent ER Stress Marker Results

    • Potential Cause: Degradation of proteins or reagents. Cell passage number being too high, leading to altered response.
    • Solution: Ensure all lysates are prepared on ice with fresh protease inhibitors. Use cells at a low, consistent passage number. Validate antibodies for specificity.
  • Problem: Lack of Expected Cytotoxicity in MM Cells

    • Potential Cause: Incorrect drug concentration or development of resistance.
    • Solution: Verify drug stock concentrations and serial dilutions. Perform a dose-response curve for CFZ (e.g., 0.1 - 1 µM) and Canagliflozin (e.g., 1 - 25 µM) to confirm efficacy in your specific cell line.
  • Problem: High Background Cell Death in Endothelial Control Groups

    • Potential Cause: Shear stress from improper handling or serum-starved conditions.
    • Solution: Use gentle media changes and ensure endothelial cells are grown to an appropriate confluence (e.g., 70-80%) without overgrowth. Confirm that the serum concentration in the media is optimal (e.g., 10-20% FBS for HUVECs).

References

Carfilzomib solid tumor delivery challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are the main barriers to using Carfilzomib for solid tumors?

    • A: The key barriers are its extremely poor aqueous solubility, which necessitates high excipient burdens in clinical formulations; poor metabolic stability leading to a short half-life (<1 hour); and limited distribution and insufficient drug release within solid tumors, which reduces efficacy [1] [2] [3].
  • Q: My nanoparticle formulation shows high tumor accumulation in imaging studies, but the therapeutic effect is weak. What could be wrong?

    • A: This discrepancy between drug accumulation and efficacy has been documented [1] [3]. The likely cause is delayed or incomplete drug release from the nanoparticle at the tumor site. The carrier delivers the payload, but if CFZ is not released in its active form, it cannot inhibit the proteasome. Focus on characterizing drug release kinetics in biorelevant media during formulation optimization [1] [3].
  • Q: Which nanocarrier systems have shown the most promise for CFZ delivery?

    • A: Research has explored a diverse array of vehicles. The table below summarizes the most prominent systems, their mechanisms, and key experimental findings.

Nanomedicine Solutions for this compound Delivery

The following table summarizes the key formulation strategies being investigated to improve the delivery of this compound to solid tumors.

Formulation Strategy Core Mechanism / Composition Key Experimental Findings / Efficacy Notes
Lipid-Based Systems Liposomes, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) SNEDDS improved oral bioavailability and inhibited the P-gp efflux pump [2]. Liposomal CFZ showed enhanced in vivo efficacy in preclinical models [4].
Polymer Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) Surface modification (e.g., with Quinic Acid) can enhance metabolic stability and tumor accumulation, but efficacy depends on drug release kinetics [1] [3].
Nanocrystals (NC) Drug crystals stabilized by albumin and surfactants (e.g., Pluronic F127) High drug loading (>80%). Size-optimized NCs (e.g., ~168 nm) showed less immune cell toxicity, greater cancer cell uptake, and superior antitumor effect vs. commercial formulation in a 4T1 breast cancer model [4].
Ligand-Targeted NPs Surface-conjugated with targeting moieties (e.g., Quinic Acid, DA7R peptide) Aims for active targeting of tumoral vasculature or specific cell types. Can improve stability and accumulation, but success is contingent on effective drug release post-delivery [1] [3].

Experimental Protocols & Optimization Guides

Protocol: Preparing Albumin-Coated this compound Nanocrystals

This methodology is adapted from the "crystallization-in-medium" technique used for size optimization [4].

  • Objective: To produce stable, size-optimized CFZ nanocrystals with high drug loading and enhanced tumor targeting potential.
  • Materials: this compound (CFZ), Pluronic F127, Human Serum Albumin (HSA), Dichloromethane (DCM), Deionized Water.
  • Procedure:
    • Form a Drug-Polymer Film: Dissolve CFZ and Pluronic F127 in DCM. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin, dry film.
    • Hydration and Crystallization: Hydrate the film with a precise volume of deionized water under continuous stirring. CFZ will nucleate and grow into nanocrystals stabilized by Pluronic F127.
    • Albumin Coating: Add an aqueous solution of HSA to the nanocrystal suspension and incubate to allow albumin adsorption onto the crystal surface.
    • Size Optimization: To reduce crystal size, sonicate the suspension using a probe sonicator (e.g., 5-10 W for 5-10 minutes on ice to prevent overheating). Monitor size dynamically using DLS.
    • Purification: Purify the resulting albumin-coated CFZ nanocrystals (CFZ-NCs) by centrifugation or filtration to remove non-incorporated materials.
  • Key Parameters to Monitor:
    • Particle Size & PDI: Use Dynamic Light Scattering (DLS). Aim for sizes below 200 nm for improved tumor penetration [4].
    • Drug Loading Efficiency: Determine by HPLC after dissolving a known amount of NCs in an organic solvent.
    • Zeta Potential: Measure surface charge to predict colloidal stability.
Workflow: Evaluating a Novel CFZ Formulation

The following diagram outlines the critical path for in vitro and in vivo assessment of a new this compound delivery system.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Mouse Models) Start Start: Novel CFZ Formulation InV1 Physicochemical Properties (Size, PDI, Zeta Potential) Start->InV1 InV2 Drug Release Kinetics in Biorelevant Media InV1->InV2 InV3 Cellular Uptake Assay InV2->InV3 Analysis Analyze PK/PD Correlation InV2->Analysis Critical Checkpoint InV4 Proteasome Inhibition Assay in Cancer Cells InV3->InV4 InVivo1 Pharmacokinetics (PK) (Stability, Half-life, Exposure) InV4->InVivo1 InVivo2 Biodistribution & Tumor Accumulation InVivo1->InVivo2 InVivo3 Pharmacodynamics (PD) (Tumor Proteasome Inhibition) InVivo2->InVivo3 InVivo4 Antitumor Efficacy (Tumor Growth Suppression) InVivo3->InVivo4 InVivo3->Analysis InVivo4->Analysis End Conclusion on Formulation Efficacy Analysis->End

Diagram Title: Workflow for Evaluating a Novel this compound Formulation

Key Technical Considerations for Troubleshooting

  • Prioritize Drug Release Kinetics: As highlighted by the QA-NP study, high tumor accumulation does not guarantee efficacy if the drug is not released properly. Always pair biodistribution studies with measurements of intratumoral proteasome inhibition to confirm functional drug delivery [1] [3].
  • Optimize Nanocarrier Size: For nanocrystals and other partculate systems, size is a critical parameter. Smaller particles (~168 nm) have demonstrated reduced uptake by the reticuloendothelial system (RES) and increased uptake by tumor cells compared to larger counterparts (~325 nm), leading to better efficacy and safety [4].
  • Address Cardiac Toxicity: Be aware that this compound is associated with cardiovascular adverse events (CVAEs) like heart failure and hypertension [5]. This is an important consideration for in vivo studies and future clinical translation.

References

Carfilzomib pharmacokinetic optimization prolonged half-life

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Principles of Carfilzomib

The optimization of this compound is a classic example where pharmacodynamics (what the drug does to the body) trumps pharmacokinetics (what the body does to the drug).

Feature Description Implication for Dosing
Plasma Half-Life Very short (≤ 30 minutes to 1 hour) [1] [2] [3] Rapid clearance; no drug accumulation between doses.
Mechanism of Action Irreversible, covalent binding to the 20S proteasome [1] [3] Effect persists long after the drug is cleared from plasma.
Recovery of Activity Dependent on synthesis of new proteasomes [1] Allows for longer dosing intervals (e.g., once-weekly).
Key Metabolizers Extracellular peptidases and epoxide hydrolases (not CYP450) [3] Lower risk of drug-drug interactions compared to bortezomib.

The relationship between its short PK and long PD effect can be visualized as follows:

G Start IV Administration of this compound PK Short Plasma Half-Life (≤ 30 min) Start->PK Action Irreversible Binding to Proteasome PK->Action Rapid Clearance Effect Sustained Proteasome Inhibition Action->Effect Long-lasting Effect Recovery Activity Recovery via New Proteasome Synthesis Effect->Recovery Slow Process Recovery->Effect Dosing Interval Determines Re-inhibition

FAQ & Troubleshooting Guide for Researchers

Here are answers to common technical questions and potential experimental challenges.

Q1: How can a drug with a half-life of 30 minutes be effectively administered once-weekly?

A: The therapeutic effect does not depend on continuous plasma exposure. The irreversible inhibition means that each dose provides a "pulse" of proteasome inhibition. Cellular function can only be restored by synthesizing new proteasomes, a slow process. Dosing intervals are designed to allow partial, but not complete, recovery of proteasome activity before the next dose, maintaining a low level of activity over time [1].

Q2: What is the evidence supporting the comparability of once-weekly vs. twice-weekly dosing?

A: A mechanistic PK/PD model, qualified with clinical data from the phase III ENDEAVOR study, simulated proteasome inhibition over five treatment cycles [1]. The key findings are summarized below:

Regimen Dosing C~max~ AUC Average Proteasome Inhibition (after 5 cycles)
Once-Weekly (QW) 20/70 mg/m² Higher Lower Comparable to 56 BIW
Twice-Weekly (BIW) 20/56 mg/m² Lower Higher Comparable to 70 QW

The model concluded that the higher Cmax of the 70 QW regimen compensates for its lower overall exposure (AUC), resulting in comparable proteasome inhibition and, consequently, comparable clinical efficacy (Overall Response Rate and Progression-Free Survival) [1] [4].

Q3: Our team is developing an analytical method for this compound. What are the major challenges?

A: The main challenges stem from its peptide structure and rapid degradation [2].

  • Instability: It is highly susceptible to enzymatic cleavage in plasma and has poor in vivo stability, making accurate concentration measurements difficult [2].
  • Stereocenters: The molecule contains chiral centers that can form isomers in the presence of certain solvents or conditions, leading to incomplete separations and peak broadening in chromatography [2].
  • Green Chemistry: Traditional methods use toxic solvents (e.g., acetonitrile, ammonia) which are harmful to the environment. There is a push to develop "green" RP-HPLC methods that use less harmful solvents, shorter run times, and lower energy consumption without compromising accuracy [2].

Troubleshooting Tip: Consider using a Quality-by-Design (QbD) approach with chemometric tools and Monte Carlo simulations to optimize chromatographic conditions (e.g., column type, mobile phase, temperature) robustly and minimize experimental failures [2].

Q4: What are the primary safety concerns related to this compound's pharmacology?

A: The most significant safety concern is cardiovascular toxicity (CVAEs), including heart failure, hypertension, arrhythmia, and ischemic heart disease [5]. The incidence of these events is notably higher with this compound (7–27%) compared to bortezomib (0.6–4.1%) [5]. This is potentially due to its irreversible inhibition of both the β5 and β2 subunits of the proteasome, leading to persistent disruption of the ubiquitin-proteasome system in cardiomyocytes [5].

Experimental Consideration: For pre-clinical models and patient management, a baseline cardiovascular evaluation (including echocardiogram) and continuous monitoring are strongly recommended [5] [6].

Experimental Protocol: Key Assessments

For researchers characterizing this compound's PK/PD profile, the following assessments are critical.

Assessment Recommended Method Key Parameters to Measure
Pharmacokinetics (PK) LC-MS/MS or Green RP-HPLC [2] [3] Cmax, AUC, Clearance (CL), Volume of Distribution (Vd), Half-life (t~1/2~).
Pharmacodynamics (PD) Proteasome Inhibition Assay Chymotrypsin-like (CT-L) activity in blood cells or target tissues over time [1] [3].
Metabolism & Distribution Metabolite Profiling (in vitro & in vivo) Identify products of peptidase cleavage and epoxide hydrolysis in plasma, urine, and bile [3].
Toxicity Monitoring Cardiovascular Function Tests Blood pressure, echocardiogram (EF), ECG for arrhythmias [5] [6].

References

Carfilzomib combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Carfilzomib Toxicity Profiles at a Glance

The tables below summarize the incidence and severity of key adverse events (AEs) associated with this compound-based regimens, primarily from large-scale clinical trials and meta-analyses.

Table 1: Cardiovascular Toxicity Profile (Meta-Analysis of 45 Trials, N=5,583) [1]

Toxicity Type All-Grade Incidence High-Grade (Grade ≥3) Incidence
Any Cardiotoxicity 8.9% 4.4%
Hypertension 13.2% 5.3%
Edema 20.7% 2.7%
Heart Failure 5.1% 3.2%
Ischemia 4.6% Not specified

Table 2: Common Hematologic & Non-Hematologic Adverse Events [2] [3] [4]

Adverse Event Class Incidence (Range) Common Grade
Thrombocytopenia Hematologic 23.4% - 55.5% Grade 3/4
Anemia Hematologic 22.4% - 55.5% Grade 3/4
Lymphopenia Hematologic 18.1% Grade 3/4
Fatigue Non-Hematologic 32.7% - 55.5% All Grade
Diarrhea Non-Hematologic Common All Grade
Dyspnea Non-Hematologic Common All Grade
Upper Respiratory Infection Non-Hematologic ≥20% All Grade

Toxicity Management FAQs & Troubleshooting

This section addresses specific issues in a question-and-answer format tailored for scientific and clinical decision-making.

Q1: What are the primary strategies for preventing and managing cardiovascular toxicities?

  • Pre-treatment Identification & Planning: Identify at-risk patients with a comprehensive cardiovascular assessment, including history, ECG, and echocardiography. Control pre-existing hypertension and optimize heart failure management before initiation [3] [5] [6]. A cardiology consult is recommended for high-risk individuals [5].
  • Fluid Management: Proper hydration is required, especially in Cycle 1, but must be balanced against the risk of volume overload. Administer 250-500 mL of IV fluids prior to each dose in Cycle 1. Monitor all patients for evidence of volume overload, particularly those with or at risk for cardiac failure [3] [5].
  • Active Monitoring & Dose Modification: Measure blood pressure regularly. Withhold this compound for Grade 3 or 4 cardiac adverse reactions until recovery. Upon re-initiation, consider a one dose-level reduction based on a benefit-risk assessment, in consultation with a cardiologist [3] [5].

Q2: How should other clinically significant non-cardiovascular toxicities be handled?

  • Renal Toxicity: Monitor renal function with serum creatinine and/or estimated creatinine clearance. Withhold this compound if serum creatinine ≥2 × baseline, creatinine clearance falls to <15 mL/min, or if hemodialysis is required. If attributable to this compound, resume at one dose level reduction after renal function recovers to within 25% of baseline [3] [5].
  • Thrombocytopenia: This is common and cyclical, with recovery typically by the next cycle. Monitor platelet counts frequently. Withhold dose for platelets <10 x 10⁹/L or evidence of bleeding. Upon recovery, continue at the same dose; for subsequent occurrences, consider a one dose-level reduction [3] [5].
  • Infusion-Related Reactions: Premedicate with dexamethasone (orally or IV) at least 30 minutes but no more than 4 hours prior to all this compound doses during Cycle 1 to reduce incidence and severity. Signs include fever, chills, arthralgia, breathing difficulties, hypotension, or chest tightness [3] [7].
  • Tumor Lysis Syndrome (TLS): Patients with a high tumor burden are at greater risk. Ensure adequate hydration prior to each dose in Cycle 1. Consider uric acid-lowering drugs and monitor for evidence of TLS [3].
  • Hepatic Toxicity: Monitor liver enzymes regularly. For patients with mild or moderate hepatic impairment, a 25% dose reduction is recommended [5].

Q3: Are there validated risk prediction models for this compound-induced cardiotoxicity? A recent 2025 prospective, real-world study (N=169) evaluated the HFA-ICOS risk score and found it had limited discriminatory power in predicting adverse cardiovascular events in their cohort. The study suggested that integrating the score with other parameters, such as baseline systolic blood pressure and pulse wave velocity, may enhance its accuracy (AUC 0.557 vs. 0.736) [8]. This indicates that while pre-treatment screening is crucial, existing models may require refinement and should not replace vigilant monitoring.

Experimental & Monitoring Workflow

The following diagram outlines a logical workflow for cardiovascular risk assessment and monitoring, synthesizing recommendations from the cited literature. You can use this as a template for designing clinical protocols.

Carfilzomib_CV_Workflow This compound CV Assessment and Monitoring Workflow cluster_Treatment During Active Therapy Start Patient Scheduled for This compound Therapy BaselineAssessment Baseline Cardiovascular Assessment - Medical History & Risk Factors - Physical Exam & Office BP - 12-lead ECG - Transthoracic Echocardiogram (TTE) - Cardiac Biomarkers (if possible) - Ambulatory BP Monitoring (ABPM) - Pulse Wave Velocity (PWV) Start->BaselineAssessment RiskStratification Risk Stratification Apply HFA-ICOS Score* *Note: Real-world data suggests limited predictive power [8] BaselineAssessment->RiskStratification PreTreatmentOptimization Pre-Treatment Optimization - Control Hypertension - Optimize Heart Failure Management - Cardiology Consult if High Risk - Plan Fluid Management RiskStratification->PreTreatmentOptimization OngoingMonitoring Ongoing Active Monitoring - Regular BP Measurement (Every Cycle) - Check for Signs/Symptoms of Cardiac AEs - Monitor Volume Status - Adjust Hydration as Needed PreTreatmentOptimization->OngoingMonitoring AE_Occurrence Adverse Event (AE) Occurs - Grade 3 or 4 Cardiac Event OngoingMonitoring->AE_Occurrence Management AE Management - Withhold this compound Dose - Consult Cardiology - Manage Event per Guidelines AE_Occurrence->Management Decision Recovery Achieved? Management->Decision DoseModification Benefit-Risk Assessment - Reinitiate at One Dose Level Reduction - Continue with Enhanced Monitoring Decision->DoseModification Yes Discontinue Discontinue this compound If Toxicity Persists Decision->Discontinue No

Key Takeaways for Protocol Design

  • Cardiovascular Toxicity is Prominent and Manageable: Hypertension and heart failure are the most significant AEs. A proactive strategy of pre-identification, fluid management, and active monitoring is critical [1] [3] [5].
  • Risk Prediction is Evolving: The HFA-ICOS score is a starting point for risk stratification, but its performance in real-world settings is limited. Integrating advanced parameters like pulse wave velocity may improve prediction [8].
  • Dose Modifications are Standard: Established protocols for dose reduction in response to hematologic, renal, and cardiac toxicities allow for treatment continuation in many cases [5].

References

Carfilzomib solid tumor efficacy versus hematologic malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Resistance

Carfilzomib is a second-generation, irreversible inhibitor that selectively binds the chymotrypsin-like (CT-L) activity of the proteasome. This action disrupts protein degradation, leading to the accumulation of pro-apoptotic proteins and endoplasmic reticulum stress, ultimately inducing cell death [1] [2].

  • Efficacy in Hematologic Malignancies: Malignant plasma cells are particularly reliant on the proteasome for survival, making them highly susceptible. This compound retains activity even in bortezomib-resistant myeloma cells [1] [2].
  • Limited Efficacy in Solid Tumors: The reasons are multifactorial and may include:
    • Tumor Microenvironment: Poor drug penetration in solid tissues [3].
    • Compensatory Survival Pathways: Treatment can induce pro-survival autophagy and upregulation of anti-apoptotic proteins like Mcl-1, which dampen its cell-killing effect [1].
    • Distinct Proteasome Composition: Solid tumors may express the immunoproteasome, which could affect drug binding and efficacy [3].

Key Experimental Data and Protocols

For a clear, side-by-side comparison, the table below outlines foundational experiments that established this compound's differential activity.

Aspect Hematologic Malignancies (Multiple Myeloma) Solid Tumors
Pivotal Clinical Trial ASPIRE (Phase 3): KRd vs. Rd in RRMM. Showed superior PFS and OS with KRd [2]. Phase I/II (NCT00531284): this compound monotherapy in advanced solid tumors. Showed limited antitumor activity [3].
Key Preclinical Model Human myeloma cell lines and xenograft models [1]. Human solid tumor xenograft models (e.g., HNSCC, HCC) [1] [4].
Primary Endpoint Results PFS Hazard Ratio (HR) in ENDEAVOR: Kd vs. Vd was 0.53 [5]. Disease Control Rate: 21.5% stable disease after four cycles [3].

| Common Biomarkers Assayed | - Proteasome inhibition in blood

  • MRD negativity [6] | - Proteasome inhibition in blood
  • Apoptosis markers (e.g., caspase activation)
  • Autophagy markers (e.g., LC3-II) [1] [3] |

Core Experimental Protocols:

  • Cell Viability/Cytotoxicity: Measured using assays like Cell Counting Kit-8 (CCK-8) or trypan blue exclusion after 48-72 hours of this compound treatment [1] [4].
  • Apoptosis Detection: Quantified via Annexin V/propidium iodide staining followed by flow cytometry [1].
  • Immunoblotting: Used to analyze protein expression changes (e.g., Bik, Mcl-1, LC3, GADD45α, cyclins) [1] [4].
  • In Vivo Efficacy: Assessed in mouse xenograft models by measuring tumor volume after drug administration (e.g., oral ONX 0912 in HNSCC, intravenous this compound in HCC) [1] [4].

Signaling Pathways in Response to this compound

The differential cellular response to this compound in solid versus hematologic tumors can be visualized through key signaling pathways. The diagram below summarizes these mechanisms.

G cluster_hematologic Hematologic Malignancies / Susceptible Solid Tumors cluster_solid Solid Tumor Resistance Mechanisms This compound This compound ProteasomeInhibition Proteasome Inhibition This compound->ProteasomeInhibition ProteasomeInhibition_S Proteasome Inhibition This compound->ProteasomeInhibition_S Apoptosis Apoptosis UPR Unfolded Protein Response (UPR) Bik Upregulation of pro-apoptotic Bik UPR->Bik ER_Stress Endoplasmic Reticulum Stress ER_Stress->UPR Bik->Apoptosis ProteasomeInhibition->ER_Stress Mcl1 Upregulation of anti-apoptotic Mcl-1 Survival Attenuated Cell Death Mcl1->Survival Autophagy Pro-survival Autophagy Autophagy->Survival ATF4 ATF4 activation ATF4->Autophagy UPR_S Unfolded Protein Response (UPR) ProteasomeInhibition_S->UPR_S UPR_S->Mcl1 (in some contexts) UPR_S->ATF4

Future Directions and Clinical Implications

The stark efficacy contrast guides current research and clinical use:

  • For Hematologic Malignancies: Research focuses on combination regimens, moving this compound into frontline therapy and using it with agents like anti-CD38 monoclonal antibodies (isatuximab, daratumumab) to achieve deeper responses and MRD negativity [7] [6].
  • For Solid Tumors: Strategies aim to overcome resistance. Promising approaches include:
    • Combination Therapies: Co-targeting survival pathways, such as using Mcl-1 or autophagy inhibitors to enhance this compound-induced apoptosis [1].
    • Novel Formulations: Using nanoparticle drug delivery systems (e.g., Fe–Co metal-organic frameworks) to improve drug stability, bioavailability, and tumor targeting in solid tissues [8].

References

Carfilzomib combination therapy overall survival benefit

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data for Carfilzomib Combination Therapies

Regimen (Patient Population) Study Name / Type Key Efficacy Findings

| D-KRd (NDMM, Te) | ADVANCE (RCT) [1] | 36-month PFS: 86% (D-KRd) vs. 79% (KRd); MRD- rate (post 8 cycles): 59% (D-KRd) vs. 36% (KRd) | | KRd (RRMM) | KMMWP2201 (RWE) [2] | Median OS: 59.5 months; Median PFS: 23.4 months; ORR: 90% (69% ≥VGPR) | | Once-weekly vs. Twice-weekly this compound (RRMM) | Meta-analysis [3] | Improved PFS: HR 0.80 (95% CI: 0.69–0.94); Reduced adverse events: RR 0.98 (95% CI: 0.96–1.00) | | Isa-KRd (NDMM, Te) | Phase 3 Trials (Review) [4] [5] | High rates of MRD- (up to 77%) | | KRd (NDMM, Te) | FORTE (RCT) [6] | % ≥VGPR: 87-89% (with ASCT) |

Key Experimental Protocols and Methodologies

The robust data supporting this compound regimens come from well-designed clinical trials and rigorous analyses.

  • ADVANCE Trial (D-KRd in NDMM): This randomized, multicenter, phase 3 trial assigned 306 transplant-eligible NDMM patients to either D-KRd or KRd [1]. The primary endpoints included MRD negativity after eight cycles and PFS. All patients underwent cardiac screening (EKG and ECHO) before enrollment to mitigate cardiovascular risks, and stem cells were collected after four cycles for potential future transplant [1].
  • KMMWP2201 Study (KRd in RRMM): This was a large, retrospective RWE study involving 364 RRMM patients across 21 centers in South Korea [2]. The primary objective was to evaluate PFS, with secondary objectives including OS, ORR, and analysis of adverse events. High-risk factors were predefined according to IMWG standards, and multivariate Cox analysis identified independent predictors of survival [2].
  • Meta-analysis (Dosing Schedules in RRMM): This analysis followed PRISMA guidelines, searching five databases for studies comparing once-weekly and twice-weekly this compound [3]. It pooled Hazard Ratios (HRs) for PFS and Relative Risks (RRs) for safety endpoints, using fixed or random-effects models based on heterogeneity (I² statistic) [3].

Safety and Tolerability Considerations

While effective, this compound-based therapy requires careful management of specific adverse events (AEs).

  • Cardiovascular Events: this compound is associated with dyspnea, hypertension, and cardiac toxicity [6]. Real-world studies confirm a cardiovascular toxicity profile comparable to the ASPIRE trial [2]. Guidance recommends careful monitoring, strict blood pressure control, and identification of early symptoms of cardiac dysfunction. Baseline uncontrolled blood pressure and left ventricular hypertrophy can identify high-risk patients [6].
  • Other Adverse Events: Common grade ≥3 AEs in the KMMWP2201 study included hematologic toxicities, while the meta-analysis showed a significant reduction in AEs with the once-weekly schedule, making it a viable alternative for improving patient compliance and safety [3] [2].

Mechanism of Action and Clinical Workflow

The efficacy of this compound combinations stems from synergistic mechanisms of action. The diagram below illustrates the workflow for evaluating these regimens in a clinical trial setting.

workflow PatientScreening Patient Screening & Stratification (NDMM/RRMM, Risk Status, Frailty) RegimenAssignment Regimen Assignment (e.g., KRd, D-KRd, Isa-KRd) PatientScreening->RegimenAssignment CardiacEvaluation Baseline Cardiac Evaluation (ECHO, EKG, BP Monitoring) RegimenAssignment->CardiacEvaluation TreatmentCycles Treatment Cycles (this compound + Backbone Agents) CardiacEvaluation->TreatmentCycles ResponseAssessment Response Assessment (ORR, PFS, MRD Negativity, OS) TreatmentCycles->ResponseAssessment SafetyMonitoring Safety Monitoring (Cardiovascular, Hematologic AEs) TreatmentCycles->SafetyMonitoring ResponseAssessment->RegimenAssignment Informs Clinical Practice SafetyMonitoring->TreatmentCycles Dose Adjustment if needed

Key Insights for Clinical Development

  • Frontline Quadruplet Therapy is Evolving: The ADVANCE trial establishes D-KRd as a new standard of care for transplant-eligible NDMM, with superior MRD negativity and PFS over KRd alone [1]. Isa-KRd also shows deep response rates, positioning anti-CD38/KRd quadruplets as a powerful frontline option [4] [5].
  • Real-World Efficacy Confirms Trial Data: Large RWE studies demonstrate that the KRd regimen maintains strong efficacy (median OS of 59.5 months in RRMM) outside controlled trials, providing validation for its use in broader, more diverse patient populations [2].
  • Optimizing Dosing and Safety: Evidence supports the once-weekly this compound schedule as a safer alternative that improves PFS and reduces AEs in RRMM, which can enhance treatment adherence [3]. Proactive cardiac risk assessment and management are non-negotiable for patient safety [6] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

719.42579917 Da

Monoisotopic Mass

719.42579917 Da

Heavy Atom Count

52

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72X6E3J5AR

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Carfilzomib is indicated for the treatment of adult patients with relapsed or refractory multiple myeloma who have received one to three lines of therapy in combination with lenalidomide and dexamethasone; or dexamethasone; or daratumumab and dexamethasone; or daratumumab and hyaluronidase-fihj and dexamethasone; or isatuximab and dexamethasone. It is also indicated as a single agent for the treatment of patients with relapsed or refractory multiple myeloma who have received one or more lines of therapy.
FDA Label
Kyprolis in combination with daratumumab and dexamethasone, with lenalidomide and dexamethasone, or with dexamethasone alone is indicated for the treatment of adult patients with multiple myeloma who have received at least one prior therapy.
Treatment of acute lymphoblastic leukaemia
Treatment of Multiple Myeloma

Livertox Summary

Carfilzomib is an irreversible proteasome inhibitor and antineoplastic agent that is used in treatment of refractory multiple myeloma. Carfilzomib is associated with a low rate of serum enzyme elevations during treatment and has been implicated to rare instances of clinically apparent, acute liver injury some of which have been fatal.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Carfilzomib
US Brand Name(s): Kyprolis
FDA Approval: Yes
Carfilzomib is approved to be used alone or with other drugs to treat: Multiple myeloma that has relapsed (come back) or is refractory (does not respond to treatment). It is used: Alone in adults who have received one or more other therapies.
With other drugs in adults who have received one to three other therapies. It is used with either lenalidomide and dexamethasone , dexamethasone, or daratumumab and dexamethasone.
Carfilzomib is also being studied in the treatment of other types of cancer.

Pharmacology

Intravenous carfilzomib administration resulted in suppression of proteasome chymotrypsin-like activity when measured in blood 1 hour after the first dose. On Day 1 of Cycle 1, proteasome inhibition in peripheral blood mononuclear cells (PBMCs) ranged from 79% to 89% at 15 mg/m2, and from 82% to 83% at 20 mg/m2. In addition, carfilzomib administration resulted in inhibition of the LMP2 and MECL1 subunits of the immunoproteasome ranging from 26% to 32% and 41% to 49%, respectively, at 20 mg/m2. Proteasome inhibition was maintained for ≥ 48 hours following the first dose of carfilzomib for each week of dosing. Resistance against carfilzomib has been observed and although the mechanism has not been confirmed, it is thought that up-regulation of P-glycoprotein may be a contributing factor. Furthermore, studies suggest that carfilzomib is more potent than bortezomib.
Carfilzomib is an epoxomicin derivate with potential antineoplastic activity. Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, a protease complex responsible for degrading a large variety of cellular proteins. Inhibition of proteasome-mediated proteolysis results in an accumulation of polyubiquinated proteins, which may lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

ATC Code

L01XX45
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX45 - Carfilzomi

Mechanism of Action

Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

868540-17-4

Absorption Distribution and Excretion

Cmax, single IV dose of 27 mg/m^2 = 4232 ng/mL; AUC, single IV dose of 27 mg/m^2 = 379 ng•hr/mL; Carfilzomib does not accumulation in the systemic. At doses between 20 and 36 mg/m2, there was a dose-dependent increase in exposure.
Vd, steady state, 20 mg/m^2 = 28 L
Systemic clearance = 151 - 263 L/hour. As this value exceeds hepatic blood flow, it suggests that carfilozmib is cleared extrahepatically.

Metabolism Metabolites

Carfilzomib was rapidly and extensively metabolized by the liver. The predominant metabolites were the peptide fragments and the diol of carfilzomib which suggests that the main metabolic pathways are peptidase cleavage and epoxide hydrolysis. The cytochrome P450 enzyme system is minimally involved in the metabolism of carfilzomib. All metabolites are inactive.

Wikipedia

Carfilzomib

Biological Half Life

Following intravenous administration of doses ≥ 15 mg/m^2, carfilzomib was rapidly cleared from the systemic circulation with a half-life of ≤ 1 hour on Day 1 of Cycle 1.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kim KB, Crews CM. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes. Nat Prod Rep. 2013 May;30(5):600-4. doi: 10.1039/c3np20126k. Review. PubMed PMID: 23575525; PubMed Central PMCID: PMC3815659.
2: Kortuem KM, Stewart AK. Carfilzomib. Blood. 2013 Feb 7;121(6):893-7. doi: 10.1182/blood-2012-10-459883. Review. PubMed PMID: 23393020.
3: Thompson JL. Carfilzomib: a second-generation proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma. Ann Pharmacother. 2013 Jan;47(1):56-62. doi: 10.1345/aph.1R561. Epub 2013 Jan 8. Review. PubMed PMID: 23300152.
4: Carfilzomib (Kryprolis) for multiple myeloma. Med Lett Drugs Ther. 2012 Dec 24;54(1406):103-4. Review. PubMed PMID: 23282792.
5: McCormack PL. Carfilzomib: in relapsed, or relapsed and refractory, multiple myeloma. Drugs. 2012 Oct 22;72(15):2023-32. doi: 10.2165/11209010-000000000-00000. Review. PubMed PMID: 22994535.
6: Kuhn DJ, Orlowski RZ, Bjorklund CC. Second generation proteasome inhibitors: carfilzomib and immunoproteasome-specific inhibitors (IPSIs). Curr Cancer Drug Targets. 2011 Mar;11(3):285-95. Review. PubMed PMID: 21247387.

Explore Compound Types